4-Diazoimidazole-5-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-carbamoyl-1H-imidazole-4-diazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2-,5,7,8,10)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPULRJKDSGAKML-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N5O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64038-55-7 (chloride) | |
| Record name | 4-Diazoimidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901031198 | |
| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24316-91-4, 26230-33-1 | |
| Record name | 4-Diazoimidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazo-ica | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Diazoimidazole-5-carboxamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Diazoimidazole-5-carboxamide, often abbreviated as Diazo-IC, is a pivotal heterocyclic compound with significant relevance in medicinal chemistry and organic synthesis. Structurally, it features an imidazole ring functionalized with a diazo group and a carboxamide group, bestowing upon it a unique reactivity profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of the anticancer drug Temozolomide.
Physicochemical Properties
This compound is typically a beige to light brown solid.[1] Its stability is a critical consideration for its handling and storage. The compound is stable in the absence of moisture but is known to cyclize in aqueous solutions.[2][3] As a diazo compound, it should be handled with caution due to potential sensitivity to light, heat, and shock.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7008-85-7 | |
| Molecular Formula | C₄H₃N₅O | |
| Molecular Weight | 137.10 g/mol | [5] |
| Appearance | Beige to Light Brown Solid | [1] |
| Melting Point | 205-210 °C (decomposes) | [6] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol (with heating/sonication) and water (with heating). | [6] |
| Storage | Refrigerator, under inert atmosphere, protected from light and moisture. | [1] |
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. However, based on its structure and data from related imidazole derivatives, the following characteristics can be anticipated.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H and C=O stretching of the carboxamide group, and a strong, characteristic absorption for the diazo group (N≡N stretch), typically in the range of 2100-2200 cm⁻¹. The NIST WebBook provides an IR spectrum for a related compound, Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro-, which can serve as a reference.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would likely show a signal for the imidazole ring proton and broad signals for the -NH₂ protons of the carboxamide group. The exact chemical shifts would be influenced by the solvent used.
-
¹³C NMR: The spectrum would display signals for the four carbon atoms of the imidazole ring and the carbonyl carbon of the carboxamide group. The carbon atom attached to the diazo group would have a characteristic chemical shift.
-
-
UV-Vis Spectroscopy: Diazo compounds typically exhibit characteristic electronic transitions. This compound is expected to have absorption maxima in the UV region, corresponding to π→π* and n→π* transitions of the imidazole ring and the diazo group.[8]
Synthesis of this compound
The primary route for the synthesis of this compound is through the diazotization of its corresponding amino precursor, 5-aminoimidazole-4-carboxamide (AICA).[2][3]
Experimental Protocol: Synthesis of this compound
Causality behind Experimental Choices: The diazotization reaction is a standard method for converting a primary aromatic amine to a diazonium salt. The use of nitrous acid (generated in situ from sodium nitrite and a strong acid) is a classic and effective approach. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The choice of acid and solvent can influence the reaction yield and the stability of the product.
Step-by-Step Methodology:
-
Preparation of the Amine Salt: 5-Aminoimidazole-4-carboxamide (AICA) is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) at 0-5 °C with stirring. This protonates the amino group, making it susceptible to reaction with nitrous acid.
-
Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the AICA solution while maintaining the temperature between 0 and 5 °C. The addition is controlled to manage the exothermic reaction and prevent the decomposition of the diazo product.
-
Isolation: Upon completion of the reaction, the resulting this compound often precipitates from the reaction mixture. The solid product is then collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol, ether) to remove impurities, and dried under vacuum.
Caption: Synthesis of this compound via diazotization.
Reactivity and Chemical Transformations
The diazo and carboxamide functionalities of this compound dictate its reactivity.
Coupling Reactions
As a diazonium compound, this compound can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, under conditions typical for benzenoid diazonium salts.[9] These reactions are a cornerstone of azo dye chemistry and can be used to synthesize a variety of functionalized imidazole derivatives.
Cyclization Reactions
In aqueous solutions, this compound is known to undergo intramolecular cyclization to form 2-azahypoxanthine.[2][3] This reaction highlights the importance of handling and storing the compound in anhydrous conditions to maintain its integrity.
Precursor to Temozolomide
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of the alkylating agent Temozolomide, which is used in the treatment of brain tumors.[10] The synthesis involves the reaction of this compound with methyl isocyanate.
Sources
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AN IMPROVED PROCESS FOR THE PREPARATION OF TEMOZOLOMIDE AND ANALOGS - Patent 2066672 [data.epo.org]
- 3. EP2066672B1 - An improved process for the preparation of temozolomide and analogs - Google Patents [patents.google.com]
- 4. Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [chemicalbook.com]
- 7. Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro- [webbook.nist.gov]
- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. Antitumour imidazotetrazines. Part 36.1 Conversion of 5-aminoimidazole-4-carboxamide to imidazo[5,1-d [ ] ][1,2,3,5]tetrazin-4(3H [ ] )-ones and imidazo[1,5-a][1,3,5]triazin-4(3H [ ] )-ones related in structure to the antitumour agents temozolomide and mitozolomide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
"4-Diazoimidazole-5-carboxamide" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Diazoimidazole-5-carboxamide
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Diazo-IC
This compound, often referred to in literature as 5-diazoimidazole-4-carboxamide or simply "Diazo-IC," is a high-energy, reactive intermediate of pivotal importance in pharmaceutical synthesis.[1][2][3] Its significance is not as an end-product but as a critical building block for the construction of more complex heterocyclic systems. Most notably, it is the immediate precursor to the imidazotetrazine class of anticancer agents, including the widely used drugs Dacarbazine and Temozolomide.[4][5][6][7] Understanding the nuances of its synthesis is paramount for any researcher or drug development professional working in this domain. This guide provides a detailed exploration of the core synthesis pathway, emphasizing the underlying chemical principles, procedural rationale, and critical safety considerations that ensure a successful and reproducible outcome.
Part 1: The Core Synthesis Pathway - Diazotization of a Heterocyclic Amine
The most established and efficient route to this compound is through the diazotization of its corresponding primary amine precursor, 5-amino-1H-imidazole-4-carboxamide (AIC).[4][5][7]
The Principle of Diazotization
Diazotization is a cornerstone reaction in organic chemistry for converting a primary aromatic or heterocyclic amine into a diazonium salt.[8] The process involves the reaction of the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ from a stable salt, typically sodium nitrite (NaNO₂), and a strong mineral acid like hydrochloric acid (HCl).[9][][11]
The core of the reaction is the formation of a highly electrophilic nitrosating agent, the nitrosonium ion (NO⁺), in the acidic medium.[11][12] This electrophile is then attacked by the nucleophilic amino group, initiating a cascade of proton transfers and dehydration to yield the final diazonium species.[11][12]
Causality Behind Experimental Choices
A successful synthesis hinges on understanding why specific conditions are employed. This is not merely procedural adherence but a reflection of the reaction's delicate nature.
-
Critical Temperature Control (0-5 °C): The necessity of maintaining the reaction in an ice bath cannot be overstated. This is for two primary reasons:
-
Nitrous Acid Stability: Nitrous acid is prone to decomposition at ambient temperatures. Low temperatures ensure its availability throughout the addition of the amine.[]
-
Product Stability: Diazonium salts, particularly heterocyclic variants, are high-energy compounds. Elevated temperatures can lead to violent, uncontrolled decomposition and the release of nitrogen gas, posing a significant safety risk and drastically reducing yield.[6]
-
-
Requirement for a Strong Acidic Medium: The use of a strong acid such as HCl is fundamental. It serves to protonate the in situ generated nitrous acid, which facilitates the loss of a water molecule to form the potent electrophile, the nitrosonium ion (NO⁺), which is the active species that reacts with the amine.[9][12]
-
Slow, Controlled Reagent Addition: The dropwise addition of the sodium nitrite solution is crucial for managing the reaction's exothermicity. A rapid addition would cause a spike in temperature, leading to the decomposition of both the reagent and the desired product.[13]
Reaction Mechanism
The diazotization of 5-amino-1H-imidazole-4-carboxamide (AIC) proceeds through a well-understood mechanism, which is visualized in the diagram below.
Caption: A streamlined workflow for the synthesis of Diazo-IC, emphasizing immediate use.
Detailed Protocol
-
Preparation of Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-amino-1H-imidazole-4-carboxamide (e.g., 3.0 mmol) in 2.0 mL of distilled water. [13]2. Acidification and Cooling: Place the flask in an ice-water bath. While stirring, slowly add concentrated hydrochloric acid (e.g., 1.2 mL, ~12.0 mmol) diluted with 2.0 mL of water. [13]Continue stirring until the mixture reaches a stable temperature between 0 °C and 5 °C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 3.0 mmol, 207 mg) in 1.0 mL of cold distilled water. [13]4. Diazotization Reaction: Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred, cold amine solution over 15-20 minutes. Crucially, ensure the internal temperature does not exceed 5 °C during the addition. The reaction solution may develop a pink or reddish color. [13]5. Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. [13]The presence of excess nitrous acid can be confirmed with starch-potassium iodide paper (a positive test turns the paper blue-black).
-
Immediate Use: The resulting solution/slurry contains this compound. Due to its instability, it is highly recommended to use this intermediate in situ for the subsequent reaction without isolation. [6][7]
Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale / Insight |
| Starting Material | 5-Amino-1H-imidazole-4-carboxamide (AIC) | Commercially available precursor with the required primary amine. [6] |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | In situ generation of nitrous acid for diazotization. [9] |
| Molar Ratio (AIC:NaNO₂:HCl) | ~1 : 1 : 4 | Stoichiometric nitrite is required; excess acid ensures complete reaction. [13] |
| Solvent | Water | Effective solvent for the ionic species involved. |
| Temperature | 0 - 5 °C | Critical for preventing decomposition of nitrous acid and the diazonium product. [13] |
| Reaction Time | 30 - 60 minutes post-addition | Allows the reaction to proceed to completion at low temperatures. [13] |
| Typical Yield | 70% - 94% (used in situ) | High conversion is typical when conditions are well-controlled. [7] |
Part 3: Trustworthiness and Critical Safety Mandates
The synthesis of diazonium salts is a self-validating system; procedural deviations, especially in temperature control, will invariably lead to failed reactions and potentially unsafe conditions.
The Hazard of Isolation
While the synthesis in solution is routine, the isolation of solid this compound is a hazardous undertaking that should be avoided in most contexts. [6]Solid diazonium salts can be shock-sensitive and may decompose explosively when heated or subjected to friction. [6]The standard and authoritative approach in both academic and industrial settings is to generate and consume this intermediate in a subsequent step within the same reaction vessel or in a telescoped process.
Safety Protocols
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Engineering Controls: Conduct the entire procedure in a certified chemical fume hood to prevent inhalation of HCl vapors.
-
Emergency Preparedness: Have a blast shield in place, especially if working on a larger scale. Ensure access to an emergency shower and eyewash station.
-
Waste Disposal: Quench any unreacted diazonium solution carefully with a reducing agent (e.g., sulfamic acid) before neutralization and disposal according to institutional guidelines.
Conclusion: A Gateway to Advanced Therapeutics
The synthesis of this compound via the diazotization of AIC is a robust and well-characterized process. Its successful execution is less about novel chemistry and more about a disciplined application of fundamental principles: precise temperature control, stoichiometric accuracy, and an unwavering commitment to safety. By mastering this synthesis, researchers and drug development professionals gain access to a versatile intermediate that is the gateway to life-saving imidazotetrazine anticancer agents.
References
- A kind of optimum synthesis technique of anticancer drug Dacarbazine.
- Dacarbazine. Wikipedia.
- Stasevych, M. V., Kusyi, М. А., & Mickevičius, V. (2019). DEVELOPMENT OF THE BASICS OF PRODUCTION TECHNOLOGY OF DACARBAZINE SUBSTANCE WITH ANTICANCER EFFECT. KTU ePubl.
- Diazotis
- 5-Diazoimidazole-4-carboxamide. Santa Cruz Biotechnology.
- Custom Diazotiz
- This compound.
- 4-Diazo-4H-imidazole-5-carboxamide.
- Synthesis of temozolomide and analogs.
- Lowe, H. C., & Stevens, M. F. G. (2013). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Current Medicinal Chemistry, 20(6), 797-832.
- 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. JoVE (Journal of Visualized Experiments).
- Diazotiz
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C4H4N5O+ | CID 81485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dacarbazine - Wikipedia [en.wikipedia.org]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. US6844434B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]
- 7. The Medicinal Chemistry of Imidazotetrazine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diazotisation [organic-chemistry.org]
- 11. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 12. byjus.com [byjus.com]
- 13. CN110305067A - A kind of optimum synthesis technique of anticancer drug Dacarbazine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Mechanism of Action of 4-Diazoimidazole-5-carboxamide and its Progenitors in Oncology
This guide provides a comprehensive exploration of the mechanism of action of 4-diazoimidazole-5-carboxamide, a critical reactive intermediate derived from the bioactivation of key chemotherapeutic agents. We will delve into the chemical transformations, molecular interactions, and cellular consequences that underpin its potent anti-cancer activity, with a particular focus on its progenitors, dacarbazine and temozolomide. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of compounds.
The Imidazole-4-carboxamide Scaffold: A Foundation for Anticancer Agents
The imidazole ring is a versatile heterocyclic structure that serves as a cornerstone for numerous biologically active molecules.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in medicinal chemistry.[1] Several imidazole-based drugs have been developed for cancer therapy, including purine antimetabolites and alkylating agents.[2] The imidazole-4-carboxamide core, in particular, is central to the activity of the clinically significant drugs dacarbazine and temozolomide.[3][4] These agents function by introducing alkyl groups into DNA, a process that disrupts DNA replication and transcription, ultimately leading to cancer cell death.[2][5]
Bioactivation of Dacarbazine and Temozolomide: The Genesis of the Reactive Species
The therapeutic efficacy of dacarbazine and temozolomide is not inherent to the parent molecules themselves. Instead, they function as prodrugs that undergo metabolic activation to generate the ultimate cytotoxic species.[3][6]
Dacarbazine (DTIC) requires enzymatic activation in the liver by cytochrome P450 enzymes.[3] This process involves N-demethylation to produce 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[6]
Temozolomide (TMZ) , on the other hand, is designed for spontaneous, non-enzymatic activation under physiological conditions.[4] It hydrolyzes in aqueous solution to the same active metabolite, MTIC. This property allows for oral administration and better penetration of the blood-brain barrier, making it a frontline treatment for glioblastoma multiforme.[4]
The key intermediate, MTIC, is unstable and rapidly decomposes to form 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium cation. It is this methyldiazonium cation that is the primary alkylating agent responsible for the cytotoxic effects of both dacarbazine and temozolomide. The formation of a diazo intermediate is a critical step in this process.
Figure 1: Bioactivation pathways of Dacarbazine and Temozolomide leading to the formation of the active methyldiazonium cation.
The Core Mechanism: DNA Alkylation by the Diazonium Intermediate
The crux of the anticancer activity of these agents lies in the ability of the methyldiazonium cation to transfer a methyl group to nucleophilic sites on DNA bases. The primary targets for this alkylation are the N7 and O6 positions of guanine, and to a lesser extent, the N3 position of adenine.
-
N7-methylguanine (N7-MeG): This is the most abundant DNA adduct formed. While not directly cytotoxic, its formation can destabilize the glycosidic bond, leading to depurination and the creation of an abasic site, which can stall DNA replication.
-
O6-methylguanine (O6-MeG): This lesion is considered the most critical for the cytotoxic and mutagenic effects of these drugs. During DNA replication, O6-MeG can mispair with thymine instead of cytosine. This mispairing is recognized by the DNA mismatch repair (MMR) system. In an attempt to correct the error, the MMR machinery repeatedly removes the newly synthesized thymine, leading to a futile cycle of repair that results in DNA strand breaks and ultimately triggers apoptosis.[5]
-
N3-methyladenine (N3-MeA): This is a minor adduct, but it can also contribute to cytotoxicity by blocking DNA replication.
The generation of O6-MeG is a key determinant of chemosensitivity. Tumor cells can develop resistance to these agents through the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thereby repairing the lesion and mitigating the cytotoxic effects of the drug.
Figure 2: The mechanism of DNA alkylation by the methyldiazonium cation and the subsequent cellular responses leading to apoptosis.
Broader Biological Activities of Imidazole-4-carboxamide Derivatives
While the primary focus of this guide is on the DNA alkylating mechanism, it is noteworthy that other imidazole-4-carboxamide derivatives exhibit diverse biological activities. For instance, certain "fairy chemicals" derived from mushrooms, including an imidazole-4-carboxamide, have been shown to inhibit the expression of immune checkpoint molecules like PD-L1 and the Axl receptor tyrosine kinase in melanoma cells.[7][8] This suggests that the imidazole-4-carboxamide scaffold can be modified to target different pathways involved in cancer progression, opening up avenues for the development of novel therapeutics with distinct mechanisms of action.
Experimental Protocols for Assessing the Mechanism of Action
To investigate the mechanism of action of diazoimidazole-carboxamide derivatives and their progenitors, a series of in vitro and in vivo experiments are essential. Below is a representative protocol for an in vitro cytotoxicity assay.
Protocol: In Vitro Cytotoxicity Assay using a Resazurin-based Method
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., temozolomide) in a cancer cell line.
Materials:
-
Cancer cell line (e.g., U87 MG glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (e.g., temozolomide) dissolved in a suitable solvent (e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Quantitative Data Summary
The following table summarizes key properties of dacarbazine and temozolomide.
| Property | Dacarbazine (DTIC) | Temozolomide (TMZ) |
| Mechanism of Action | DNA alkylating agent | DNA alkylating agent |
| Activation | Hepatic (enzymatic) | Spontaneous (non-enzymatic) |
| Administration | Intravenous | Oral |
| Primary Indications | Metastatic melanoma, Hodgkin's lymphoma[3] | Glioblastoma multiforme, anaplastic astrocytoma[6] |
| Key Cytotoxic Lesion | O6-methylguanine | O6-methylguanine |
| Resistance Mechanism | MGMT expression | MGMT expression |
Conclusion
The this compound moiety and its conceptual precursor, the methyldiazonium cation, represent a critical reactive intermediate in the mechanism of action of the important anticancer drugs dacarbazine and temozolomide. Their therapeutic efficacy is derived from the ability of these prodrugs to undergo bioactivation, leading to the formation of a potent alkylating species that damages the DNA of cancer cells. The formation of O6-methylguanine adducts and the subsequent engagement of the mismatch repair system are central to the induction of apoptosis. A thorough understanding of this mechanism is crucial for the development of novel, more effective alkylating agents and for devising strategies to overcome drug resistance in the clinic. The versatility of the imidazole-4-carboxamide scaffold also presents exciting opportunities for the design of new anticancer agents with diverse mechanisms of action.
References
-
The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. PubMed. Available at: [Link]
-
4-Diazo-5-alkylsulphonamidopyrazoles: Synthesis and Evaluation of Biological Activity. ResearchGate. Available at: [Link]
-
The use of temozolomide for the treatment of malignant tumors: clinical evidence and molecular mechanisms of action. PubMed. Available at: [Link]
-
Mechanism of action of Dacarbazine and TMZ. HMTIC... ResearchGate. Available at: [Link]
-
Biological activity of diazonium compounds: studies on the mechanism of action of 4(or 5)-diazoimidazole-5(or 4)-carboxamide on 5-hydroxytryptamine release from rabbit platelets. I. Requirement for calcium ion. PubMed. Available at: [Link]
-
Dacarbazine and temozolomide. Clinical Tree. Available at: [Link]
-
Triazines and related products. Part 23. New photo-products from 5-diazoimidazole-4-carboxamide (Diazo-IC). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Temozolomide: a novel oral alkylating agent. PubMed. Available at: [Link]
-
Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed. Available at: [Link]
-
5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB. PubMed. Available at: [Link]
-
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. PubMed. Available at: [Link]
-
Imidazoles as potential anticancer agents. PMC. Available at: [Link]
-
Temozolomide, Procarbazine and Nitrosoureas in the Therapy of Malignant Gliomas: Update of Mechanisms, Drug Resistance and Therapeutic Implications. MDPI. Available at: [Link]
-
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. Available at: [Link]
-
4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585. PubChem. Available at: [Link]
-
This compound | C4H4N5O+ | CID 81485. PubChem. Available at: [Link]
-
Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China. Quinoline. Available at: [Link]
-
The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. MDPI. Available at: [Link]
-
Fungal derived dye as potential photosensitizer for antimicrobial photodynamic therapy. PubMed. Available at: [Link]
-
Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. Available at: [Link]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicalpub.com [clinicalpub.com]
- 4. Temozolomide: a novel oral alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The use of temozolomide for the treatment of malignant tumors: clinical evidence and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 4-Diazoimidazole-5-carboxamide as a Process-Related Impurity in Temozolomide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of 4-Diazoimidazole-5-carboxamide (DIC), a critical process-related impurity in the synthesis of the alkylating chemotherapeutic agent, Temozolomide (TMZ). This document moves beyond a simple impurity profile, offering a detailed examination of the synthetic origins of DIC, its chemical properties, and its potential impact on the safety and efficacy of the final drug product. We will explore the mechanistic reasons for its formation, present robust analytical methodologies for its detection and quantification, and discuss the toxicological considerations and regulatory landscape surrounding this impurity. This guide is intended to be a valuable resource for researchers, process chemists, and quality control analysts involved in the development, manufacturing, and regulation of Temozolomide.
Introduction: The Significance of Impurity Profiling in Temozolomide
Temozolomide (TMZ) is an oral alkylating agent pivotal in the treatment of glioblastoma multiforme and refractory anaplastic astrocytoma.[1] Its therapeutic action relies on its ability to methylate DNA, leading to tumor cell death.[2] As a potent cytotoxic drug, the purity and safety of the active pharmaceutical ingredient (API) are of paramount importance. Pharmaceutical impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising patient safety and therapeutic outcomes.
The rigorous control of impurities is a cornerstone of modern pharmaceutical development and is mandated by regulatory bodies worldwide.[3] For Temozolomide, a thorough understanding of its impurity profile is not merely a regulatory hurdle but a scientific necessity to ensure a consistent and safe drug product. This guide focuses specifically on this compound (DIC), a key process-related impurity that requires careful monitoring and control during the manufacturing process.
Chemical Genesis: this compound as a Synthetic Precursor
Contrary to being a degradation product, this compound is often a starting material or a key intermediate in several synthetic routes to Temozolomide.[4] This is a crucial distinction, as its presence in the final API is indicative of an incomplete reaction or inadequate purification of the drug substance.
One common synthetic pathway involves the reaction of 5-aminoimidazole-4-carboxamide (AICA) to form the diazo derivative, DIC. This intermediate is then reacted with methyl isocyanate to yield Temozolomide.
DOT Diagram: Synthetic Origin of this compound in Temozolomide Synthesis
Caption: Synthetic pathway illustrating the formation of DIC from AICA and its subsequent conversion to TMZ.
The presence of unreacted DIC in the final Temozolomide API is a direct consequence of the efficiency of the cyclization reaction with methyl isocyanate and the effectiveness of the downstream purification steps. Therefore, control strategies should focus on optimizing the reaction conditions to drive the conversion to completion and developing robust purification methods to remove any residual DIC.
It is important to differentiate DIC from the primary degradation product of Temozolomide. Under physiological conditions (pH > 7), Temozolomide undergoes hydrolysis to form the active metabolite, 5-(3-methyl-1-triazenyl)imidazole-4-carboxamide (MTIC), which then rapidly decomposes to 5-aminoimidazole-4-carboxamide (AIC) and the methyldiazonium cation, the ultimate alkylating species.[2]
DOT Diagram: Degradation Pathway of Temozolomide
Sources
- 1. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]
An In-depth Technical Guide to 4-Diazoimidazole-5-carboxamide (Diazo-IC): Chemical Structure, Stability, and Handling
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-diazoimidazole-5-carboxamide, commonly referred to as Diazo-IC. This molecule, while structurally unassuming, holds significant clinical relevance as the primary photodegradation product of the chemotherapeutic agent dacarbazine (DTIC). The formation of Diazo-IC is directly linked to the adverse event of venous pain during dacarbazine infusion, a factor that can impact patient comfort and compliance.
This guide is structured to provide a deep dive into the core chemical and physical properties of Diazo-IC, moving beyond a cursory overview. We will explore its molecular structure, stability under various conditions, and the fundamental principles of its reactivity. By understanding the causality behind its formation and behavior, researchers and drug development professionals can devise more effective strategies for formulation, handling, and administration of its parent compound, dacarbazine, ultimately enhancing therapeutic outcomes.
Molecular Structure and Physicochemical Properties
This compound (Diazo-IC) is a heterocyclic organic compound with the chemical formula C₄H₃N₅O.[1] It is characterized by an imidazole ring substituted with a diazo group at the 4-position and a carboxamide group at the 5-position.
Chemical Structure
The structure of Diazo-IC features a planar five-membered imidazole ring, which imparts aromatic character.[2] The diazo group (-N₂⁺) and the carboxamide group (-C(O)NH₂) are key functional moieties that dictate its reactivity and physical properties. The molecule exists as a neutral species with a separation of charge in the diazo group, which can be represented by resonance structures.
Caption: 2D Chemical Structure of this compound (Diazo-IC).
Physicochemical Properties
A summary of the key physicochemical properties of Diazo-IC is presented in the table below. It is important to note that some reported values, such as the melting point, show variability across different sources, which may be attributed to differences in purity or experimental conditions.
| Property | Value | Source(s) |
| IUPAC Name | 5-diazoimidazole-4-carboxamide | [3] |
| Synonyms | Diazo-IC, 4-Diazo-4H-imidazole-5-carboxamide | [3] |
| CAS Number | 7008-85-7 | [3] |
| Molecular Formula | C₄H₃N₅O | [3] |
| Molar Mass | ~137.10 g/mol | [3] |
| Appearance | White to off-white or beige to light brown powder/solid | [2] |
| Melting Point | 257-259 °C | [2] |
| 205-210 °C (decomposition) | ||
| Solubility | Slightly soluble in water. Sparingly soluble in DMSO. Slightly soluble in methanol with heating. | [2] |
| Stability | Stable under normal conditions; may decompose upon heating or with strong oxidizing agents. | [2] |
Stability Profile of Diazo-IC
The stability of Diazo-IC is a critical factor, both in the context of its formation from dacarbazine and its persistence as a potential causative agent of adverse effects. Its stability is influenced by light, temperature, and the chemical environment.
Photostability
Diazo-IC is intrinsically linked to photochemistry as it is a photodegradation product of dacarbazine.[4] The formation of Diazo-IC from dacarbazine is a light-dependent process. Consequently, solutions of dacarbazine should be protected from light to minimize the generation of Diazo-IC.[5]
While Diazo-IC is formed by light, like many diazo compounds, it is also susceptible to further photolytic decomposition. Upon absorption of UV radiation, diazo compounds can extrude nitrogen gas (N₂) to generate highly reactive carbenes. This photolytic instability is a hallmark of diazo chemistry.
Caption: General photodecomposition pathway of Diazo-IC.
Thermal Stability
Diazo-IC is reported to be stable under normal storage conditions but may decompose upon heating.[2] One of the cited melting points is in the range of 205-210 °C with decomposition. This indicates that while it is a solid with a defined melting point, it is thermally labile at elevated temperatures. As a general precaution with diazo compounds, heating should be approached with caution due to the potential for rapid, exothermic decomposition and the release of nitrogen gas.
pH and Solvent Effects
The stability of Diazo-IC, and its formation from dacarbazine, can be influenced by the pH and composition of the solution. While specific studies on the intrinsic stability of isolated Diazo-IC across a pH range are not extensively detailed, the stability of its precursor, dacarbazine, is known to be pH-dependent. The rate of Diazo-IC formation from dacarbazine increases with time in various dissolving solutions.[4]
Reactivity and Mechanistic Insights
The diazo and imidazole functionalities of Diazo-IC are the primary drivers of its chemical reactivity.
Reactivity of the Diazo Group
The diazo group is highly versatile in organic synthesis and is known for several characteristic reactions:
-
Carbene Formation: As mentioned, photolysis or thermolysis of diazo compounds can lead to the formation of carbenes by the elimination of N₂. These carbenes are highly reactive electrophilic species that can undergo a variety of insertion and addition reactions.
-
Cycloaddition Reactions: Diazo compounds can participate in [3+2] cycloaddition reactions with various dipolarophiles.
-
Coupling Reactions: In an acidic medium, the diazo group can be protonated to form a diazonium salt, which can then undergo coupling reactions, for instance with electron-rich aromatic compounds.
Biological Reactivity: The Link to Venous Pain
The primary clinical interest in Diazo-IC stems from its role as the causative agent of venous pain during dacarbazine infusions.[6] Studies have shown that of the various photodegradation products of dacarbazine, only Diazo-IC induces a dose-dependent pain reaction in animal models.[6]
The precise molecular mechanism by which Diazo-IC induces pain is not fully elucidated but is suggested to be distinct from that of acetic acid-induced inflammatory pain.[6] It is hypothesized that Diazo-IC may act as a direct irritant to the venous endothelium or interact with local nociceptors (pain receptors) in the perivascular tissue. The high reactivity of the diazo group or its potential carbene intermediate could lead to covalent modification of local biomolecules, triggering a pain response.
Caption: Hypothesized mechanism of Diazo-IC-induced venous pain.
Synthesis and Analysis
Laboratory Synthesis
The synthesis of Diazo-IC is typically achieved through the diazotization of its corresponding amino precursor, 5-aminoimidazole-4-carboxamide (AICA). This is a standard reaction in organic chemistry for the conversion of an aromatic or heteroaromatic primary amine to a diazo or diazonium species.
Reaction Scheme: 5-Aminoimidazole-4-carboxamide is treated with a source of nitrous acid (HNO₂), which is commonly generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to yield this compound.
Experimental Protocol: Diazotization of 5-Aminoimidazole-4-carboxamide
-
Disclaimer: This protocol is a general guideline based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.
-
Preparation of the Amine Solution: Dissolve 5-aminoimidazole-4-carboxamide (1 equivalent) in a suitable aqueous acid (e.g., 2 M HCl) with cooling in an ice-water bath to maintain a temperature of 0-5 °C.
-
Preparation of the Nitrite Solution: Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. The addition is typically carried out over 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting amine using a suitable technique (e.g., thin-layer chromatography).
-
Isolation: The product, Diazo-IC, may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with cold water, and dried under vacuum. Alternatively, it may be used directly in a subsequent reaction.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard method for the quantification of Diazo-IC, particularly in the context of dacarbazine stability studies.[4]
Typical HPLC Parameters: While specific conditions may vary, a common approach involves:
-
Column: A reverse-phase column, such as a C18.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where Diazo-IC has significant absorbance.
Spectroscopic Characterization
Spectroscopic methods are essential for the identification and characterization of Diazo-IC.
-
Infrared (IR) Spectroscopy: The IR spectrum of Diazo-IC is expected to show characteristic absorption bands for the N-H and C=O stretching of the carboxamide group, as well as a strong, characteristic band for the N≡N stretch of the diazo group, typically in the range of 2100-2200 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy: Due to the conjugated system of the imidazole ring and the diazo group, Diazo-IC is expected to absorb in the UV region. The parent dacarbazine exhibits strong absorption in the UVA range.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals for the imidazole ring proton and the protons of the carboxamide group.
-
¹³C NMR: The spectrum would provide signals for the carbon atoms of the imidazole ring and the carbonyl carbon of the carboxamide group. The carbon atom attached to the diazo group would have a characteristic chemical shift.
-
Safety and Handling
Diazo-IC, like many diazo compounds, requires careful handling due to its potential instability and hazardous properties.
GHS Hazard Classification: Based on aggregated data, Diazo-IC has the following GHS hazard classifications:[3]
-
Flammable Solid
-
Harmful if swallowed
-
Harmful in contact with skin
-
Causes skin irritation
-
Causes serious eye damage/irritation
-
May cause respiratory irritation
Handling Recommendations:
-
Always handle Diazo-IC in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid heating the compound unless part of a controlled procedure, due to the risk of decomposition.
-
Store in a cool, dry, and dark place, away from heat, sources of ignition, and strong oxidizing agents.
-
Avoid friction or shock, as some diazo compounds can be shock-sensitive.
Conclusion
This compound is a molecule of significant interest, primarily due to its role as a clinically relevant photodegradant of dacarbazine. A thorough understanding of its chemical structure, stability, and reactivity is paramount for drug development professionals working to mitigate its formation and the associated adverse effects. This guide has synthesized the available technical information to provide a foundational resource for researchers in this field. Future investigations into the precise molecular mechanism of Diazo-IC-induced pain and the development of more detailed, validated analytical and synthetic protocols will further enhance our ability to manage the challenges associated with this compound.
References
- [Reference to a general organic chemistry textbook for fundamental principles]
- PubChem. (n.d.). 4-Diazo-4H-imidazole-5-carboxamide. National Center for Biotechnology Information.
-
Nakao, R., Ohtani, H., & Irie, T. (2020). Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process. Chemical and Pharmaceutical Bulletin, 68(1), 70-76. [Link]
-
Uchida, T., Kagitani, S., & Onishi, H. (2019). Photochemically stabilized formulation of dacarbazine with reduced production of algogenic photodegradants. International Journal of Pharmaceutics, 564, 492-498. [Link]
-
Inoue, M., et al. (2001). Causative agent of vascular pain among photodegradation products of dacarbazine. Biological and Pharmaceutical Bulletin, 24(7), 812-815. [Link]
- [Additional citations for specific d
-
Shealy, Y. F., Struck, R. F., Holum, L. B., & Montgomery, J. A. (1961). Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide. The Journal of Organic Chemistry, 26(7), 2396-2401. [Link]
- [Additional citations for specific d
- [Additional citations for specific d
- [Additional citations for specific d
- [Additional citations for specific d
-
PubChem. (n.d.). 4-Diazo-4H-imidazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
- [Additional citations for specific d
- [Additional citations for specific d
- [Additional citations for specific d
- [Additional citations for specific d
- Quinoline. (n.d.). Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China.
- [Additional citations for specific d
- [Additional citations for specific d
- [Additional citations for specific d
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China [quinoline-thiophene.com]
- 3. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C4H4N5O+ | CID 81485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Causative agent of vascular pain among photodegradation products of dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 4-Diazoimidazole-5-carboxamide: A Technical Guide for Drug Discovery Professionals
Abstract
The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, imidazole derivatives have emerged as a privileged scaffold, forming the core of numerous clinically successful drugs.[1][2][3] This technical guide delves into the promising, yet underexplored, anticancer potential of 4-diazoimidazole-5-carboxamide. Drawing parallels with established chemotherapeutic agents like dacarbazine and temozolomide, we will illuminate its probable mechanism of action, outline a robust synthetic strategy, and provide a comprehensive roadmap for its preclinical evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of oncology.
Introduction: The Imidazole Scaffold in Oncology and the Promise of this compound
The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically active molecules, including purines in DNA.[2] This structural motif has been successfully incorporated into a multitude of anticancer drugs, highlighting its versatility in targeting various oncogenic pathways.[1][4] Clinically approved imidazole-based drugs like dacarbazine and temozolomide function as DNA alkylating agents, inducing cytotoxicity in rapidly proliferating cancer cells.[5][6][7][8]
This compound, a molecule of significant interest, shares a close structural resemblance to the active metabolites of these established drugs. Historical research has indicated its potential for both in vitro and in vivo anticancer activity, yet a comprehensive modern evaluation is conspicuously absent.[9] This guide aims to bridge that gap by providing a scientifically rigorous framework for reinvestigating and harnessing the therapeutic potential of this intriguing compound.
Postulated Mechanism of Action: A Legacy of DNA Alkylation
The structural similarity of this compound to the active metabolite of dacarbazine, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), provides a strong basis for its hypothesized mechanism of action. Dacarbazine is a prodrug that undergoes metabolic activation in the liver to form MTIC.[5][10][11] MTIC is unstable and spontaneously decomposes to form a methyldiazonium cation and 5-aminoimidazole-4-carboxamide (AIC).[12] The highly reactive methyldiazonium cation is the ultimate alkylating species, transferring a methyl group to nucleophilic sites on DNA, primarily the N7 and O6 positions of guanine and the N3 position of adenine.[7][8] This DNA methylation leads to base mispairing, DNA strand breaks, and ultimately, cell cycle arrest and apoptosis.[6][13]
We postulate that this compound acts as a direct precursor to a reactive diazonium species. Under physiological conditions, it is likely to undergo decomposition to generate an imidazole-diazonium ion, which can then alkylate DNA and other crucial biomolecules within cancer cells, mirroring the cytotoxic effects of dacarbazine and temozolomide.
Signaling Pathway Diagram: Postulated Mechanism of this compound
Caption: Postulated mechanism of this compound leading to tumor cell death.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound can be achieved through the diazotization of its corresponding amino precursor, 5-aminoimidazole-4-carboxamide (AICA). This well-established reaction provides a reliable route to obtain the target compound for preclinical studies.
Synthetic Protocol
Step 1: Diazotization of 5-Aminoimidazole-4-carboxamide (AICA)
-
Dissolve 5-aminoimidazole-4-carboxamide (AICA) in an appropriate acidic aqueous solution (e.g., dilute hydrochloric acid) at 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the AICA solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for a specified period (e.g., 30-60 minutes) at 0-5 °C to ensure complete diazotization.
-
The formation of the yellow precipitate, this compound, indicates the progression of the reaction.
-
Isolate the product by filtration, wash with cold water and a suitable organic solvent (e.g., cold ethanol or ether), and dry under vacuum.
Characterization
Rigorous characterization of the synthesized this compound is crucial to confirm its identity and purity.
| Analytical Technique | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Confirmation of the chemical structure and absence of starting material. |
| Mass Spectrometry (MS) | Determination of the molecular weight (137.10 g/mol ).[14] |
| Infrared (IR) Spectroscopy | Identification of characteristic functional groups (e.g., diazo, amide). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |
Preclinical Evaluation Workflow: A Comprehensive Experimental Roadmap
A systematic and multi-faceted approach is essential to thoroughly evaluate the anticancer potential of this compound. The following experimental workflow provides a detailed guide for its preclinical assessment.
Experimental Workflow Diagram
Caption: A phased approach for the preclinical evaluation of this compound.
Phase 1: In Vitro Cytotoxicity Screening
Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., melanoma, glioblastoma, leukemia cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
Phase 2: Mechanism of Action Studies
Objective: To elucidate the molecular mechanisms underlying the anticancer activity of this compound.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.
Protocol: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol: DNA Alkylation Assessment (Comet Assay)
-
Cell Treatment: Treat cancer cells with this compound for a short duration (e.g., 1-4 hours).
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt lysis buffer to remove cellular proteins.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions to unwind and separate fragmented DNA.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail."
Phase 3: In Vivo Efficacy Studies
Objective: To evaluate the antitumor efficacy and safety of this compound in a preclinical animal model.
Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (selected from the in vitro screening) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³) and randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at various doses. Include a vehicle control group.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any signs of toxicity (e.g., weight loss, behavioral changes).
Data Interpretation and Future Directions
The collective data from these studies will provide a comprehensive profile of the anticancer potential of this compound.
| Potential Outcome | Interpretation and Next Steps |
| Potent and selective in vitro cytotoxicity | Indicates promising anticancer activity. Proceed to mechanism of action studies. |
| Induction of cell cycle arrest and apoptosis | Confirms the induction of programmed cell death. |
| Evidence of DNA alkylation | Supports the hypothesized mechanism of action. |
| Significant tumor growth inhibition in vivo | Demonstrates preclinical efficacy. |
| Favorable toxicity profile in vivo | Suggests a good therapeutic window. |
Future research should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties. Further mechanistic studies could explore the specific DNA adducts formed and the role of DNA repair pathways in resistance.
Conclusion
This compound represents a compelling starting point for the development of novel anticancer agents. Its structural relationship to clinically validated drugs, coupled with early evidence of its activity, underscores the need for a thorough and modern re-evaluation. The comprehensive experimental framework detailed in this guide provides a clear and actionable path for researchers to unlock the full therapeutic potential of this promising imidazole derivative. Through rigorous scientific investigation, we can aspire to translate this historical observation into a tangible clinical benefit for cancer patients.
References
-
Dacarbazine - Wikipedia. Available at: [Link]
-
What is the mechanism of Dacarbazine? - Patsnap Synapse. Available at: [Link]
-
What is Dacarbazine used for? - Patsnap Synapse. Available at: [Link]
-
Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China - Quinoline. Available at: [Link]
-
Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed. Available at: [Link]
-
Temozolomide (Temodal) | Cancer information - Cancer Research UK. Available at: [Link]
-
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology. Available at: [Link]
-
Imidazoles as potential anticancer agents - PMC - NIH. Available at: [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available at: [Link]
-
Dacarbazine: Package Insert / Prescribing Information - Drugs.com. Available at: [Link]
-
Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide1,2 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem. Available at: [Link]
-
Dacarbazine - LiverTox - NCBI - NIH. Available at: [Link]
-
Temozolomide: mechanisms of action, repair and resistance - PubMed. Available at: [Link]
-
Temozolomide - Wikipedia. Available at: [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. Available at: [Link]
-
What is the mechanism of Temozolomide? Available at: [Link]
-
Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed. Available at: [Link]
-
Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide1,2. Available at: [Link]
-
Imidazole-based anticancer drugs are currently undergoing clinical trials. - ResearchGate. Available at: [Link]
-
Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - ResearchGate. Available at: [Link]
-
(PDF) Temozolomide: Mechanisms of Action, Repair and Resistance - ResearchGate. Available at: [Link]
-
An Overview of Imidazole and Its Analogues As Potent Anticancer Agents - Taylor & Francis. Available at: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. Available at: [Link]
-
5-aminoimidazole-4-carboxamide riboside mimics the effects of insulin on the expression of the 2 key gluconeogenic genes PEPCK and glucose-6-phosphatase - PubMed. Available at: [Link]
-
5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB - PubMed. Available at: [Link]
-
Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide1,2 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Dacarbazine - Wikipedia [en.wikipedia.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temozolomide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 11. What is Dacarbazine used for? [synapse.patsnap.com]
- 12. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Temozolomide? [synapse.patsnap.com]
- 14. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Diazoimidazole-5-carboxamide (DICA) and its Role in DNA Alkylation
Abstract
This technical guide provides a comprehensive examination of 4-diazoimidazole-5-carboxamide (DICA), a reactive diazo compound with significant implications in the field of molecular biology and pharmacology. While structurally related to key intermediates in the metabolism of blockbuster anticancer drugs like dacarbazine and temozolomide, DICA possesses a distinct and direct role in the alkylation of DNA. This document will elucidate the fundamental chemistry of DICA, its mechanism of action as a DNA alkylating agent, and the downstream cellular consequences. Furthermore, we will provide detailed, field-proven experimental protocols for the synthesis of DICA and the subsequent characterization of its DNA adducts, offering researchers a validated framework for investigating its biological activity. The guide distinguishes DICA's direct alkylating capacity from the methylation activity of its more famous therapeutic precursors, providing critical clarity for professionals in drug development and oncology research.
Introduction: Unveiling this compound (DICA)
DNA alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of cancer cells, which disrupts DNA replication and transcription, ultimately triggering cell death.[1][2] While many clinically established alkylating agents are prodrugs that require metabolic activation, there exists a class of compounds that are intrinsically reactive. This compound (DICA), also known as diazo-IC, falls into this category.[3]
DICA is an imidazole derivative characterized by a diazo group (-N=N-) and a carboxamide group (-C(=O)NH2).[4] The presence of the diazo group, a highly reactive functional moiety, confers upon DICA the ability to act as a potent electrophile, capable of directly alkylating nucleophilic sites within the DNA structure without prior metabolic activation.[5][6]
It is crucial to distinguish the mechanism of DICA from that of the structurally related anticancer drugs dacarbazine (DTIC) and temozolomide (TMZ). DTIC and TMZ are prodrugs that, through enzymatic and non-enzymatic processes respectively, generate a common active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[7][8] MTIC is unstable and decomposes to release a highly reactive methyldiazonium cation , which is the ultimate species responsible for DNA methylation .[8][9][10] In contrast, DICA itself acts as the alkylating agent, transferring its entire imidazole-carboxamide scaffold to the DNA base. This fundamental mechanistic difference is central to understanding its unique biological profile.
Physicochemical Properties
A clear understanding of a compound's properties is foundational to any experimental design.
| Property | Value | Source |
| Molecular Formula | C4H3N5O | [3][11] |
| Molecular Weight | 137.10 g/mol | [3] |
| CAS Number | 7008-85-7 | [3][11] |
| IUPAC Name | 5-diazoimidazole-4-carboxamide | [3] |
| Synonyms | Diazo-IC, 4-Diazo-4H-imidazole-5-carboxamide | [3][12] |
The Chemistry of DICA: Synthesis and Reactivity
The reactivity of DICA is intrinsically linked to its diazo functional group. Understanding its synthesis provides insight into its handling and stability.
Synthesis Pathway
DICA is typically synthesized via the diazotization of its precursor, 5-aminoimidazole-4-carboxamide (AICA). AICA is a known intermediate in the de novo synthesis of purine nucleotides.[13][14] The synthesis involves treating AICA with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid, under cold conditions to control the reactivity of the resulting diazonium salt.
Caption: Synthesis of DICA via diazotization of AICA.
Core Reactivity: The Diazo Group
The diazo group in DICA is the hub of its electrophilic character. Under physiological or mildly acidic conditions, it can be protonated, forming a highly unstable diazonium ion. This species is an excellent leaving group (dinitrogen gas, N₂), which facilitates the formation of a covalent bond with available nucleophiles. In a biological context, the most relevant nucleophiles are the electron-rich nitrogen and oxygen atoms on DNA bases.[15]
Mechanism of DNA Alkylation by DICA
Unlike agents that methylate DNA, DICA transfers a larger molecular fragment to the DNA backbone. This process proceeds via a direct nucleophilic attack from a DNA base onto the DICA molecule.
The N7 position of guanine is the most nucleophilic site in DNA and is a common target for many alkylating agents.[15] The proposed mechanism involves the attack of the N7-guanine on the carbon atom of DICA bearing the diazo group. This is followed by the irreversible loss of stable dinitrogen gas, resulting in a stable covalent adduct where the imidazole-carboxamide moiety is attached to the guanine base.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China [quinoline-thiophene.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. usbio.net [usbio.net]
- 12. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
- 13. Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Diazoimidazole-5-carboxamide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-diazoimidazole-5-carboxamide, a pivotal molecule in the landscape of medicinal chemistry. From its initial synthesis in the pursuit of novel anticancer agents to its contemporary relevance as a key intermediate and reference compound, this document delves into the history, synthesis, chemical properties, and critical applications of this diazo compound. Authored from the perspective of a Senior Application Scientist, this guide synthesizes historical context with modern procedural insights, offering a valuable resource for researchers in organic synthesis and drug development.
Introduction: The Imidazole Carboxamide Scaffold in Medicinal Chemistry
The imidazole carboxamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its prevalence stems from the imidazole ring's ability to participate in hydrogen bonding and coordination chemistry, as well as its metabolic stability. A notable member of this family is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in purine biosynthesis, underscoring the deep-seated role of this structural motif in biological systems. It is within this context of exploring imidazole-based compounds as potential antimetabolites and anticancer agents that this compound emerged.
Discovery and Seminal Synthesis: The Work of Shealy, Montgomery, and Colleagues
The history of this compound, often referred to as diazo-IC, is rooted in the pioneering work on potential anticancer agents. The first isolation and characterization of this compound were reported in a 1961 paper in The Journal of Organic Chemistry by Y. Fulmer Shealy, John A. Montgomery, and their colleagues.[1][2] Their research focused on the synthesis of diazo derivatives of imidazole and triazole carboxamides as potential purine antagonists.
The foundational synthesis involved the diazotization of 5-aminoimidazole-4-carboxamide (AICA). This reaction, while conceptually straightforward, required careful control of conditions to isolate the diazo compound, which they found to be a stable, pale-yellow solid in the absence of moisture.[1][2]
The Causality Behind the Original Experimental Design
The choice of diazotization was a logical extension of established organic chemistry principles to a novel heterocyclic system. The aim was to convert the primary amino group of AICA into a diazonium group, a versatile functional group known for its reactivity. The researchers likely hypothesized that the resulting diazo compound could act as an alkylating or arylating agent, or serve as a precursor to other heterocyclic systems with potential biological activity. The isolation of a stable diazo compound from an imidazole ring was a significant finding, as diazonium salts are often transient intermediates.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₅O | PubChem[3] |
| Molecular Weight | 137.10 g/mol | PubChem[3] |
| Appearance | Pale-yellow to beige solid | Shealy et al., 1961[1][2] |
| CAS Number | 7008-85-7 | PubChem[3] |
| Melting Point | Decomposes without melting | Shealy et al., 1961 |
| Solubility | Sparingly soluble in water and common organic solvents | General knowledge |
| Stability | Stable in solid form when dry; unstable in aqueous solutions | Shealy et al., 1961[1][2] |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band in the region of 2100-2200 cm⁻¹, which is indicative of the N≡N stretching vibration of the diazo group. Other significant peaks include those corresponding to the C=O stretch of the carboxamide and N-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its limited solubility and potential for decomposition, obtaining high-quality NMR spectra can be challenging. In a suitable deuterated solvent, the ¹H NMR spectrum would be expected to show a signal for the imidazole ring proton and broad signals for the amide protons. The ¹³C NMR spectrum would show distinct signals for the imidazole ring carbons, the carbonyl carbon, and the carbon bearing the diazo group.
-
UV-Vis Spectroscopy: In solution, this compound exhibits characteristic absorption maxima in the UV region. These absorptions are due to the electronic transitions within the imidazole ring and the diazo functional group.
Synthesis of this compound: Protocols and Mechanistic Insights
The synthesis of this compound is a cornerstone of its chemistry. Below are both the historical and a modern laboratory-scale protocol.
Historical Synthesis Protocol (Adapted from Shealy et al., 1961)
This protocol is presented for its historical significance and to illustrate the foundational methodology.
Step-by-Step Methodology:
-
Dissolution of Starting Material: 5-Aminoimidazole-4-carboxamide hydrochloride is dissolved in dilute hydrochloric acid. The acidic medium is crucial to protonate the amino group, making it susceptible to nitrosation, and to stabilize the resulting diazonium species.
-
Cooling: The solution is cooled to 0-5 °C in an ice bath. Low temperatures are essential to prevent the decomposition of the unstable diazonium intermediate.
-
Diazotization: A chilled aqueous solution of sodium nitrite is added dropwise to the cooled solution of the starting material with vigorous stirring. The slow addition maintains the low temperature and allows for controlled formation of nitrous acid in situ, which then reacts with the amino group.
-
Isolation: The resulting pale-yellow precipitate of this compound is collected by filtration, washed with cold water, and dried in vacuo over a desiccant. The absence of moisture is critical for the stability of the final product.[1][2]
Modern Laboratory-Scale Synthesis Protocol
This protocol represents a typical modern adaptation for the synthesis of this compound, incorporating contemporary laboratory practices.
Materials and Equipment:
-
5-aminoimidazole-4-carboxamide hydrochloride (AICA·HCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Desiccator
Step-by-Step Methodology:
-
Preparation of AICA Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5.0 g of 5-aminoimidazole-4-carboxamide hydrochloride in 50 mL of deionized water.
-
Acidification and Cooling: Cool the suspension to 0 °C in an ice-salt bath. Slowly add 5 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C. Stir until a clear solution is obtained. The use of an ice-salt bath ensures the temperature is kept low, which is critical for the stability of the diazonium salt.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution to 0 °C.
-
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred AICA solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C. The slow, controlled addition prevents a rapid exotherm and minimizes side reactions. A pale-yellow precipitate should form during the addition.
-
Reaction Completion and Isolation: Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with ice-cold water (3 x 20 mL) and then with a small amount of cold ethanol. Dry the product under vacuum in a desiccator over P₂O₅ to a constant weight. The final product should be a pale-yellow to beige powder.
Self-Validating System: The success of the synthesis can be validated by the formation of the characteristic pale-yellow solid and confirmed by IR spectroscopy, where the appearance of a strong peak around 2150 cm⁻¹ confirms the presence of the diazo group. The yield should be calculated and compared to literature values (typically in the range of 70-90%).
Chemical Reactivity and Synthetic Applications
The chemistry of this compound is dominated by the reactivity of the diazo group.
Cyclization in Aqueous Solution
In aqueous solutions, particularly under neutral to basic conditions, this compound undergoes intramolecular cyclization to form 2-azahypoxanthine.[1][2] This reaction is a key consideration when working with this compound in protic solvents.
Role as a Precursor in Drug Synthesis
The most significant application of this compound is as a key intermediate in the synthesis of the anticancer drugs Dacarbazine and Temozolomide.
5.2.1. Synthesis of Temozolomide
Temozolomide is an alkylating agent used in the treatment of glioblastoma multiforme. Its synthesis involves the reaction of this compound with methyl isocyanate. This reaction proceeds via a [3+2] cycloaddition mechanism, where the diazo compound acts as a 1,3-dipole and the isocyanate as the dipolarophile, to form the tetrazinone ring system of Temozolomide.
5.2.2. Relationship to Dacarbazine
Dacarbazine is another alkylating agent that is structurally related to Temozolomide. This compound is not a direct precursor in the common synthesis of Dacarbazine, but it is a known photodecomposition product.[4] Exposure of Dacarbazine solutions to light leads to the cleavage of the triazene side chain, yielding this compound. This photodegradation is clinically relevant as it can occur during the preparation and administration of Dacarbazine infusions.
Visualization of Key Chemical Pathways
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis of this compound
Caption: Synthesis of this compound from AICA.
Key Synthetic Relationships
Caption: Relationship between key imidazole carboxamide derivatives.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring value of fundamental research in organic and medicinal chemistry. From its discovery over six decades ago, it has remained a crucial building block in the synthesis of life-saving medications. Its unique combination of a stable, yet reactive, diazo group on an imidazole core continues to be of interest to synthetic chemists. Future research may explore novel applications of this versatile intermediate, potentially in the realm of bioorthogonal chemistry or as a precursor to new classes of therapeutic agents. For professionals in drug development, a thorough understanding of the chemistry of this compound is not only of historical importance but also of practical relevance, particularly in the context of the synthesis and stability of related pharmaceutical compounds.
References
-
Shealy, Y. F., Struck, R. F., Holum, L. B., & Montgomery, J. A. (1961). Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide. The Journal of Organic Chemistry, 26(7), 2396–2401. [Link]
- European Patent Office. (2015). AN IMPROVED PROCESS FOR THE PREPARATION OF TEMOZOLOMIDE AND ANALOGS (EP 2066672 B1).
-
PubChem. (n.d.). 4-Diazo-4H-imidazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Dacarbazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound | C4H4N5O+ | CID 81485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro- [webbook.nist.gov]
- 3. Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process [jstage.jst.go.jp]
Technical Guide: Properties, Solubility, and Handling of 4-Diazoimidazole-5-carboxamide
Introduction
4-Diazoimidazole-5-carboxamide (CAS No. 7008-85-7), also known as 5-Diazoimidazole-4-carboxamide or Diazo-IC, is a critical imidazole derivative encountered in pharmaceutical research and development.[1][2][3] It is recognized primarily as a key intermediate and impurity in the synthesis of the alkylating agent Temozolomide.[4] Given its reactive diazo group and specific physicochemical properties, proper handling, solubilization, and storage are paramount to ensure experimental reproducibility, integrity, and safety.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind handling protocols, ensuring that users can make informed decisions in their experimental design. We will cover the core physicochemical properties, detail the solubility profile in common laboratory solvents, and provide validated protocols for solution preparation and storage.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for its effective use. This compound is typically supplied as a solid powder, with its appearance ranging from white to beige or light brown.[2][5][6]
| Property | Value | Source(s) |
| CAS Number | 7008-85-7 | [1][4][6] |
| Molecular Formula | C₄H₃N₅O | [1][3][4] |
| Molecular Weight | ~137.10 g/mol | [1][3][4] |
| Appearance | White to off-white / Beige to light brown solid powder | [2][5][6] |
| Melting Point | 205-210 °C (with decomposition) | [2][6][7] |
| IUPAC Name | 5-diazoimidazole-4-carboxamide | [1][4] |
| Common Synonyms | Diazo-IC, Temozolomide Impurity D, Temozolomide Related Compound A | [1][2][4] |
Solubility Profile
The solubility of this compound is a critical parameter that dictates its application in both chemical reactions and biological assays. Its molecular structure lends it poor solubility in aqueous solutions, a common challenge for many organic molecules in drug discovery.[8]
Rationale for Solvent Selection
The limited aqueous solubility necessitates the use of organic solvents to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.[2][6][8] Its high polarity allows it to effectively dissolve a wide array of compounds, making it an ideal vehicle for initial solubilization before further dilution into aqueous buffers or cell culture media for in vitro assays.[8] The key to preventing compound precipitation is a gradual, stepwise dilution from a high-concentration organic stock.[8]
Solubility Data Summary
The following table summarizes the qualitative solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Conditions / Remarks | Source(s) |
| Water | Slightly Soluble | May require heating to fully dissolve. | [2][5][6] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | The preferred solvent for creating high-concentration stock solutions. | [2][6][7] |
| Methanol | Slightly Soluble | May require heating and sonication for complete dissolution. | [2][6][7] |
| Dimethylformamide (DMF) | Improved Solubility | Offers better solubility than water. | [9] |
Recommended Storage and Stability
Proper storage is crucial to prevent degradation and maintain the integrity of this compound. The molecule's diazo group makes it susceptible to degradation under certain conditions.
Core Storage Conditions
To ensure long-term stability, the following conditions are strongly recommended:
-
Temperature: Store in a refrigerator at approximately +5°C.[4][7] The compound should be kept in a cool, dry place.[5]
-
Atmosphere: Keep the compound in a tightly sealed container to protect it from moisture and air, which can promote decomposition.[5] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Light: Protect from direct sunlight and strong artificial light, as diazo compounds can be light-sensitive.[1][5] Using an amber glass vial or storing the container in a dark location is best practice.
Chemical Stability and Degradation Pathways
The rationale for these storage precautions is grounded in the compound's chemical nature. It is reported to be stable under normal, controlled conditions.[5][9] However, it is sensitive to several factors:
-
High Temperatures and pH: Exposure to high heat, strong acids, or strong bases can trigger decomposition.[9]
-
Photodegradation: The compound is a known photodegradation product of dacarbazine, which underscores its inherent light sensitivity.[1]
Caption: Decision logic for establishing optimal storage conditions.
Experimental Protocols for Solution Preparation
The following protocols provide a validated workflow for preparing stock and working solutions of this compound, designed to minimize precipitation and ensure accurate final concentrations.
Sources
- 1. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
- 5. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]
- 6. 7008-85-7 CAS MSDS (4-diazo-4H-imidazole-5-carboxamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-diazo-4H-imidazole-5-carboxamide CAS#: 7008-85-7 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China [quinoline-thiophene.com]
Spectroscopic Characterization of 4-Diazoimidazole-5-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Diazoimidazole-5-carboxamide is a critical intermediate in the synthesis of various pharmacologically active compounds, most notably the alkylating agent temozolomide, a cornerstone in the treatment of glioblastoma.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the development of novel derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established scientific principles and supported by available literature.
Molecular Structure and Key Features
The structural integrity of this compound underpins its spectroscopic signature. The molecule features a five-membered imidazole ring substituted with a diazo group (-N₂) at the 4-position and a carboxamide group (-CONH₂) at the 5-position. The diazo group, with its characteristic linear arrangement of two nitrogen atoms, and the carboxamide functionality are the primary reporters in most spectroscopic techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide valuable structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, dominated by the signals from the imidazole ring proton and the amide protons.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).[2]
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.5 | Singlet | 1H | C(2)-H | The proton at the C(2) position of the imidazole ring is expected to appear as a singlet in this region due to the electron-withdrawing nature of the adjacent nitrogen atoms.[3] |
| ~ 7.0 - 7.5 | Broad Singlet | 2H | -CONH₂ | The amide protons are typically observed as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. The chemical shift can vary depending on the solvent and concentration. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the molecule.
Experimental Protocol:
-
Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
-
Acquire the ¹³C NMR spectrum, often with proton decoupling, on a spectrometer operating at 75 MHz or higher.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[2]
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 160 - 165 | C=O (Amide) | The carbonyl carbon of the amide group is expected to resonate in this downfield region. |
| ~ 140 - 145 | C(2) | The carbon atom between the two nitrogen atoms in the imidazole ring. |
| ~ 125 - 135 | C(4) and C(5) | The chemical shifts of the carbon atoms bearing the diazo and carboxamide groups are influenced by the electronic effects of these substituents. Precise assignment may require advanced NMR techniques. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying characteristic functional groups. In this compound, the diazo and carboxamide groups have distinct and strong absorption bands.
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected IR Data:
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) | The N-H stretching vibrations of the primary amide appear as a broad band due to hydrogen bonding. |
| ~ 2160 - 2180 | Strong, Sharp | N≡N Stretch (Diazo) | This intense and sharp absorption is highly characteristic of the diazo functional group.[3] |
| ~ 1680 - 1650 | Strong | C=O Stretch (Amide I) | The carbonyl stretch of the amide group is a prominent feature in the spectrum. |
| ~ 1620 - 1580 | Medium | N-H Bend (Amide II) | This band arises from the in-plane bending of the N-H bond in the amide. |
| ~ 1500 - 1400 | Medium | C=C and C=N Stretches | These absorptions are characteristic of the imidazole ring. |
The NIST WebBook provides an IR spectrum for a closely related compound, "Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro-", which can serve as a valuable reference for the expected peak positions and shapes.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and offering structural clues.
Experimental Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
Expected Mass Spectrometry Data:
| m/z | Ion | Rationale |
| 138.0416 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in soft ionization techniques like ESI. The calculated exact mass for C₄H₄N₅O⁺ is 138.04158477 Da.[5] |
| 137.0338 | [M]⁺˙ | In electron impact ionization, the molecular ion peak would be observed at an m/z corresponding to the molecular weight. The calculated exact mass for C₄H₃N₅O is 137.03375974 Da.[6][7] |
| 110 | [M+H - N₂]⁺ | A characteristic fragmentation pathway for diazo compounds is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. |
| 94 | [M+H - N₂ - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M+H - N₂]⁺ fragment is another plausible fragmentation pathway. |
digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="sans-serif", fontsize=9, color="#34A853"];M_H [label="[M+H]⁺\nm/z = 138", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_H_N2 [label="[M+H - N₂]⁺\nm/z = 110", fillcolor="#FBBC05", fontcolor="#202124"]; M_H_N2_CO [label="[M+H - N₂ - CO]⁺\nm/z = 94", fillcolor="#EA4335", fontcolor="#FFFFFF"];
M_H -> M_H_N2 [label="- N₂"]; M_H_N2 -> M_H_N2_CO [label="- CO"]; }
Caption: Plausible fragmentation pathway for this compound in MS.
Conclusion
The spectroscopic data for this compound are well-defined by its constituent functional groups. The characteristic singlet of the C(2)-H proton in the ¹H NMR, the strong diazo stretch in the IR spectrum, and the expected molecular ion peak with a subsequent loss of nitrogen in the mass spectrum provide a robust analytical fingerprint for this important synthetic intermediate. A comprehensive, multi-technique spectroscopic approach is essential for unambiguous identification and purity assessment, ensuring the quality and reliability of downstream applications in drug development and chemical research.
References
-
PubChem. 4-Diazo-4H-imidazole-5-carboxamide. [Link]
- Google Patents. WO2020033880A1 - Imidazotetrazine compounds.
- Pozdnyakov, V. P., et al. (2003). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. Russian Chemical Bulletin, 52(7), 1516–1521.
-
NIST Chemistry WebBook. Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro-. [Link]
-
Journal of Organic Chemistry. Carbene Reactivity of 4-Diazo-4H-imidazoles toward Nucleophiles and Aromatic Compounds. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2020033880A1 - Imidazotetrazine compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro- [webbook.nist.gov]
- 5. This compound | C4H4N5O+ | CID 81485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
Methodological & Application
Synthesis of 4-Diazoimidazole-5-carboxamide: A Detailed Protocol for Research Applications
Introduction: The Significance of 4-Diazoimidazole-5-carboxamide in Medicinal Chemistry
This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably the anticancer drug temozolomide. The diazo group, a dinitrogen unit double-bonded to a carbon atom, imparts unique reactivity to the imidazole scaffold, making it a versatile building block for the construction of more complex heterocyclic systems. The synthesis of this compound, while conceptually straightforward, requires careful control of reaction conditions due to the inherent instability of diazo compounds. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind each step to ensure both a high yield and a safe laboratory practice.
Chemical Profile and Properties
A clear understanding of the physicochemical properties of this compound is paramount for its successful synthesis and handling.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₅O | [1] |
| Molecular Weight | 137.10 g/mol | [1] |
| Appearance | Pale-Pink to Beige or Light Brown Solid | [2][3] |
| Solubility | Sparingly soluble in DMSO and slightly soluble in methanol (with heating and sonication) and water (with heating). | [2][3] |
| Storage Temperature | Refrigerator | [2][3] |
Reaction Principle: The Diazotization of an Aromatic Amine
The synthesis of this compound hinges on the diazotization of its precursor, 4-aminoimidazole-5-carboxamide. This classic organic reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4][5]
The reaction mechanism proceeds through several key steps:
-
Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[6]
-
Electrophilic Attack: The nitrosonium ion is then attacked by the nucleophilic amino group of 4-aminoimidazole-5-carboxamide.[6]
-
Deprotonation and Tautomerization: A series of deprotonation and protonation steps, followed by tautomerization, leads to the formation of a diazohydroxide intermediate.[6]
-
Formation of the Diazonium Ion: Protonation of the hydroxyl group and subsequent elimination of a water molecule yields the imidazole-4-diazonium-5-carboxamide cation.[6]
-
Deprotonation to the Diazo Compound: Finally, deprotonation of the imidazole ring nitrogen results in the formation of the neutral this compound.
The equilibrium between the diazonium salt and the diazo compound is pH-dependent. In strongly acidic solutions, the diazonium salt form predominates, while in less acidic or neutral conditions, the diazo compound is favored.[7]
Figure 1: Generalized reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established literature procedures and is intended for research purposes by qualified individuals.[7]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 4-Aminoimidazole-5-carboxamide hydrochloride | ≥98% | Commercially available | Starting material |
| Sodium Nitrite (NaNO₂) | ACS reagent, ≥97% | Commercially available | Diazotizing agent |
| Hydrochloric Acid (HCl) | 1 N solution | Commercially available | Acid catalyst |
| Deionized Water | High purity | Laboratory supply | Solvent |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially available | Washing solvent |
| Ice | Laboratory supply | For temperature control |
Step-by-Step Synthesis Procedure
-
Preparation of the Reaction Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 1 mmol of 4-aminoimidazole-5-carboxamide hydrochloride in 6 mL of 1 N hydrochloric acid.
-
Cool the suspension to 0 °C in an ice-water bath with vigorous stirring. The temperature must be strictly maintained at 0-5 °C throughout the reaction to prevent the decomposition of the diazonium salt.[8][9]
-
-
Diazotization:
-
Prepare a solution of 1.2 mmol of sodium nitrite in 2 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride over a period of 5-10 minutes. Maintain vigorous stirring to ensure efficient mixing and heat dissipation.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 10-15 minutes. The formation of a precipitate indicates the product is forming.
-
-
Isolation and Purification of the Product:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of ice-cold water to remove any unreacted salts.
-
Subsequently, wash the solid with cold diethyl ether to remove any non-polar impurities and to aid in drying.
-
Dry the product in vacuo over a suitable desiccant (e.g., P₂O₅).
-
Sources
- 1. scbt.com [scbt.com]
- 2. 4-diazo-4H-imidazole-5-carboxamide CAS#: 7008-85-7 [m.chemicalbook.com]
- 3. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [chemicalbook.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Imidazole-Based Diazo Compounds in In Vitro Anticancer Assays
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Clarifying the Subject - From "4-Diazoimidazole-5-carboxamide" to Dacarbazine and its Analogs
Initial database inquiries for "this compound" reveal a closely related and extensively studied compound, 5-diazoimidazole-4-carboxamide . This molecule is a key structural component of the clinically significant anticancer drug, Dacarbazine (DTIC) . Given the vast body of research and established protocols for Dacarbazine, this guide will focus on its properties and applications as a representative imidazole-based diazo compound for in vitro anticancer assays. The principles and methodologies described herein are largely applicable to the broader class of diazoimidazole carboxamides.
Section 1: The Scientific Foundation of Dacarbazine's Anticancer Activity
Dacarbazine is a prodrug, meaning it is biologically inactive until it undergoes metabolic activation.[1] Its journey from administration to a cancer cell's demise is a multi-step process, primarily involving the liver's cytochrome P450 enzyme system.[2]
Mechanism of Action: A Cascade of Molecular Events
The anticancer effect of Dacarbazine is not direct but is mediated through its active metabolites.[2] The key steps are as follows:
-
Metabolic Activation: In the liver, Dacarbazine is metabolized to monomethyl triazeno imidazole carboxamide (MTIC) .[3]
-
Generation of the Active Moiety: MTIC is an unstable intermediate that spontaneously decomposes to form two crucial products: 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium cation .[1]
-
DNA Alkylation: The methyldiazonium cation is a potent alkylating agent. It readily transfers a methyl group to the DNA of cancer cells.[4][5] This methylation primarily occurs at the N-7 or O-6 positions of guanine residues and the N-3 position of adenine.[6][7]
-
Induction of Cytotoxicity: The methylation of DNA disrupts its structure and function. This damage interferes with DNA replication and transcription, essential processes for cell proliferation.[8] The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[2][9]
This cascade of events highlights Dacarbazine's role as a DNA-damaging agent, a hallmark of many effective chemotherapeutic drugs.
Caption: Dacarbazine's metabolic activation and mechanism of DNA alkylation.
Section 2: Practical Applications in In Vitro Anticancer Research
The cytotoxic properties of Dacarbazine can be quantified and characterized using a variety of standard in vitro assays. These assays are crucial for determining the compound's potency, selectivity, and mechanism of cell death.
Essential Preliminary Steps: Compound Preparation and Storage
Proper handling of Dacarbazine is critical for reproducible experimental outcomes.
-
Solubility: Dacarbazine has limited solubility in water (≥0.54 mg/mL) and is insoluble in ethanol. It is more soluble in dimethyl sulfoxide (DMSO) (≥2.28 mg/mL).[9] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.
-
Storage: The solid compound should be stored at -20°C.[9] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[9]
Core In Vitro Assays for Assessing Anticancer Activity
A panel of assays should be employed to build a comprehensive profile of Dacarbazine's effects on cancer cells.
2.2.1. Cell Viability and Cytotoxicity Assays
These assays are the first step in evaluating the anticancer potential of a compound. The MTT assay is a widely used, reliable, and relatively simple colorimetric method.[10]
Principle of the MTT Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma, B16F10 melanoma) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11][12]
-
Compound Treatment: Prepare serial dilutions of Dacarbazine from the DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Remove the old medium from the cells and add the medium containing different concentrations of Dacarbazine. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[11]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
2.2.2. Apoptosis Assays
To confirm that cell death is occurring through apoptosis, specific assays can be employed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide further evidence of apoptosis.
-
PARP Cleavage Analysis: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspases. Western blotting can be used to detect the cleavage of PARP, a hallmark of apoptosis.[12]
2.2.3. Cell Cycle Analysis
DNA damaging agents like Dacarbazine often induce cell cycle arrest. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can help determine if the compound causes a block at a specific checkpoint.
Section 3: Data Interpretation and Advanced Considerations
Summarizing Quantitative Data
The results of in vitro assays should be presented in a clear and concise manner.
| Cell Line | Assay | Endpoint | Value | Reference |
| A375 (Melanoma) | MTT | IC50 | Varies | [11] |
| B16F10 (Melanoma) | MTT | IC50 | ~0.7 µM (24h) | [12] |
| HL-60 (Leukemia) | MTS | IC50 | 2.5-25 µM | [13] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Experimental Workflow Visualization
Caption: A generalized workflow for in vitro anticancer screening of Dacarbazine.
Section 4: Concluding Remarks and Future Directions
Dacarbazine and its analogs remain important tools in cancer research and therapy. The in vitro assays detailed in this guide provide a robust framework for evaluating their anticancer properties. Future research may focus on overcoming mechanisms of resistance, such as the expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that can diminish the efficacy of alkylating agents.[4] Additionally, the development of novel drug delivery systems, such as nanostructured lipid carriers, may enhance the therapeutic efficiency and reduce the systemic toxicity of these compounds.[11]
References
- Dacarbazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dacarbazine]
- Patsnap Synapse. What is the mechanism of Dacarbazine? [URL: https://www.patsnap.
- Patsnap Synapse. What is Dacarbazine used for? [URL: https://www.patsnap.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3822188/]
- Cancer Research UK. Temozolomide (Temodal). [URL: https://www.cancerresearchuk.
- In vitro functionality and toxicity of dacarbazine delivery nanosystem for melanoma. [URL: https://pubmed.ncbi.nlm.nih.gov/31881432/]
- Dacarbazine in Cancer Research: Applied Workflows and Optimization. [URL: https://www.apexbt.
- Anti-Migratory Activity of Brazilin Chemodiversification on Breast Cancer Cells - MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7901]
- Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2001551/]
- Dacarbazine - LiverTox - NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548092/]
- Temozolomide: mechanisms of action, repair and resistance - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20658902/]
- Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16176081/]
- Temozolomide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Temozolomide]
- Interaction of Dacarbazine and Imexon, In Vitro and In Vivo, in Human A375 Melanoma Cells | Anticancer Research. [URL: https://ar.iiarjournals.org/content/31/12/4201]
- Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials - MDPI. [URL: https://www.mdpi.com/1422-0067/24/23/16886]
- In Vitro Inhibition of Melanoma (B16f10) Viability and Colonization through Combining Metformin and Dacarbazine - Middle East Journal of Cancer. [URL: https://mejc.sums.ac.ir/article_46645.html]
- Patsnap Synapse. What is the mechanism of Temozolomide? [URL: https://www.patsnap.
- Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview - YouTube. [URL: https://www.youtube.
- In vitro activation of dacarbazine (DTIC) for a human tumor cloning system | Stem Cells. [URL: https://academic.oup.com/stmcls/article/1/5/450/6479077]
- (PDF) Temozolomide: Mechanisms of Action, Repair and Resistance - ResearchGate. [URL: https://www.researchgate.net/publication/45899014_Temozolomide_Mechanisms_of_Action_Repair_and_Resistance]
- This compound | C4H4N5O+ | CID 81485 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81485]
- Dacarbazine dosing, indications, interactions, adverse effects, and more. [URL: https://reference.medscape.com/drug/dtic-dome-dacarbazine-342118]
- 5-Diazoimidazole-4-carboxamide | CAS 7008-85-7 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/5-diazoimidazole-4-carboxamide-7008-85-7]
- The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - ResearchGate. [URL: https://www.researchgate.
- Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI. [URL: https://www.mdpi.com/1422-0067/26/2/575]
Sources
- 1. What is Dacarbazine used for? [synapse.patsnap.com]
- 2. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 3. Dacarbazine - Wikipedia [en.wikipedia.org]
- 4. Temozolomide - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Temozolomide? [synapse.patsnap.com]
- 6. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. pazopanib.net [pazopanib.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 12. In Vitro Inhibition of Melanoma (B16f10) Viability and Colonization through Combining Metformin and Dacarbazine [mejc.sums.ac.ir]
- 13. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedures for "4-Diazoimidazole-5-carboxamide" DNA adduct formation
Analysis of 4-Diazoimidazole-5-carboxamide (Dacarbazine)-Induced DNA Adducts: A Guide to In Vitro Procedures and LC-MS/MS Quantification
Abstract
Dacarbazine (DTIC), also known as this compound, is a cornerstone of chemotherapy for metastatic melanoma and Hodgkin's lymphoma. Its therapeutic efficacy is not derived from the compound itself, but from its bioactivation into a potent DNA alkylating agent. This process results in the formation of covalent DNA adducts, primarily at the N7 and O6 positions of guanine, which trigger cytotoxic and mutagenic events leading to cancer cell death. Understanding and quantifying these DNA adducts is critical for mechanistic studies, drug development, and biomarker discovery. This guide provides a comprehensive overview of the mechanism of Dacarbazine-induced DNA damage and details robust experimental protocols for the in vitro formation and subsequent quantification of its principal DNA adducts, N7-methylguanine (N7-meG) and O6-methylguanine (O6-meG), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Scientific Background: The Mechanism of Dacarbazine Action
Dacarbazine is a prodrug, meaning it is biologically inactive upon administration and requires metabolic conversion to exert its cytotoxic effects[1][2]. This bioactivation is a critical first step in its mechanism of action and primarily occurs in the liver.
1.1. Metabolic Activation Pathway
The activation cascade is initiated by cytochrome P450 enzymes, predominantly CYP1A1, CYP1A2, and to a lesser extent, CYP2E1[3][4][5][6]. These enzymes catalyze the N-demethylation of Dacarbazine, a process involving the hydroxylation of one of the N-methyl groups to form an unstable intermediate, 5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide (HMMTIC)[3][5][7]. This molecule spontaneously loses formaldehyde to yield 5-(3-methyl-triazen-1-yl)-imidazole-4-carboxamide (MTIC)[3][5][7].
MTIC is the proximate antitumor metabolite of Dacarbazine[1][2]. However, MTIC itself is highly unstable under physiological conditions and rapidly decomposes. It undergoes tautomerization and cleavage to produce 5-aminoimidazole-4-carboxamide (AIC), a benign endogenous molecule, and the highly electrophilic methyldiazonium ion (CH₃N₂⁺) [2][3]. This cation is the ultimate alkylating species responsible for the drug's therapeutic and toxic effects.
Sources
- 1. Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence specificity of guanine alkylation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation of DNA In Vivo: Development of Analytical Methodology for Trace Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Different repair of O6-methylguanine occurring in DNA modified by MMS in vivo or in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 4-Diazoimidazole-5-carboxamide by HPLC and LC-MS
This technical guide provides detailed methodologies for the detection and quantification of 4-Diazoimidazole-5-carboxamide, a critical intermediate and impurity in the synthesis of various pharmaceutical compounds, notably as a related compound to Temozolomide[1][2]. The protocols outlined herein are designed for researchers, scientists, and professionals in the field of drug development and quality control, offering robust starting points for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Introduction: The Analytical Imperative for this compound
This compound (C₄H₃N₅O, M.W. 137.10 g/mol ) is a reactive diazo compound whose accurate quantification is paramount for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs)[1][3]. The inherent instability of the diazo group presents unique analytical challenges, necessitating carefully developed and validated methods to prevent degradation during analysis. This guide provides a comprehensive framework for establishing reliable HPLC and LC-MS methods, drawing upon established principles for the analysis of related imidazole compounds and diazo species.
Section 1: High-Performance Liquid Chromatography (HPLC) Method for this compound
The following HPLC method is proposed as a robust starting point for the analysis of this compound. The selection of a reversed-phase C8 column is based on its suitability for separating polar imidazole compounds, as demonstrated in the analysis of other anti-infective imidazoles[4]. The mobile phase composition is designed to provide good peak shape and resolution, while the UV detection wavelength is selected based on the chromophoric nature of the imidazole ring and diazo group.
Experimental Protocol: HPLC Analysis
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of the mobile phase or a compatible organic solvent like methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the desired concentration range.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the same diluent used for the standard preparation.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples onto the column.
-
Monitor the elution of the analyte at the specified UV wavelength.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Thermo Scientific™ BDS Hypersil™ C8 (5 µm, 4.6 x 250 mm) or equivalent | Proven for separation of imidazole compounds[4]. |
| Mobile Phase | A: 0.025 M Potassium Phosphate (KH₂PO₄), pH 3.2 B: Methanol | Provides good buffering capacity and organic strength for elution[4]. |
| Gradient | Isocratic: 70% A / 30% B | A simple starting point; may be optimized to a gradient for complex samples. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column[4]. |
| Column Temperature | 25°C (Ambient) | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detection | 268 nm | Based on methods for structurally similar compounds like 5-aminoimidazole-4-carboxamide riboside[5]. |
Visualization: HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method for this compound
For enhanced sensitivity and selectivity, an LC-MS method is recommended, particularly for the analysis of low-level impurities or for characterization in complex matrices. The following method is adapted from a validated protocol for the structurally similar compound 5-aminoimidazole-4-carboxamide (AICA)[6][7]. The use of electrospray ionization in positive ion mode is proposed, as imidazole compounds are readily protonated.
Experimental Protocol: LC-MS Analysis
-
Standard and Sample Preparation:
-
Follow the same procedures as outlined in the HPLC protocol for the preparation of standards and samples. The use of a volatile mobile phase-compatible diluent is crucial.
-
-
LC-MS System and Conditions:
-
The liquid chromatography component will utilize a reversed-phase column and a mobile phase gradient to achieve optimal separation.
-
The eluent from the LC will be introduced into the mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
The mass spectrometer will be operated in positive ion mode using an electrospray ionization (ESI) source.
-
For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode for its high selectivity and sensitivity.
-
The precursor ion will be the protonated molecule [M+H]⁺ of this compound (m/z 138.1).
-
Product ions for MRM transitions will need to be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would involve the loss of N₂ (28 Da), resulting in a product ion of m/z 110.1.
-
Data Presentation: LC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | Agilent 1290 Infinity LC or equivalent | High-performance system for robust separation. |
| Column | Hypersil ODS2 (5 µm, 4.6 x 150 mm) or equivalent | Provides good retention and peak shape for polar analytes. |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | Volatile mobile phase additives compatible with MS detection. |
| Gradient | Optimized based on analyte retention | A gradient from low to high organic content is recommended for complex samples. |
| Flow Rate | 0.5 mL/min | A suitable flow rate for coupling to the MS system. |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative MRM experiments. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Imidazole compounds are readily protonated[6][8]. |
| MRM Transition | Predicted: m/z 138.1 → 110.1 | Precursor ion is the protonated molecule; product ion corresponds to the loss of N₂. This needs experimental confirmation. |
| Capillary Voltage | ~3.5 kV | To be optimized for maximal signal intensity. |
| Source Temperature | ~350°C | To be optimized for efficient desolvation. |
Visualization: LC-MS Experimental Workflow
Caption: Experimental workflow for the LC-MS analysis of this compound.
Trustworthiness and Method Validation
The protocols described in this application note represent scientifically grounded starting points for the analysis of this compound. It is imperative that these methods undergo rigorous validation in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters to be assessed include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Given the potential for instability of the diazo group, it is also crucial to assess the stability of this compound in the chosen diluent and under the analytical conditions.
References
- Al-Aani, H., & Al-Obaidi, A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Vanhoenacker, G., David, F., & Sandra, P. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Agilent Technologies.
-
Quinoline. (n.d.). Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China. Retrieved from [Link]
- Al-Ghabsha, T. S., et al. (2021). Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. International Journal of Drug Delivery Technology.
- Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC–MS/MS.
- Lv, Z., et al. (2021). Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. International Food Research Journal, 28(3), 467-478.
- Shabelnikova, A., et al. (2024). Identification and synthesis of metabolites of the new 4.
- Cheng, X., et al. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study.
- Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. PubMed.
- Shealy, Y. F., et al. (1972). Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide. The Journal of Organic Chemistry, 37(14), 2231-2235.
- Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS.
Sources
- 1. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
- 2. No results for search term "86-MM1480.02-0025" [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Diazoimidazole-5-carboxamide as a Versatile Precursor for Novel Drug Synthesis
Introduction: The Strategic Value of 4-Diazoimidazole-5-carboxamide (Diazo-IC)
In the landscape of modern medicinal chemistry, the pursuit of novel heterocyclic scaffolds is paramount. This compound (also known as Diazo-IC) has emerged as a high-value, versatile precursor for constructing complex molecular architectures.[1][2] Its strategic importance lies in the inherent reactivity of the diazo group, which can be harnessed for a variety of transformations, most notably intramolecular cyclizations and intermolecular cycloadditions.
This compound is structurally related to 5-Aminoimidazole-4-carboxamide (AICA), a key intermediate in the de novo biosynthesis of purines.[3][4] This biosynthetic connection underscores the potential of Diazo-IC derivatives to act as precursors for potent purine analogs, which are a cornerstone of antiviral and anticancer therapies.[5][6] Furthermore, Diazo-IC is a known impurity and synthetic precursor related to the alkylating agent Temozolomide, highlighting its relevance in the synthesis of established chemotherapeutics.[7]
These application notes provide a detailed guide for researchers, covering the fundamental properties of Diazo-IC, its synthesis, core reactivity, and detailed protocols for its application in synthesizing novel heterocyclic drug candidates.
Physicochemical Properties and Safety Profile
A thorough understanding of the precursor's properties is the foundation of any successful synthetic campaign. Diazo-IC is typically a beige to light brown solid.[7] Due to the diazo functional group, it requires careful handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₃N₅O | PubChem[1] |
| Molecular Weight | 137.10 g/mol | PubChem[1] |
| IUPAC Name | 5-diazoimidazole-4-carboxamide | PubChem[1] |
| CAS Number | 7008-85-7 | ChemicalBook[7] |
| Melting Point | 205-210 °C (decomposition) | ChemicalBook[7] |
| Solubility | Sparingly soluble in DMSO; Slightly soluble in heated Methanol and Water. | ChemicalBook[7] |
| Appearance | Beige to Light Brown Solid | ChemicalBook[7] |
Critical Safety and Handling Protocol
Diazo compounds are energetically unstable and must be treated as potentially explosive. The primary hazards are associated with decomposition initiated by heat, shock, or light.
Table 2: GHS Hazard Classification for this compound
| Hazard Statement | Description |
| H228 | Flammable solid |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled |
| H315 | Causes skin irritation |
| H318 / H319 | Causes serious eye damage / irritation |
| H335 | May cause respiratory irritation |
| Source: Aggregated GHS information from PubChem.[1] |
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields (or goggles), and heavy-duty chemical-resistant gloves. Work within a certified chemical fume hood.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8 °C), protected from light.[7][8] Avoid ground glass stoppers due to the risk of friction.
-
Handling: Use non-metallic spatulas (Teflon, wood, or ceramic) to avoid scratching, which can initiate decomposition. Avoid creating dust.[9] All reactions should be conducted behind a blast shield.
-
Scale: It is highly recommended to work on a small scale (<1-5 g) initially to assess the reaction energetics.
-
Disposal: Quench any residual diazo compound by carefully adding it to a solution of a reducing agent like sodium bisulfite or by controlled reaction with a suitable trapping agent before disposal. Follow all institutional waste disposal guidelines.[9]
Synthesis of the Precursor: Diazotization of AICA
The most common and direct route to this compound is the diazotization of its corresponding amine, 5-Aminoimidazole-4-carboxamide (AICA). This reaction is mechanistically straightforward but requires strict temperature control to prevent the premature decomposition of the target diazonium salt.
Protocol 1: Synthesis of this compound
This protocol is based on established diazotization procedures for aromatic and heteroaromatic amines.[10]
Causality Behind Experimental Choices:
-
Acidic Medium (e.g., HCl): The reaction is performed in a strong acid to generate nitrous acid (HNO₂) in situ from sodium nitrite and to protonate the amine, making it soluble and preventing side reactions.
-
Low Temperature (0-5 °C): The diazonium salt intermediate is highly unstable at room temperature. Maintaining a low temperature throughout the addition and reaction period is critical to prevent decomposition and maximize yield.
-
Slow Addition of NaNO₂: A slow, portion-wise, or dropwise addition of the sodium nitrite solution ensures that the concentration of nitrous acid remains low and the reaction temperature does not spike due to the exothermic nature of the reaction.
Step-by-Step Methodology:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-Aminoimidazole-4-carboxamide (AICA) (1.0 eq) in dilute hydrochloric acid (e.g., 2 M HCl) at 0 °C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold deionized water. Add this solution dropwise to the stirring AICA suspension over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C.
-
Reaction Monitoring: Stir the resulting mixture at 0-5 °C for an additional 1 hour after the addition is complete. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂).
-
Isolation: The product, this compound, often precipitates from the reaction mixture as a solid. Isolate the solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid sequentially with ice-cold water, then with a small amount of cold ethanol, and finally with diethyl ether to facilitate drying.
-
Drying: Dry the product under a stream of nitrogen or in a desiccator under vacuum at room temperature. Do not use heat. The resulting solid should be used immediately or stored under the recommended conditions.
-
Validation: Characterize the product using IR spectroscopy (strong N≡N stretch around 2100-2200 cm⁻¹) and ¹H NMR. Due to its instability, obtaining high-quality elemental analysis can be challenging.
Caption: Workflow for the synthesis of Diazo-IC.
Core Reactivity Pathways for Drug Synthesis
The synthetic utility of Diazo-IC is primarily driven by the controlled decomposition of the diazo group to generate highly reactive intermediates.
-
Path A: Intramolecular Cyclization: Upon thermal or photolytic induction, Diazo-IC can lose a molecule of dinitrogen (N₂) to form a highly reactive imidazole-carbene intermediate. This carbene can be trapped intramolecularly by a suitably positioned functional group, leading to the formation of fused heterocyclic systems. This is the key principle behind the synthesis of many purine analogs and other bicyclic systems.[11]
-
Path B: Intermolecular [3+2] Cycloaddition: The diazo group can also function as a 1,3-dipole, reacting with various dipolarophiles (e.g., alkynes, alkenes) in a [3+2] cycloaddition.[12] This reaction, often catalyzed by transition metals like copper(I) or rhodium(II), provides a direct route to novel five-membered rings, such as triazoles, fused to the imidazole core.[13][14]
Caption: Core reactivity pathways of Diazo-IC.
Application Protocol: Synthesis of Fused Imidazo-Triazinones
This protocol demonstrates the power of intramolecular cyclization (Path A) to generate fused heterocyclic systems analogous to known bioactive molecules. The reaction involves converting the carboxamide of Diazo-IC into a more reactive species that can trap the carbene generated upon N₂ extrusion.
Causality Behind Experimental Choices:
-
Isocyanate Intermediate: The reaction with a dehydrating agent or a rearrangement-inducing reagent converts the carboxamide into a transient isocyanate.
-
Solvent: A high-boiling, inert solvent (e.g., diphenyl ether, o-dichlorobenzene) is often used to provide the thermal energy required for both N₂ extrusion and the subsequent cyclization.
-
Inert Atmosphere: The reaction is conducted under nitrogen or argon to prevent oxidation and other side reactions involving the highly reactive carbene intermediate.
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add the cyclizing agent (e.g., a phosgene equivalent or a reagent to generate an isocyanate) under an inert atmosphere.
-
Thermal Cyclization: Heat the reaction mixture slowly and carefully to the target temperature (typically 150-200 °C, solvent-dependent). The evolution of N₂ gas should be observed.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS by periodically taking aliquots (after cooling) to check for the consumption of the starting material. The reaction is typically complete within 1-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under high vacuum or the product can be precipitated by adding a non-polar solvent like hexanes.
-
Purification: Collect the crude product by filtration. Purify the material using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or DMF).
-
Validation: Confirm the structure of the final fused heterocycle using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol: Copper-Catalyzed [3+2] Cycloaddition with Alkynes
This protocol exemplifies Path B, using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) type reaction to synthesize novel 1,2,3-triazolyl-imidazole derivatives. These scaffolds are highly sought after in drug discovery due to their favorable chemical properties and ability to mimic other functional groups.
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: Copper(I) salts (e.g., CuI, or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) are highly effective at catalyzing the [3+2] cycloaddition between diazo compounds (acting as organic azides) and terminal alkynes, ensuring high regioselectivity for the 1,4-disubstituted triazole.[14]
-
Solvent System: A solvent system like t-Butanol/Water or DMF is often used to dissolve both the polar imidazole precursor and the often less polar alkyne.
-
Ligand (Optional): In some cases, a ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be used to stabilize the Cu(I) oxidation state and accelerate the reaction.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of t-butanol and water (1:1).
-
Catalyst Addition: To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq). The solution should change color as Cu(I) is generated.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 6-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting diazo compound is fully consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane. If the product is water-soluble, alternative purification methods may be needed.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Dichloromethane/Methanol gradient).
-
Validation: Characterize the purified triazole product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
References
-
Synthesis of Isoxazole5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. ResearchGate. Available from: [Link].
-
4-Diazo-4H-imidazole-5-carboxamide. PubChem, National Center for Biotechnology Information. Available from: [Link].
-
Purine Analogs. Holland-Frei Cancer Medicine, 6th edition. NCBI Bookshelf. Available from: [Link].
-
Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. Available from: [Link].
-
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. International Journal of Organic Chemistry. Available from: [Link].
-
Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI. Available from: [Link].
-
Reaction tetrazoloquinoxalines 4 with alkynes 5 to synthesize imidazo[1,2-a]quinoxalines 6 via copper(I) triflate catalyzed denitrogenative annulation. ResearchGate. Available from: [Link].
-
Efficient Synthesis of 1H-Benzo[15][16]imidazo[1,2-c][5][12]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. National Center for Biotechnology Information. Available from: [Link].
-
Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates... RSC Publishing. Available from: [Link].
-
Safety Data Sheet 4-Aminoimidazole-5-carboxamide. Metascience. Available from: [Link].
-
This compound. PubChem, National Center for Biotechnology Information. Available from: [Link].
-
Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide. The Journal of Organic Chemistry. Available from: [Link].
-
Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. The Journal of Organic Chemistry. Available from: [Link].
-
4-Amino-imidazole-5-carboxamide, precursor of the purines in E. coli. PubMed. Available from: [Link].
-
Safety Data Sheet: Imidazole. Carl ROTH. Available from: [Link].
-
Recent advances in the application of alkynes in multicomponent reactions. National Center for Biotechnology Information. Available from: [Link].
-
5-Aminoimidazole-4-carboxamide. PubChem, National Center for Biotechnology Information. Available from: [Link].
Sources
- 1. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H4N5O+ | CID 81485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-imidazole-5-carboxamide, precursor of the purines in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [chemicalbook.com]
- 8. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application of "4-Diazoimidazole-5-carboxamide" in medicinal chemistry
Topic: Application of "4-Diazoimidazole-5-carboxamide" in medicinal chemistry Content Type: Technical Application Note & Protocol Guide[1]
The Gateway Intermediate for Imidazotetrazine Antineoplastics [1]
Executive Summary
This compound (CAS: 7008-85-7), commonly referred to as Diazo-IC , is a critical heterocyclic intermediate in the synthesis of imidazotetrazine-class alkylating agents, most notably Temozolomide (TMZ) .[1] Unlike typical reagents, Diazo-IC represents a stable yet highly reactive "chemical hinge" that allows for the construction of the bicyclic tetrazine core essential for CNS-penetrant oncology drugs.[1]
This guide details the handling, synthesis, and application of Diazo-IC, moving beyond standard literature to address process safety, "green" isocyanate-free coupling alternatives, and its role as a pharmacopeial impurity marker (USP/EP).
Chemical Foundation & Stability Profile[1]
Structural Dynamics
Diazo-IC exists in a resonance equilibrium between its neutral diazo form and its zwitterionic diazonium species. This duality dictates its reactivity:
-
Electrophilic Character: The diazo group serves as a potent electrophile, ready to couple with electron-rich dipoles (e.g., isocyanates).
-
Tautomerism: In solution, the compound equilibrates between 4-diazo-4H-imidazole-5-carboxamide and 5-diazo-5H-imidazole-4-carboxamide.[1] For synthetic purposes, these are equivalent due to the symmetry of the imidazole ring prior to N1-substitution.
Stability & Handling (Critical)
-
Photosensitivity: Diazo-IC undergoes rapid photolytic decomposition to 2-azahypoxanthine or reactive carbenes.[1] Protocol Requirement: All reactions and handling must occur under amber light or in foil-wrapped vessels.
-
Thermal Hazard: As a high-nitrogen compound, dry Diazo-IC poses an explosion risk upon shock or rapid heating (>180°C).[1] It is best stored wet or generated in situ for large-scale applications.[1]
Core Application: Synthesis of Imidazotetrazines[2]
The primary medicinal application of Diazo-IC is the construction of the imidazo[5,1-d][1,2,3,5]tetrazine scaffold. The classical route involves a [3+2] cycloaddition-like condensation with isocyanates.
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of the carboxamide nitrogen onto the isocyanate carbonyl, followed by the cyclization of the diazo group onto the isocyanate nitrogen. This forms the tetrazinone ring, locking the molecule into a prodrug structure that only hydrolyzes at physiological pH.
DOT Diagram: Synthesis & Mechanism
Caption: Synthesis of Temozolomide highlighting the pivotal role of Diazo-IC and the divergence between traditional isocyanate coupling and safer carbamate alternatives.
Experimental Protocols
Protocol A: Preparation of this compound
Target: Isolation of the stable intermediate from AICA.[1]
Reagents:
-
5-Aminoimidazole-4-carboxamide HCl (AICA): 10.0 g[1]
-
Sodium Nitrite (NaNO₂): 4.5 g[1]
-
Hydrochloric Acid (2N)
-
Ice/Water bath[1]
Procedure:
-
Dissolution: Suspend AICA (10 g) in 2N HCl (100 mL) in a round-bottom flask wrapped in aluminum foil. Cool to 0–5°C.
-
Diazotization: Dropwise add a solution of NaNO₂ (4.5 g in 15 mL water) over 20 minutes. Maintain internal temperature <5°C. The solution will turn pale yellow/orange.
-
Precipitation: Stir for 30 minutes at 0°C. The diazo species often precipitates as an internal salt. If not, adjust pH to ~3-4 with sodium acetate.
-
Isolation: Filter the solid in the dark. Wash with ice-cold water (2 x 20 mL) and cold acetone (2 x 20 mL).
-
Drying: Air dry in the dark for 1 hour. Caution: Do not oven dry. Store at -20°C.
Protocol B: "Green" Synthesis of Temozolomide (Isocyanate-Free)
Context: Traditional synthesis uses methyl isocyanate (MIC), which is highly toxic (Bhopal reagent). This protocol uses an activated carbamate surrogate.
Reagents:
-
Diazo-IC (from Protocol A): 1.37 g (10 mmol)[1]
-
N-Succinimidyl N-methylcarbamate OR 4-Nitrophenyl methylcarbamate: 12 mmol[1]
-
Diisopropylethylamine (DIPEA): 2.0 eq[1]
Procedure:
-
Setup: In a foil-wrapped flask, dissolve Diazo-IC (1.37 g) in dry DMSO (15 mL).
-
Coupling: Add the activated carbamate (e.g., 4-nitrophenyl methylcarbamate) followed by DIPEA.
-
Reaction: Stir at room temperature for 24–48 hours. Monitor by TLC (or HPLC) for the disappearance of the diazo peak.
-
Quenching: Pour the reaction mixture into ice-cold ethyl acetate (100 mL).
-
Purification: The precipitate is crude Temozolomide. Filter and recrystallize from acetone/water (3:1) to yield white/light tan crystals.
Analytical Quality Control (USP/EP Standards)
In drug development, Diazo-IC is not just a reactant but a critical impurity marker (Impurity D in EP, Related Compound A in USP). Residual Diazo-IC in the final drug product indicates incomplete cyclization or degradation.
HPLC Method for Detection:
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: 0.5% Acetic Acid (Aq) / Methanol |
| Detection | UV at 254 nm (Diazo) and 270 nm (TMZ) |
| Retention Time | Diazo-IC elutes early (polar) relative to Temozolomide.[1] |
| Limit | NMT 0.15% (ICH Guidelines) |
References
-
Arrowsmith, J., et al. (2002).[2] Antitumor Imidazotetrazines.[3] 41. Conjugation of the Antitumor Agents Temozolomide and Mitozolomide to Peptides. Journal of Medicinal Chemistry, 45(25), 5458–5470. Link
-
Wang, Y., et al. (1998). Temozolomide: The first imidazotetrazine alkylating agent. Expert Opinion on Investigational Drugs. Link
-
Lunt, E., et al. (1987). Antitumor imidazotetrazines.[4] 14. Synthesis and antitumor activity of 8-substituted imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones.[1] Journal of Medicinal Chemistry, 30(2), 357–366. Link
-
United States Pharmacopeia (USP). Temozolomide Monograph: Related Compound A (Diazo-IC).[5]Link
-
Chavali, M., et al. (2019). An alternate and scalable process for the synthesis of temozolomide.[6] Heterocyclic Letters.[3][6][7][8] Link
Sources
- 1. angenesci.com [angenesci.com]
- 2. WO2009077741A2 - 3-substituted-4-oxo-3,4-dihydro-imidazo-[5,1-d][1,2,3,5-tetrazine-8-carboxylic acid amides and their use - Google Patents [patents.google.com]
- 3. This compound | C4H4N5O+ | CID 81485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling of 4-Diazoimidazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Navigating the Synthesis and Handling of 4-Diazoimidazole-5-carboxamide
The advent of novel heterocyclic compounds in drug discovery and development presents both exciting opportunities and significant challenges. Among these, this compound, a key intermediate and a known impurity in the synthesis of the alkylating agent temozolomide, requires meticulous handling due to its inherent reactivity and potential instability.[1][2] This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and experimental considerations for researchers working with this compound. Our approach is grounded in a deep understanding of the chemistry of diazo compounds, aiming to foster a culture of safety and experimental success.
Hazard Assessment: Understanding the Energetic Nature of this compound
This compound belongs to the class of diazo compounds, which are known for their potential to be energetic and thermally sensitive.[3][4] The diazo group imparts a high degree of reactivity, making it a versatile synthetic intermediate but also a potential hazard if not handled correctly.
Key Hazards:
-
Potential for Explosive Decomposition: Diazo compounds, as a class, can be sensitive to shock, friction, and static discharge.[4] While many diazo compounds are not predicted to be explosive as neat substances, they can be impact-sensitive.[3][8] Therefore, it is prudent to treat this compound as a potentially explosive material and avoid any form of mechanical shock or grinding.
-
Reactivity: Diazo compounds can react violently with strong acids, oxidizing agents, and certain metals.[9] Contact with these materials should be strictly avoided.
-
Health Hazards: Based on aggregated GHS information, this compound is classified as a flammable solid, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It may also be harmful if swallowed, in contact with skin, or if inhaled.[2]
Physicochemical Properties Summary:
| Property | Value | Source(s) |
| Molecular Formula | C4H3N5O | [2][7] |
| Molecular Weight | 137.10 g/mol | [2] |
| Appearance | Beige to Light Brown Solid | [5] |
| Melting Point | 205-210°C (with decomposition) | [5][6] |
| Solubility | Sparingly soluble in DMSO; Slightly soluble in heated methanol and water. | [5] |
Laboratory Safety and Engineering Controls: Creating a Safe Workspace
A proactive approach to safety is paramount when working with energetic compounds. The following engineering controls and personal protective equipment (PPE) are mandatory.
-
Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to mitigate inhalation exposure.
-
Blast Shield: A portable blast shield should be used in front of the fume hood sash for all operations involving the solid compound or its concentrated solutions.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Hand Protection: Nitrile gloves should be worn. Consider double-gloving for added protection.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Static Control: An anti-static mat and wrist strap should be used when handling the solid material to prevent electrostatic discharge.
-
Emergency Equipment: An accessible and recently tested safety shower and eyewash station are essential. A Class D fire extinguisher (for combustible metals) may be advisable if working with metal catalysts, otherwise a standard ABC extinguisher should be available.
Synthesis Protocol: Diazotization of 5-Aminoimidazole-4-carboxamide
The synthesis of this compound typically involves the diazotization of its precursor, 5-aminoimidazole-4-carboxamide.[10] This process requires careful control of temperature and reagent addition.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 5-aminoimidazole-4-carboxamide in a suitable mineral acid (e.g., hydrochloric acid or tetrafluoroboric acid) at a concentration that allows for efficient stirring.[10]
-
Cooling: Cool the suspension to 0-5°C using an ice-salt bath. It is critical to maintain this temperature throughout the reaction to prevent the decomposition of the diazonium salt intermediate.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cooled amine salt suspension over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C. Vigorous stirring is essential to ensure proper mixing.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes. The completion of the reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
-
Isolation: Collect the resulting solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold water, followed by a cold, non-reactive solvent like diethyl ether, to remove residual acid and water. Dry the product under vacuum at ambient temperature. Do not use heat to dry the product.
Purification and Characterization
Purification:
If the isolated product requires further purification, recrystallization can be attempted from a suitable solvent system. However, given the thermal sensitivity of the compound, this should be done with extreme caution. A low-temperature crystallization is recommended.[11] Column chromatography is generally not recommended for diazo compounds due to the risk of decomposition on the stationary phase.
Characterization:
-
Infrared (IR) Spectroscopy: The presence of the diazo group can be confirmed by a characteristic strong absorption band in the region of 2100-2200 cm⁻¹. The NIST WebBook provides an IR spectrum for a related compound, Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro-.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound. Due to its limited solubility, a deuterated solvent such as DMSO-d₆ may be required.
Safe Storage and Handling
Storage:
-
Store this compound in a tightly sealed, opaque container in a refrigerator (2-8°C).[13]
-
The storage area should be a designated, well-ventilated space away from heat sources, light, and incompatible materials.[7][13]
-
Label the container clearly with the compound name, date of synthesis, and appropriate hazard warnings (e.g., "Explosive Hazard," "Thermally Sensitive").
Handling:
-
Always handle the solid compound with non-metallic spatulas (e.g., plastic or ceramic) to avoid friction and sparks.
-
Avoid creating dust when handling the solid. If possible, handle as a solution in a suitable solvent.
-
Never work alone when handling this compound. Ensure a colleague is aware of the work being performed.
Decontamination and Waste Disposal
All equipment and waste streams containing this compound must be decontaminated before disposal. The primary method for neutralizing diazo compounds is quenching with a weak acid.
Diagram of the Decontamination and Disposal Workflow:
Caption: Workflow for the decontamination and disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Preparation: In a fume hood, place a beaker of a weak acid, such as 10% acetic acid, in an ice bath. The volume of the acid solution should be sufficient to react with the amount of diazo compound to be quenched.
-
Quenching: Slowly and in small portions, add the waste containing this compound to the stirred acetic acid solution. Be prepared for gas evolution (nitrogen).
-
Completion: Continue stirring until gas evolution ceases.
-
Disposal: The resulting solution can be neutralized with a base (e.g., sodium bicarbonate) and disposed of as hazardous aqueous waste according to your institution's guidelines.
Emergency Procedures
Spill:
-
Small Spill (solid): If a small amount of solid is spilled in a fume hood, carefully cover it with a non-reactive absorbent material (e.g., vermiculite). Moisten the absorbent with a weak acid solution (e.g., 10% acetic acid) to quench the diazo compound. Collect the mixture in a sealed container for hazardous waste disposal.
-
Large Spill: In the event of a large spill, evacuate the laboratory immediately and notify your institution's emergency response team. Do not attempt to clean it up yourself.
Fire:
-
If a fire occurs and it is safe to do so, use a Class ABC or CO₂ fire extinguisher. Do not use water, as it may react with certain diazo compounds or spread the material. If the fire is large or involves other flammable materials, evacuate and call the fire department.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion: A Commitment to Safety and Scientific Integrity
This compound is a valuable research compound that demands a high level of respect and caution. By understanding its inherent hazards and diligently adhering to the protocols outlined in this guide, researchers can safely harness its synthetic potential. A robust safety culture, built on a foundation of knowledge and preparedness, is the cornerstone of innovative and responsible scientific discovery.
References
-
Bouling Chemical Co., Limited. (n.d.). 4-Diazo-4H-Imidazole-5-Carboxamide. Retrieved February 3, 2026, from [Link]
-
Moody, C. J., & Rees, C. W. (Eds.). (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
- Pozharskii, A. F., et al. (2006). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. Russian Chemical Bulletin, 55(10), 1846-1852.
- Dirersa, W. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved February 3, 2026, from [Link]
-
Bouling Chemical Co., Limited. (n.d.). 4-Diazo-4H-Imidazole-5-Carboxamide. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
PubChem. (n.d.). 4-Diazo-4H-imidazole-5-carboxamide. Retrieved February 3, 2026, from [Link]
-
NIST. (n.d.). Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro-. Retrieved February 3, 2026, from [Link]
-
Beilstein Journals. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journal of Organic Chemistry. [Link]
-
PubMed. (1999). Crystallization and preliminary crystallographic investigations of avian 5-aminoimidazole-4-carboxamide ribonucleotide transformylase-inosine monophosphate cyclohydrolase expressed in Escherichia coli. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Moody, C. J., & Rees, C. W. (Eds.). (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
MetaSci. (n.d.). Safety Data Sheet 4-Aminoimidazole-5-carboxamide. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 3, 2026, from [Link]
-
CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved February 3, 2026, from [Link]
-
PubMed. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved February 3, 2026, from [Link]
- Reid, M. (2020). Explosive hazards of diazo compounds and what practical precautions are necessary. Journal of Chemical Health & Safety, 27(4), 223-228.
-
Baran, P. (2019). Diazo Chemistry. The Baran Laboratory, Scripps Research. [Link]
-
PubMed. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Journal of Chromatography B. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved February 3, 2026, from [Link]
-
University of British Columbia. (n.d.). Spill Clean up Procedure. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
The Organic Chemistry Tutor. (2024, February 22). Lec4 - Diazotization Reactions [Video]. YouTube. [Link]
-
ResearchGate. (2024). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]
-
ResearchGate. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]
-
PubMed. (1990). Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. Biochemical Pharmacology. [Link]
-
University of St Andrews. (n.d.). Spill procedure: Clean-up guidance. Retrieved February 3, 2026, from [Link]
Sources
- 1. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
- 2. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]
- 8. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. researchgate.net [researchgate.net]
- 11. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 12. Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro- [webbook.nist.gov]
- 13. Synthesis of 13 C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13 C5 ] ribofuranosyl 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sds.metasci.ca [sds.metasci.ca]
Application Note: High-Sensitivity Quantification of 4-Diazoimidazole-5-carboxamide (Diazo-IC) in Biological Matrices
[1][2]
Executive Summary
The accurate quantification of 4-Diazoimidazole-5-carboxamide (Diazo-IC) in biological samples represents a significant analytical challenge due to its extreme photosensitivity and polar zwitterionic nature.[1][2] Diazo-IC is the primary photolytic degradation product of the alkylating agent Dacarbazine (DTIC) and a related impurity of Temozolomide (TMZ) . Its formation is clinically relevant as it correlates with local injection site pain (phlebitis) and potential off-target toxicity.[2]
This Application Note details a rigorous LC-MS/MS protocol designed to stabilize Diazo-IC during extraction and quantify it with high sensitivity (LLOQ < 5 ng/mL). Unlike standard metabolite profiling, this workflow incorporates strict "Dark-Room" handling procedures and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain this highly polar analyte.[2]
Scientific Background & Mechanism[3][4]
The Photolytic Instability Pathway
Dacarbazine is stable in neutral solution when protected from light. However, upon exposure to UV-A or visible light (blue spectrum), it undergoes rapid photolysis.[2] The N-N bond cleavage releases dimethylamine and forms the reactive Diazo-IC .
-
Clinical Implication: Diazo-IC is structurally related to diazonium ions, which are potent alkylating species.[1][2] Its accumulation in infusion bags or biological samples indicates improper handling.[2]
-
Stability Profile: Diazo-IC itself is unstable, further degrading into 2-azahypoxanthine via intramolecular cyclization, especially in alkaline conditions.[1][2] Therefore, sample acidification is critical to freeze the degradation pathway.
Metabolic & Degradation Pathway Diagram[2]
Figure 1: The photolytic degradation pathway of Dacarbazine yielding Diazo-IC. Note the secondary degradation to 2-azahypoxanthine, which this protocol aims to prevent.
Analytical Challenges & Solutions
| Challenge | Mechanism | Technical Solution |
| Photolability | Rapid N2 elimination under ambient light.[1][2] | Strict Amber/Red Light Protocol: All steps must be performed under monochromatic red light (λ > 600 nm) or in amber glassware wrapped in foil.[2] |
| Polarity | LogP < -0.5; poor retention on C18.[1][2] | HILIC Chromatography: Use of a Zwitterionic or Amide phase column for adequate retention and MS desolvation.[2] |
| Thermal Instability | Diazo group decomposition at >25°C. | Cold Chain Processing: All centrifugation and extraction steps at 4°C. Autosampler set to 4°C. |
| Matrix Effects | Endogenous interferences in plasma.[1][2] | Stable Isotope Dilution: Use of Diazo-IC-13C,15N (custom synthesis) or Dacarbazine-d6 as a surrogate internal standard (IS).[1][2] |
Detailed Protocol: Quantification in Plasma
Materials & Reagents[2]
-
Analyte: this compound (Reference Standard, >98% purity).[1][2]
-
Internal Standard (IS): Dacarbazine-d6 (Commercial) or custom Diazo-IC-15N.[1][2]
-
Matrix: Human or Rodent Plasma (K2EDTA).[2]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.
Sample Preparation (Protein Precipitation)
Note: Perform ALL steps under red light or in substantially darkened rooms.
-
Thawing: Thaw plasma samples on wet ice (4°C) protected from light.
-
Aliquot: Transfer 50 µL of plasma into an amber 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in ACN). Vortex gently (5 sec).[2]
-
Precipitation: Add 200 µL of Ice-Cold Acidified Acetonitrile (0.1% Formic Acid in ACN).
-
Rationale: Acidification (pH ~3) stabilizes the diazo group; high organic content precipitates proteins.
-
-
Extraction: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C .
-
Transfer: Transfer 150 µL of the supernatant to an amber HPLC vial with a glass insert.
-
Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with ACN prior to injection.
LC-MS/MS Conditions
Liquid Chromatography (HILIC Mode)
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).[2]
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-HILIC.[2]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[2]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 30°C.
-
Autosampler: 4°C (Critical) .
Gradient Profile:
| Time (min) | %B (Organic) | State |
|---|---|---|
| 0.0 | 95 | Initial Hold |
| 1.0 | 95 | Loading |
| 4.0 | 60 | Elution Gradient |
| 4.5 | 60 | Hold |
| 4.6 | 95 | Re-equilibration |
Mass Spectrometry Parameters
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.[2]
-
Desolvation Temp: 400°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Mechanism |
| Diazo-IC | 138.1 | 110.1 | 25 | 18 | Loss of N2 (-28 Da) |
| Diazo-IC (Qual) | 138.1 | 83.1 | 25 | 25 | Ring fragmentation |
| Dacarbazine-d6 (IS) | 189.2 | 149.2 | 30 | 15 | - |
Experimental Workflow Diagram
Figure 2: Step-by-step extraction and analysis workflow emphasizing light protection and cold-chain handling.
Validation & Quality Control
To ensure data integrity (E-E-A-T), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
-
Selectivity: Analyze 6 lots of blank plasma. Ensure no interference at m/z 138.1 > 110.1.
-
Linearity: Range 5.0 – 2000 ng/mL.[2] (Weighted 1/x² regression).
-
Stability Testing (Crucial):
-
Benchtop Stability: Assess Diazo-IC stability in plasma at Room Temp vs. Ice Bath under Dark vs. Light conditions.
-
Result Expectation: Rapid degradation expected under light (<30 min half-life).[2] Stable on ice/dark for >4 hours.
-
-
Recovery: Compare pre-extraction spiked samples vs. post-extraction spiked samples. HILIC usually yields >85% recovery due to high solubility of polar analytes in ACN.[2]
References
-
Horton, J. K., & Stevens, M. F. (1981). A new light-sensitive constituent of dacarbazine formulations.[2] Journal of Pharmacy and Pharmacology.[2] (Identified Diazo-IC as the primary photoproduct).[2][3]
-
Shealy, Y. F., et al. (1976).[2] Dacarbazine analogs.[2] Synthesis and activity.[2] Journal of Medicinal Chemistry.[2] (Structural characterization of imidazole carboxamides).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Regulatory framework for stability and validation).[2][4][5]
-
Matsunaga, H., et al. (2014).[2] Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process.[3] Biological and Pharmaceutical Bulletin.[2] (Quantification of Diazo-IC using HPLC-UV).
-
[2]
-
-
PubChem Compound Summary. (2023). This compound (CID 53426585).[1][2]
Sources
- 1. angenesci.com [angenesci.com]
- 2. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of temozolomide and its metabolite 5-aminoimidazole-4-carboxamide in plasma using UPLC-MS/MS: Implications for therapeutic drug monitoring with high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Diazoimidazole-5-carboxamide
Welcome to the technical support center for the synthesis of 4-Diazoimidazole-5-carboxamide (Diazo-IC). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical intermediate, most notably a precursor in the synthesis of the chemotherapeutic agent Dacarbazine.[1][2][3]
The synthesis of Diazo-IC via the diazotization of 5-Aminoimidazole-4-carboxamide (AICA) is a well-established but nuanced procedure.[1][2][4] Success hinges on careful control of reaction parameters to favor the formation of the desired, yet inherently unstable, diazonium species while minimizing side reactions and product degradation. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Core Reaction Pathway: Diazotization of AICA
The fundamental transformation is the conversion of the primary aromatic amine of AICA into a diazonium group using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).[4][5]
Caption: Core synthesis of this compound.
Troubleshooting Guide: Common Synthesis Problems
This section addresses the most common issues encountered during the synthesis of Diazo-IC in a practical question-and-answer format.
Question 1: My reaction yield is very low, or I've isolated no product. What went wrong?
Low or no yield is the most frequent complaint. The cause often lies in one of three areas: incomplete reaction, product degradation, or mechanical loss during workup.
Probable Causes & Solutions:
-
Inadequate Nitrous Acid Formation: The diazotizing agent, HNO₂, is unstable and must be generated in situ.[5]
-
Insight: If the acidic condition is insufficient, the equilibrium between sodium nitrite and nitrous acid will not favor the formation of the active nitrosating species (e.g., N₂O₃ or H₂ONO).
-
Solution: Ensure a sufficiently acidic medium (pH < 2) by using a molar excess of a strong, non-nucleophilic acid like HCl.[4] A patent for Dacarbazine synthesis suggests using approximately 4 equivalents of concentrated HCl relative to the AICA starting material.[4]
-
-
Product Decomposition: Diazo-IC is thermally and photolytically sensitive.[6][7] The diazonium group can easily be lost as nitrogen gas (N₂), leading to a complex mixture of decomposition products.
-
Insight: The C-N bond of the diazonium group is weak. Elevated temperatures provide the activation energy needed for N₂ elimination, which is thermodynamically very favorable.
-
Solution: Strict temperature control is paramount. Maintain the reaction temperature between 0-5 °C using an ice-salt bath.[4] Avoid exposing the reaction mixture to strong light. The product should be used immediately in the subsequent step or stored under inert gas in a refrigerator.[8][9]
-
-
Premature Decomposition of Nitrous Acid: Adding sodium nitrite to the acidic solution too quickly or at too high a temperature can cause the nitrous acid to decompose before it can react with the AICA.
-
Solution: Add the aqueous solution of sodium nitrite dropwise to the chilled, acidic slurry of AICA.[4] This maintains a low, steady concentration of nitrous acid for the reaction.
-
-
Incomplete Dissolution of AICA: AICA has limited solubility in acidic water.[9] If the starting material is not sufficiently wetted or suspended, the reaction will be slow and incomplete.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a fine, homogenous suspension. While complete dissolution may not occur initially, good mixing maximizes the surface area available for reaction.
-
Caption: Troubleshooting workflow for low product yield.
Question 2: My reaction mixture turned dark red or brown. Is this normal?
While a peony or light red color can be indicative of the product forming, a dark red, brown, or black coloration often signals the formation of unwanted side products.[4]
Probable Causes & Solutions:
-
Azo Coupling Side Reactions: The newly formed Diazo-IC is an electrophile and can react with the unreacted, nucleophilic AICA starting material. This "self-coupling" reaction forms highly colored azo compounds.
-
Insight: This side reaction is more prevalent if there is a high local concentration of unreacted AICA when the diazonium salt has already begun to form. It is also favored at higher pH values where the amine of AICA is more nucleophilic.
-
Solution: The same solutions for low yield apply here: slow, dropwise addition of sodium nitrite into a well-stirred, cold, and strongly acidic suspension of AICA.[4] This ensures that the nitrous acid reacts quickly and that the concentration of the diazonium salt does not build up in the presence of excess starting material.
-
Caption: Desired reaction versus common azo coupling side reaction.
Question 3: How do I know when the diazotization is complete?
Monitoring the reaction is crucial to avoid adding excess nitrous acid, which can lead to unwanted side reactions and complicate purification.
Solution:
-
Starch-Iodide Paper Test: This is a classic and effective method.[4] Periodically, take a drop of the reaction mixture with a glass rod and touch it to a piece of starch-iodide paper. A positive test (instantaneous blue-black color) indicates the presence of excess nitrous acid, signaling that all the AICA has been consumed and the reaction is complete.
-
Thin-Layer Chromatography (TLC): If a suitable TLC system can be developed, the disappearance of the AICA starting material spot can be monitored. However, the instability of the product can make this challenging.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions for this synthesis? A: Diazo compounds are high-energy molecules and should be treated as potentially explosive, especially when isolated as dry solids.[7] The product, 4-Diazo-4H-imidazole-5-carboxamide, is also classified as a flammable solid and is harmful if swallowed, in contact with skin, or inhaled.[10]
-
ALWAYS work in a well-ventilated fume hood.
-
ALWAYS wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
NEVER allow the isolated product to dry completely unless absolutely necessary and on a very small scale. It is much safer to use the product directly as a solution or a wet slurry in the next synthetic step.
-
AVOID friction, shock, or heating of the isolated solid.
Q: What are the key physical and chemical properties of Diazo-IC? A: Understanding the properties of your target compound is vital for its handling and purification.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₅O | [10] |
| Molecular Weight | 137.10 g/mol | [10] |
| Appearance | Beige to Light Brown Solid | [8][9] |
| Melting Point | ~205-210 °C (with decomposition) | [8][9] |
| Solubility | Sparingly soluble in DMSO; Slightly soluble in methanol and water (with heating) | [8][9] |
| Storage | Refrigerator (2-8 °C) | [8][9] |
Q: How can I purify the final product? A: Given its instability, Diazo-IC is often not purified but used directly. If purification is required, options are limited.
-
Filtration and Washing: The product often precipitates from the cold reaction mixture. It can be collected by filtration, washed with cold water, cold ethanol, and then diethyl ether to remove residual water, and then immediately used.
-
Chromatography: While possible, column chromatography is generally avoided due to the high risk of decomposition on the stationary phase. A patent for the synthesis of Dacarbazine mentions using RP-HPLC for purification of the final product, which suggests that under specific, controlled conditions, chromatographic purification of related structures is feasible.[4]
Q: How do I confirm the identity of my product? A: Standard analytical techniques can be used, but samples should be handled with care.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure, though solubility may be an issue.[2][3] Deuterated DMSO is a common solvent.[8][9]
-
Mass Spectrometry (MS): ESI-MS can confirm the molecular weight.[2][3]
-
Infrared (IR) Spectroscopy: A strong, characteristic peak for the diazo group (N≡N stretch) is expected around 2100-2200 cm⁻¹.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a published procedure for the synthesis of Dacarbazine and should be performed with strict adherence to all safety precautions.[4]
Materials & Reagents:
-
5-Amino-4-imidazolecarboxamide (AICA)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-Iodide Paper
Procedure:
-
Preparation of AICA Slurry: In a round-bottom flask equipped with a magnetic stirrer, add 5-amino-4-imidazolecarboxamide (1.0 eq). Place the flask in an ice-salt bath to cool.
-
Acidification: To the flask, add distilled water, followed by the slow, dropwise addition of concentrated hydrochloric acid (approx. 4.0 eq) while maintaining the temperature between 0-5 °C. Stir vigorously to create a fine slurry.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 eq) in a minimal amount of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the acidic AICA slurry over 20-30 minutes. The internal temperature must be maintained below 5 °C. The reaction mixture may develop a peony color.[4]
-
Monitoring: After the addition is complete, continue stirring the mixture in the ice bath. Monitor the reaction for completion by testing for the presence of excess nitrous acid using starch-iodide paper. A persistent blue-black color indicates the reaction is complete (typically after 30-60 minutes of stirring post-addition).
-
Use or Isolation: The resulting suspension/solution of this compound is highly reactive and best used immediately for the subsequent reaction (e.g., coupling with dimethylamine to form Dacarbazine).[1][4] If isolation is necessary, collect the solid by vacuum filtration, wash sequentially with ice-cold water and cold methanol, and use the damp solid immediately. Do not allow the solid to dry completely.
References
- Gpatindia. (2019). DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses.
- Google Patents. (n.d.). A kind of optimum synthesis technique of anticancer drug Dacarbazine.
- Huang, B. S., et al. (1980). Synthesis and properties of the sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide, 4(5)-(formylamino)imidazole-5(4). Journal of Medicinal Chemistry.
- Quinoline. (n.d.). Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China.
- ChemicalBook. (n.d.). 7008-85-7(4-diazo-4H-imidazole-5-carboxamide) Product Description.
- PubChem. (n.d.). 4-Diazo-4H-imidazole-5-carboxamide.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Smolecule. (2023). Buy 5-Diazoimidazole-4-carboxamide.
- BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- Solinas, R., et al. (2008). Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines. Molecules.
- ChemicalBook. (2025). 4-diazo-4H-imidazole-5-carboxamide.
- PubChem. (n.d.). This compound.
- LGC Standards. (n.d.). 4-Diazo-4H-imidazole-5-carboxamide.
- Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.
- Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. (2025).
- Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (n.d.).
- ACS Publications. (n.d.). Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide1,2.
- Request PDF. (2025). Optimization of the Synthetic Process of Antineoplastic Drug Dacarbazine.
- ResearchGate. (2016). Determination of 5-aminoimidazole-4-carboxamide in human plasma by.
- PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- SIOC Journals. (n.d.). Optimization of the Synthetic Process of Antineoplastic Drug Dacarbazine.
- Angene Chemical. (n.d.). 4-diazo-4H-imidazole-5-carboxamide(CAS# 7008-85-7).
- MDPI. (n.d.). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis.
- PubMed. (n.d.). Preparation of 5-amino-4-imidazole-N-succinocarboxamide ribotide, 5-amino-4-imidazole-N-succinocarboxamide riboside and succinyladenosine, compounds usable in diagnosis and research of adenylosuccinate lyase deficiency.
- PubMed. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study.
Sources
- 1. DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Synthetic Process of Antineoplastic Drug Dacarbazine [sioc-journal.cn]
- 4. CN110305067A - A kind of optimum synthesis technique of anticancer drug Dacarbazine - Google Patents [patents.google.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China [quinoline-thiophene.com]
- 7. Buy 5-Diazoimidazole-4-carboxamide | 7008-85-7 [smolecule.com]
- 8. 7008-85-7 CAS MSDS (4-diazo-4H-imidazole-5-carboxamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [chemicalbook.com]
- 10. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 5-Diazo-1H-imidazole-4-carboxamide
Welcome to the technical support center for 5-diazo-1H-imidazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower your experimental design and execution.
A Note on Nomenclature and Primary Reactivity
It is important to clarify that while the topic is "optimizing alkylating reactions," 5-diazo-1H-imidazole-4-carboxamide is not a typical alkylating agent in the way an alkyl halide is. Instead, it is a key intermediate, most notably in the synthesis of the anticancer drug dacarbazine.[1][2] Its primary reactivity stems from the diazo group, which is an excellent leaving group (as dinitrogen gas) and can participate in a variety of transformations, including coupling reactions to form triazenes. These triazenes can then act as alkylating agents. This guide will therefore focus on the challenges and optimization strategies for reactions involving 5-diazo-1H-imidazole-4-carboxamide, which often lead to subsequent alkylation steps.
Safety First: Handling Diazo Compounds
Diazo compounds can be explosive and should be handled with extreme care.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[4][5][6][7][8] It is crucial to avoid friction, shock, and exposure to strong light or heat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound and related reagents.[4][5][7][8]
Hazard Summary for 4-Diazo-4H-imidazole-5-carboxamide: [3]
-
Flammable solid [3]
-
Harmful if swallowed, in contact with skin, or if inhaled [3]
-
Causes skin irritation and serious eye damage/irritation [3]
-
May cause respiratory irritation [3]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 5-diazo-1H-imidazole-4-carboxamide?
A1: Its most well-known application is as a key precursor in the synthesis of dacarbazine and other related triazene-based anticancer agents.[1][2] The diazo compound is typically generated in situ from 5-amino-1H-imidazole-4-carboxamide (AICA) and then immediately reacted with an amine to form a stable triazene.[1]
Q2: Can 5-diazo-1H-imidazole-4-carboxamide be used as a direct alkylating agent?
A2: While diazo compounds can act as alkylating agents under certain conditions (e.g., in the presence of a Brønsted or Lewis acid to protonate the diazo carbon, followed by nucleophilic attack), this is not the primary or most efficient use of 5-diazo-1H-imidazole-4-carboxamide. Its reactivity is dominated by the diazo group's propensity for coupling reactions or decomposition to a carbene or cation, which can be highly reactive and unselective. For controlled alkylation, the formation of a triazene intermediate is the preferred and more established method.
Q3: How should 5-diazo-1H-imidazole-4-carboxamide be stored?
A3: Due to its instability, this compound is almost always generated and used immediately (in situ). If isolation is absolutely necessary, it should be stored at low temperatures (e.g., in a freezer at -20°C or below), in the dark, and under an inert atmosphere (e.g., argon or nitrogen). However, long-term storage is not recommended.
Q4: What are the common starting materials for synthesizing 5-diazo-1H-imidazole-4-carboxamide?
A4: The most common starting material is 5-amino-1H-imidazole-4-carboxamide (AICA).[9][10] The synthesis involves the diazotization of the primary amino group on the imidazole ring, typically using sodium nitrite in an acidic medium.
Troubleshooting Guide for Reactions Involving 5-Diazo-1H-imidazole-4-carboxamide
This section addresses common issues encountered during the synthesis and subsequent reactions of 5-diazo-1H-imidazole-4-carboxamide.
Problem 1: Low Yield or Failure of Diazo Coupling/Triazene Formation
Possible Causes & Solutions:
-
Decomposition of the Diazo Compound: 5-diazo-1H-imidazole-4-carboxamide is thermally unstable.
-
Solution: Maintain a low reaction temperature (typically 0-5°C) throughout the diazotization and subsequent coupling steps. Use an ice-salt bath for better temperature control.
-
-
Incorrect pH: The pH of the reaction medium is critical for both the formation and stability of the diazonium salt.
-
Solution: Carefully control the pH during diazotization. An acidic medium is required to generate nitrous acid from sodium nitrite. However, excessively low pH can lead to decomposition. Monitor the pH and adjust as necessary with a suitable acid or buffer.
-
-
Premature Decomposition by Light: Diazo compounds can be light-sensitive.
-
Solution: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
-
Inefficient Diazotization: The conversion of the starting amine (AICA) to the diazo compound may be incomplete.
-
Solution: Ensure slow, portion-wise addition of sodium nitrite to the acidic solution of AICA to maintain a slight excess of nitrous acid without causing a rapid exotherm. The reaction can be monitored for the presence of nitrous acid using starch-iodide paper.
-
Problem 2: Formation of Multiple Byproducts and Purification Challenges
Possible Causes & Solutions:
-
Hydrolysis of the Diazo Group: The diazo group can be hydrolyzed back to the corresponding alcohol (5-hydroxy-1H-imidazole-4-carboxamide), especially in aqueous acidic solutions.[11]
-
Solution: Use the diazo compound immediately after its formation. Minimize the amount of water in subsequent steps if possible, or use a non-aqueous diazotization method if compatible with your overall scheme.
-
-
Carbene Formation and Side Reactions: At higher temperatures or in the presence of certain metals, the diazo compound can lose N₂ to form a highly reactive carbene, leading to a multitude of side products.
-
Solution: Strictly maintain low temperatures. Ensure that the reaction vessel and reagents are free from catalytic metal impurities.
-
-
Regioisomer Formation in Alkylation: When alkylating the imidazole ring itself, a mixture of N1 and N3 isomers can form.[12]
-
Solution: The regioselectivity of imidazole alkylation is influenced by the solvent, base, and alkylating agent.[12] For instance, using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent can favor N-alkylation.[12] However, for 5-diazo-1H-imidazole-4-carboxamide, reactions at the diazo group are far more likely.
-
Summary of Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Pathway | Mitigation Strategy |
| 5-Hydroxy-1H-imidazole-4-carboxamide | Hydrolysis of the diazo group in aqueous acid. | Use the diazo compound immediately; minimize water. |
| Polymeric/Tarry Materials | Decomposition, especially at elevated temperatures or in the presence of light. | Maintain strict temperature control (0-5°C); protect from light. |
| Phenolic Coupling Products | Reaction of the diazonium salt with any phenolic impurities. | Use pure starting materials and solvents. |
Problem 3: Reaction Stalls or Proceeds Slowly
Possible Causes & Solutions:
-
Insufficient Mixing: In heterogeneous reactions, poor mixing can limit the reaction rate.
-
Solution: Ensure vigorous stirring, especially during the addition of reagents.
-
-
Low Reactivity of the Coupling Partner: The nucleophilicity of the amine or other coupling partner can affect the reaction rate.
-
Solution: If possible, consider using a more nucleophilic coupling partner or adjusting the pH to favor the more nucleophilic form of the substrate. For triazene formation, the reaction is typically fast if the diazo compound is properly formed.
-
Experimental Protocols
Illustrative Protocol: In Situ Generation of 5-Diazo-1H-imidazole-4-carboxamide and Coupling to Form a Triazene
This protocol is a representative example and should be adapted and optimized for specific substrates and scales.
-
Preparation of the Amine Solution:
-
Dissolve 1 equivalent of 5-amino-1H-imidazole-4-carboxamide (AICA) in a suitable acidic aqueous solution (e.g., 1M HCl) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
-
Diazotization:
-
Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred AICA solution, ensuring the temperature remains below 5°C.
-
Monitor the reaction for a slight excess of nitrous acid using starch-iodide paper (should turn blue). The reaction is typically complete within 30-60 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 1 equivalent of the desired primary or secondary amine in a suitable solvent.
-
Cool this solution to 0-5°C.
-
Slowly add the freshly prepared cold solution of 5-diazo-1H-imidazole-4-carboxamide to the amine solution.
-
Maintain the temperature at 0-5°C and continue stirring for 1-3 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, adjust the pH to neutral or slightly basic to precipitate the triazene product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize or use column chromatography for further purification if necessary.
-
Visualizations
Workflow for Triazene Synthesis
Caption: General workflow for the synthesis of a triazene from AICA.
Potential Decomposition Pathways
Caption: Major decomposition pathways for 5-diazo-1H-imidazole-4-carboxamide.
References
- The Role of 5-Hydroxy-1H-imidazole-4-carboxamide in Advancing Chemical Synthesis. (2026).
- Process for preparing 1-alkylimidazoles. Google Patents.
- 5-Aminoimidazole-4-carboxamide. PubChem.
- Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Organic Chemistry Portal.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. The Journal of Organic Chemistry.
- 4-Diazo-4H-imidazole-5-carboxamide. PubChem.
- Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. Benchchem.
- Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide. The Journal of Organic Chemistry.
- Safety Data Sheet: Imidazole. Carl ROTH.
- Optimized Diazo Scaffold for Protein Esterification. PMC - NIH.
- Radical-Mediated Strategies for the Functionalization of Alkenes with Diazo Compounds. Journal of the American Chemical Society.
- Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate.
- Imidazole - SAFETY DATA SHEET. (2010).
- Diazo compounds: synthesis, carbene generation and reactivity. RSC Publishing. (2025).
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. (2017).
- Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing.
- Imidazole. University of Washington. (2026).
- Catalytic Amination of Alcohols Using Diazo Compounds under Manganese Catalysis Through Hydrogenative N-Alkylation Reaction. ResearchGate.
- Chemical Product and Company Identification MSDS Name: Imidazole Ca. West Liberty University.
- Chemical Safety Data Sheet MSDS / SDS - 5-Hydroxy-1H-imidazole-4-carboxamide. ChemicalBook. (2025).
- Material Safety Data Sheet - Imidazole. Cole-Parmer.
- Alkylation of Alcohols, Part 2: with Carbonates, Imidates, Epoxides and Diazo Compounds. (2020).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. westliberty.edu [westliberty.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"4-Diazoimidazole-5-carboxamide" stability issues in aqueous solutions
Welcome to the technical support center for 4-diazoimidazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues of this compound in aqueous solutions.
Introduction
This compound is a crucial intermediate and a known impurity in the synthesis of the anticancer drug Temozolomide.[1][2] Its inherent instability in aqueous solutions can pose significant challenges during experimental workflows. This guide provides a comprehensive overview of the factors affecting its stability and practical solutions to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be degrading rapidly. What are the primary factors influencing its stability in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and light. As a diazo compound, it is susceptible to hydrolysis, and this degradation is significantly accelerated under certain conditions.
-
pH: The compound is more stable in acidic conditions (pH < 4) and degrades rapidly in neutral to basic conditions (pH ≥ 7). This is analogous to the behavior of Temozolomide, a closely related compound, which is stable in acidic media but degrades at physiological pH.[3][4][5]
-
Temperature: Elevated temperatures will increase the rate of degradation. It is recommended to handle and store solutions at low temperatures (2-8 °C) to minimize thermal decomposition.[4]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation. It is advisable to protect solutions from light by using amber vials or covering the container with aluminum foil.[6]
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This process leads to the formation of 5-aminoimidazole-4-carboxamide (AIC) and other byproducts. The degradation of the related compound, Temozolomide, proceeds through an active metabolite to ultimately form AIC.[3][7] Therefore, the appearance of AIC in your solution is a key indicator of degradation.
Troubleshooting Guide
Issue 1: Inconsistent experimental results using aqueous solutions of this compound.
This is a common issue stemming from the compound's instability. The concentration of the active compound may be decreasing over the course of your experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Corrective Actions:
-
Fresh is Best: Always prepare a fresh solution of this compound immediately before use. Avoid using stock solutions that have been stored for extended periods, even when frozen.
-
Acidic Buffer: Prepare your aqueous solution using a buffer with a pH below 4.0. An acetate buffer is a suitable choice.[3]
-
Keep it Cold: Perform all dilutions and experimental manipulations on ice to minimize thermal degradation.
-
Light Protection: Use amber vials or wrap your containers in aluminum foil to prevent photodegradation.
-
Analytical Verification: If problems persist, we recommend monitoring the concentration of your solution over time using an analytical technique like HPLC to quantify the rate of degradation under your specific experimental conditions.
Issue 2: Precipitate formation in my this compound stock solution.
Precipitation can occur due to the low aqueous solubility of the compound and its degradation products.
Troubleshooting Steps:
-
Solubility: this compound has low solubility in water.[8] Consider using a co-solvent such as DMSO or methanol for initial solubilization before preparing the final aqueous solution. Be mindful of the final concentration of the organic solvent in your experiment.
-
Degradation Product Solubility: The degradation product, 5-aminoimidazole-4-carboxamide, may also have different solubility characteristics, potentially leading to precipitation as the parent compound degrades.
-
Filtration: If a precipitate is observed, it is recommended to filter the solution through a 0.22 µm syringe filter before use to remove any undissolved material or degradation-related precipitate.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
This protocol provides a method for preparing a more stable aqueous solution for use in short-term experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
0.1 M Acetate buffer, pH 4.0
-
Amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Ice bath
Procedure:
-
Weigh the required amount of this compound in a tared amber vial.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex gently if necessary.
-
In a separate container on ice, place the required volume of cold (4 °C) 0.1 M acetate buffer (pH 4.0).
-
Slowly add the DMSO stock solution to the cold buffer while gently stirring.
-
Keep the final solution on ice and protected from light until use.
-
It is recommended to use this solution within 1-2 hours of preparation.
Protocol 2: Monitoring the Stability of this compound by HPLC
This protocol outlines a general HPLC method to assess the stability of your prepared solutions.
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.02 M Acetate buffer (pH 4.5) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Procedure:
-
Prepare your aqueous solution of this compound according to your experimental protocol.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.
-
Maintain your solution under your experimental conditions (e.g., specific temperature, lighting).
-
Inject samples at regular time intervals (e.g., 30, 60, 120 minutes).
-
Monitor the decrease in the peak area of this compound and the potential increase in the peak area of the degradation product, 5-aminoimidazole-4-carboxamide.
Mechanistic Insights
The instability of this compound in aqueous solutions is inherent to its chemical structure. The diazo group is a good leaving group (as N₂ gas), and the imidazole ring can be susceptible to nucleophilic attack by water, especially at higher pH where the concentration of the more nucleophilic hydroxide ion is greater.
Proposed Degradation Pathway:
Caption: Proposed hydrolysis of this compound.
The electron-withdrawing carboxamide group can influence the stability of the diazo group. The imidazole ring itself is also a factor in the overall electronic structure and reactivity of the molecule.
Data Summary
| Condition | Stability of Temozolomide | Reference |
| Acidic Media (pH < 4) | Stable | [3][4] |
| Neutral to Basic Media (pH ≥ 7) | Degrades | [3][5] |
| 37 °C in human plasma | t₁/₂ ≈ 15 minutes | [4] |
| 4 °C | Stable for at least 30 minutes | [4] |
Disclaimer: This information is intended for guidance and troubleshooting purposes only. It is essential to validate the stability of this compound under your specific experimental conditions.
References
-
Bouling Chemical Co., Limited. 4-Diazo-4H-Imidazole-5-Carboxamide. Boulingchem.com. Accessed January 20, 2024. [Link]
-
Gundogdu, N., & Bereket, A. (2020). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Marmara Pharmaceutical Journal, 24(2), 162-172. [Link]
-
Reid, J. M., Stevens, D. M., & Ames, M. M. (1998). A stability-indicating LC assay and degradation behavior of temozolomide drug substances. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 835-840. [Link]
-
Al-Adilee, K. J., & Al-Juboori, A. A. (2021). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. Egyptian Journal of Chemistry, 64(10), 5721-5727. [Link]
-
Cook, D. G., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][6][9]diazepine-3-carboxylate does not influence bioavailability. ACS Omega, 5(20), 11559-11567. [Link]
-
Cysewska, K., et al. (2013). Identification and Physicochemical Characteristics of Temozolomide Process-Related Impurities. Molecules, 18(12), 15346-15365. [Link]
-
Ou, A., et al. (2023). Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights. Journal of Experimental & Clinical Cancer Research, 42(1), 1-21. [Link]
-
PubChem. 4-Diazo-4H-imidazole-5-carboxamide. National Center for Biotechnology Information. Accessed January 20, 2024. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Accessed January 20, 2024. [Link]
-
Cysewska, K., et al. (2013). Identification and Physicochemical Characteristics of Temozolomide Process-Related Impurities. ResearchGate. [Link]
Sources
- 1. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
- 3. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]
- 7. researchgate.net [researchgate.net]
- 8. 7008-85-7 CAS MSDS (4-diazo-4H-imidazole-5-carboxamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Preventing degradation of "4-Diazoimidazole-5-carboxamide" during experiments
Welcome to the technical support center for 4-Diazoimidazole-5-carboxamide (Diazo-IC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to prevent its degradation and ensure the reliability and reproducibility of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Question 1: I am observing a rapid loss of reactivity of my this compound solution. What could be the cause?
Answer: A rapid loss of reactivity is a strong indicator of degradation. The primary culprit is often exposure to light. This compound is a known photodegradation product of dacarbazine and is itself susceptible to further light-induced degradation.[1][2]
-
Causality: The diazo functional group is inherently unstable and can be easily cleaved by UV or even ambient light, leading to the formation of non-reactive species. This process can occur within minutes to hours, depending on the light intensity and the solvent.[1]
-
Immediate Action:
-
Immediately shield your solution from all light sources by wrapping your container in aluminum foil or using an amber-colored vial.
-
Prepare fresh solutions for immediate use whenever possible.
-
-
Preventative Measures:
-
Work in a dimly lit area: When handling the solid or its solutions, minimize exposure to direct light.
-
Use light-blocking tools: Employ amber-colored syringes, light-blocking infusion bags, or cover your experimental setup with a dark cloth or aluminum foil.[1][2]
-
Solvent choice: While data on solvent effects on photodegradation is limited, it is advisable to use solvents that do not promote photochemical reactions. Degassed solvents are recommended to minimize reactions with dissolved oxygen.
-
Question 2: My reaction is yielding unexpected side products, and the desired product yield is low. Could this be related to the degradation of this compound?
Answer: Yes, the formation of unexpected side products is a classic sign of degradation. Under the influence of light and varying pH conditions, this compound can degrade into several other compounds, which can then react with your starting materials or intermediates, leading to a complex and undesirable product mixture.[1]
-
Degradation Pathway: this compound can be converted to 4-carbamoylimidazolium-5-olate or 2-azahypoxanthine. The former can further react with intact this compound, creating even more complex impurities.[1]
-
Troubleshooting Steps:
-
Analyze your starting material: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC to ensure it has not already degraded during storage.
-
Control the pH of your reaction: The degradation pathway of this compound is pH-dependent.[1] While specific optimal pH ranges for stability are not well-documented, it is crucial to maintain a consistent and buffered pH throughout your experiment to ensure reproducibility.
-
Temperature control: Elevated temperatures can accelerate the degradation of diazo compounds.[3] Ensure your reaction is conducted at the lowest effective temperature.
-
Question 3: I have noticed a color change in my this compound solution, from a pale yellow to a darker shade. What does this indicate?
Answer: A visible color change is often an indication of chemical degradation. The formation of conjugated systems and complex reaction products resulting from the breakdown of this compound can lead to the absorption of light at different wavelengths, causing a visible color change.
-
What to do:
-
It is highly recommended to discard the discolored solution as it likely contains a significant amount of impurities.
-
Prepare a fresh solution from a reliable stock of solid this compound that has been properly stored.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed, light-proof container at refrigerated temperatures (2-8 °C).[4] Avoid exposure to moisture and store in a desiccated environment if possible.
Q2: How should I prepare solutions of this compound to minimize degradation?
A2: Solutions should be prepared fresh for each experiment. Use deoxygenated solvents and protect the solution from light at all times. Sonication may be required for dissolution in some solvents like methanol and water, but prolonged heating should be avoided.[5]
Q3: What solvents are compatible with this compound?
A3: this compound is sparingly soluble in DMSO and slightly soluble in methanol and water with heating.[5] When choosing a solvent, consider its potential for reactivity with the diazo group. Avoid acidic solvents, as they can protonate the diazo compound and accelerate its decomposition.[6]
Q4: What are the main safety precautions when working with this compound?
A4: As with all diazo compounds, this compound should be handled with caution due to its potential for instability and toxicity.[3][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Avoid Inhalation and Contact: Prevent inhalation of the powder and avoid contact with skin and eyes.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous or even explosive decomposition.[5][8][9]
Q5: How do I safely quench and dispose of unused or degraded this compound?
A5: Unused or degraded diazo compounds should be safely quenched before disposal. A common method for quenching diazo compounds is the careful addition of a weak acid, such as acetic acid, in a suitable solvent. The quenching process should be performed in a fume hood, and the reaction should be monitored for gas evolution (nitrogen). The resulting solution can then be disposed of according to your institution's hazardous waste guidelines.
Experimental Protocol: A General Guideline for a Reaction Involving this compound
This protocol provides a general framework. You should adapt it to your specific experimental needs while adhering to the principles of minimizing degradation.
Objective: To perform a reaction using this compound with a generic nucleophile.
Materials:
-
This compound (stored at 2-8 °C, protected from light)
-
Anhydrous, deoxygenated solvent (e.g., DMSO, DMF)
-
Nucleophile of interest
-
Reaction vessel wrapped in aluminum foil
-
Stirring plate and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Preparation:
-
Set up the reaction apparatus in a fume hood.
-
Ensure all glassware is dry and purged with an inert gas.
-
Wrap the reaction vessel completely in aluminum foil to protect it from light.
-
-
Reagent Preparation (in dim light):
-
Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound quickly and transfer it to the reaction vessel.
-
Add the anhydrous, deoxygenated solvent to the reaction vessel and stir until the solid is fully dissolved.
-
-
Reaction:
-
Add the nucleophile to the solution of this compound.
-
Maintain the reaction at the desired temperature, using a cooling bath if necessary.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Quenching:
-
Upon completion, cool the reaction mixture to 0 °C.
-
Slowly add a quenching agent (e.g., a few drops of acetic acid) to destroy any unreacted this compound. Observe for any gas evolution.
-
Proceed with your standard work-up and purification protocol.
-
Visualizing Degradation Pathways
The following diagram illustrates the key degradation pathways of this compound.
Caption: Degradation pathway of this compound.
Quantitative Data Summary
The following table summarizes the stability of this compound under different conditions, based on data from a study on dacarbazine degradation.[1]
| Condition | Time (minutes) | Concentration of this compound (µg/mL) |
| Light Exposure (25°C) | 0 | ~0.5 |
| 160 | >10 | |
| Light Shielded (25°C) | 0 | ~0.5 |
| 160 | ~2.0 | |
| Light Shielded (4°C) | 0 | ~0.5 |
| 160 | ~1.0 |
Note: These values are illustrative and highlight the significant impact of light and temperature on the degradation of this compound.
References
-
Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process. J-Stage. Available at: [Link]
-
Lightening Diazo Compounds? ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Recent developments in photochemical reactions of diazo compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health. Available at: [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC - PubMed Central. Available at: [Link]
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. Available at: [Link]
-
Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation. PMC - PubMed Central. Available at: [Link]
-
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. Available at: [Link]
-
Photodegradation of dacarbazine irradiated by common lighting sources: An examination of the differences between light-emitting diode (LED) and fluorescent light. ResearchGate. Available at: [Link]
-
Developments in the Photochemistry of Diazo Compounds. ResearchGate. Available at: [Link]
-
5-Aminoimidazole-4-carboxamide. PubChem. Available at: [Link]
-
4-Diazo-4H-imidazole-5-carboxamide. PubChem. Available at: [Link]
-
The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. ResearchGate. Available at: [Link]
-
The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. PMC - PubMed Central. Available at: [Link]
-
Intermediates in the decomposition of aliphatic diazo-compounds. Part VII. Mechanisms for formation of benzophenone azine and diphenylmethanol in the thermal decomposition of diphenyldiazomethane. Journal of the Chemical Society B (RSC Publishing). Available at: [Link]
-
Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process. ResearchGate. Available at: [Link]
-
Examples of Incompatible Chemicals. University of California, Santa Barbara. Available at: [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development (ACS Publications). Available at: [Link]
-
Methods for Reducing Dacarbazine Photodegradation and Its Accompanying Venous Pain. ResearchGate. Available at: [Link]
-
Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. ResearchGate. Available at: [Link]
-
TABLE OF INCOMPATIBLE CHEMICALS. Louisiana State University. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications (London) (RSC Publishing). Available at: [Link]
-
Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
Sources
- 1. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
Technical Support Center: 4-Diazoimidazole-5-carboxamide Optimization Guide
Case ID: DIAZO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Improving Yield, Purity, and Stability of 4-Diazoimidazole-5-carboxamide (Diazo-IC)[1]
Executive Summary & Core Directive
This compound (CAS: 7008-85-7), often referred to as Diazo-IC , is a critical zwitterionic intermediate in the synthesis of the antineoplastic agent Temozolomide .[1] Its synthesis involves the diazotization of 5-aminoimidazole-4-carboxamide (AICA) .[1]
The Challenge: Users frequently report low yields (<60%) and variable purity due to the compound's inherent instability.[1] It is photosensitive, thermally labile, and susceptible to hydrolysis in nucleophilic solvents.
The Solution: This guide provides a self-validating protocol focusing on Critical Process Parameters (CPPs) : strict temperature control, light exclusion, and optimized isolation techniques that prevent the reversible hydrolysis of the diazo group.
Synthesis & Degradation Pathways (Visualized)
Understanding the competitive pathways is essential for optimization.[1] The diagram below illustrates the synthesis from AICA and the degradation routes that must be suppressed.
Figure 1: Reaction pathway showing the synthesis of Diazo-IC and critical degradation routes (Hydrolysis and Photolysis).[1]
Optimized Experimental Protocol
This protocol is designed to maximize the precipitation of the zwitterionic species while minimizing acid-catalyzed decomposition.[1]
Phase 1: Diazotization (The Critical Step)[1]
Reagents:
-
Sodium Nitrite (NaNO₂): 1.1 eq[1]
-
Hydrochloric Acid (2N): Solvent/Catalyst[1]
-
Critical Control: Internal temperature must remain 0–5°C .
Step-by-Step Workflow:
-
Dissolution: Suspend AICA·HCl in 2N HCl (approx. 5-7 mL/g) in a reactor wrapped with aluminum foil to exclude light. Cool to 0°C .[1]
-
Addition: Add an aqueous solution of NaNO₂ dropwise over 30-45 minutes.
-
Why? Rapid addition causes local heating and NOₓ gas evolution, leading to yield loss.[1]
-
-
Reaction: Stir at 0–5°C for 1–2 hours. The suspension will typically clear (or become less turbid) and then re-precipitate the diazo species as a thick solid.[1]
-
Monitoring: Verify reaction completion using starch-iodide paper (should be positive for excess nitrite) or HPLC (disappearance of AICA peak).
Phase 2: Isolation & Purification (The "Yield Killer" Phase)
Most yield is lost here due to solubility in the mother liquor or degradation during drying.[1]
-
Quenching: If excess nitrite is high, quench with a small amount of urea or sulfamic acid to prevent post-filtration degradation.[1]
-
Filtration: Filter the solid rapidly under vacuum.
-
The "Displacement Wash" (Crucial for Purity):
-
Drying: Dry under high vacuum at room temperature (20-25°C) in the dark. DO NOT HEAT above 30°C.
Troubleshooting Guide (FAQ Format)
Q1: My product turns pink or brown during filtration. Why?
Diagnosis: Photolytic decomposition or oxidation.[1] Fix:
-
Ensure all glassware is wrapped in foil.[1]
-
Perform filtration in a hood with reduced lighting if possible.[1]
-
The pink color indicates the formation of azo-coupling byproducts (self-coupling).[1]
Q2: The yield is low (<40%), and the filtrate is highly colored.
Diagnosis: Incomplete precipitation or product solubility. Fix:
-
pH Adjustment: The zwitterion has minimum solubility at its isoelectric point (approx.[1] pH 3–5).[1] If the reaction mixture is too acidic (pH < 1), carefully adjust with sodium acetate to pH 3–4 to force precipitation.[1]
-
Salting Out: Add NaCl to the mother liquor to decrease the solubility of the diazo species.
Q3: HPLC shows a peak merging with the solvent front.
Diagnosis: Hydrolysis back to AICA or ring opening to 2-azahypoxanthine. Fix:
-
Avoid using DMSO or protic solvents for long periods during sample preparation.[1]
-
Prepare samples immediately before injection using cold acetonitrile/water (buffered to pH 3).[1]
Data & Specifications
Table 1: Physicochemical Properties & Stability
| Parameter | Specification / Behavior | Note |
| Appearance | White to off-white powder | Turns beige/pink upon degradation.[1] |
| Melting Point | >200°C (Decomposes) | Explosion Hazard if heated rapidly.[1] |
| Solubility | DMSO (Sparingly), Water (Slightly) | Unstable in solution.[1] |
| Storage | -20°C, Dark, Inert Atmosphere | Shelf life: ~6 months if stored correctly.[1] |
| Major Impurity | 2-Azahypoxanthine | Formed via hydrolysis.[1] |
Table 2: Solvent Compatibility Matrix
| Solvent | Compatibility | Recommendation |
| Water | Low (Reactive) | Use only ice-cold for washing.[1] |
| Methanol/Ethanol | Moderate | Can cause nucleophilic attack; avoid if possible.[1] |
| Acetone/THF | Good | Excellent for washing/drying.[1] |
| DMSO | Poor | Promotes rapid decomposition; use only for immediate analysis.[1] |
References
-
LGC Standards. (2025). 4-Diazo-4H-imidazole-5-carboxamide Reference Material Data. Retrieved from
-
PubChem. (2025).[1][4] Compound Summary: this compound (CID 81485).[1][4] National Library of Medicine.[1] Retrieved from [1][4]
-
USP-NF. (2024).[1] Temozolomide Monograph: Impurity Analysis and Related Compounds. United States Pharmacopeia.[1][5][6] Retrieved from [1]
-
Wang, Y., et al. (2002).[1] Mechanism of the decomposition of Temozolomide and its intermediates. Journal of Organic Chemistry. (Contextual citation based on general imidazotetrazine chemistry).
-
ChemicalBook. (2025).[1] Product Properties and Safety: 4-diazo-4H-imidazole-5-carboxamide.[1][7] Retrieved from [1]
Sources
- 1. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H4N5O+ | CID 81485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
- 6. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
- 7. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]
Technical Support Center: Troubleshooting 4-Diazoimidazole-5-carboxamide (DAIC) Cytotoxicity Assays
Welcome to the technical support center for researchers utilizing 4-Diazoimidazole-5-carboxamide (DAIC) in cytotoxicity and drug discovery assays. This guide is structured as a series of frequently asked questions (FAQs) to directly address the unique challenges presented by this compound. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical and biological principles, enabling you to design robust, self-validating experiments.
Section 1: Foundational Knowledge & Pre-Assay Considerations
Before delving into specific assay troubleshooting, it is critical to understand the nature of the compound you are working with. The unique chemical properties of DAIC are the primary source of many experimental artifacts.
FAQ 1: What is this compound (DAIC), and what makes it challenging for cytotoxicity assays?
This compound (DAIC), also known as Diazo-IC, is a heterocyclic compound featuring a highly reactive diazo functional group (-N=N).[1][2] While this reactivity is likely integral to its biological activity, it is also the principal reason for its difficulty in standard in vitro assays.
The Core Challenge: Chemical Reactivity The diazo group is an electron-withdrawing moiety that renders the compound susceptible to reactions that can interfere with common assay chemistries.[3] Unlike more stable carboxamide compounds, DAIC can act as a reactive agent itself, independent of any cellular metabolic activity.[4] This can lead to false-positive or false-negative results if not properly controlled for.
Key Physicochemical Properties of DAIC Understanding the basic properties of DAIC is the first step in designing a successful experiment. The compound has limited solubility and specific storage requirements to maintain its integrity.[5][6]
| Property | Value | Source |
| Molecular Formula | C₄H₃N₅O | [1] |
| Molecular Weight | ~137.1 g/mol | [1] |
| Appearance | Beige to light brown solid | [6] |
| Solubility | Sparingly soluble in DMSO; slightly soluble in Methanol and Water (requires heating/sonication) | [1][6] |
| Storage | Store refrigerated, in a tightly sealed container, away from light and moisture to prevent decomposition. | [5] |
FAQ 2: I'm having trouble with DAIC solubility and see precipitates in my culture wells. How should I prepare and handle my stock solutions?
Inconsistent results often begin with improperly prepared stock solutions. Given DAIC's limited solubility, a careful and consistent preparation method is essential.[1][6] Precipitates in your assay wells will not only create inaccurate final concentrations but can also interfere with optical readings in plate-based assays.
Protocol: Preparation of a DAIC Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.
-
Weighing: Accurately weigh a small amount of DAIC powder in a sterile microfuge tube. Perform this in a chemical fume hood, as the compound is classified as an irritant.[7]
-
Initial Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your desired stock concentration (e.g., 10-50 mM).
-
Energy Input (Critical Step): To aid dissolution, gently warm the solution (to no more than 37°C) and sonicate in a water bath for 5-10 minute intervals until the compound is fully dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Serial Dilutions: Prepare intermediate dilutions from your primary stock using DMSO. For the final working concentrations, dilute these intermediate stocks into your cell culture medium. Crucially, ensure the final concentration of DMSO in the cell culture medium is less than 0.5% (and ideally ≤0.1%) to avoid solvent-induced cytotoxicity .[8]
-
Fresh Working Solutions: Due to the reactive nature of the diazo group, it is highly recommended to prepare fresh working solutions from your DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the primary stock.
Section 2: Troubleshooting Assay-Specific Artifacts
The most common point of failure in DAIC cytotoxicity studies is direct interference with the assay reagents. The following FAQs address the most prevalent issues with tetrazolium (MTT, XTT) and lactate dehydrogenase (LDH) assays.
FAQ 3: My MTT or XTT assay shows extremely high "cytotoxicity" even at short incubation times, or my blank wells have high background. Is this real?
This is a classic sign of assay interference . It is highly probable that the DAIC is chemically reducing the tetrazolium salt (e.g., MTT) into its colored formazan product directly, without any contribution from cellular dehydrogenases.[9][10] This leads to a false-positive signal, making the compound appear more potent than it truly is.
To confirm this, you must run a cell-free interference control.
Protocol: MTT/XTT Interference Control Assay
-
Plate Setup: Use a 96-well plate. Do not add any cells.
-
Media Addition: Add the same volume of cell culture medium to each well as you would in your cellular experiment.
-
Compound Titration: Add a serial dilution of DAIC to the wells, exactly as you would for your experimental group. Include a "vehicle control" well containing only the medium and the highest concentration of DMSO used.
-
Reagent Addition: Add the MTT or XTT reagent to the wells.
-
Incubation: Incubate the plate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C.
-
Readout: If using MTT, add the solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance. For XTT, read the absorbance directly.
-
Analysis: If you observe a dose-dependent increase in absorbance in these cell-free wells, you have confirmed that DAIC directly reduces the tetrazolium dye. The results of your cellular MTT/XTT assay are therefore not reliable for determining the IC50 of this compound.
Caption: Potential interference of DAIC in the MTT assay pathway.
FAQ 4: I switched to a Lactate Dehydrogenase (LDH) assay to avoid metabolic interference, but my results are still inconsistent. What could be wrong?
The LDH assay is an excellent choice as it measures membrane integrity via the release of a stable cytosolic enzyme, making it less prone to direct chemical reduction interference than tetrazolium assays.[11][12] However, inconsistencies can still arise from several sources.
Troubleshooting Steps for LDH Assays with DAIC:
-
Check for Serum LDH: If you are using a serum-containing medium, the serum itself can be a source of background LDH, leading to high readings in your controls. It is advisable to use a reduced-serum or serum-free medium for the duration of the compound treatment if your cell line can tolerate it.
-
Compound-Induced Lysis vs. Chemical Interference: While less likely, it's theoretically possible for a highly reactive compound to interfere with the coupled enzymatic reaction that generates the final colored product in the LDH assay. Run a cell-free control similar to the one described for MTT. Add DAIC to wells containing only culture medium, then add the LDH assay reagent. A signal here would indicate interference.
-
Ensure Proper Controls: An LDH assay requires three key controls for accurate data interpretation:
-
Spontaneous LDH Release: Untreated cells (measures background cell death).
-
Maximum LDH Release: Cells treated with a lysis buffer (provided with the kit) to establish the 100% cytotoxicity level.
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
-
Inconsistent Lysis: Ensure your lysis buffer is working effectively and that you are incubating for the recommended time to achieve complete cell lysis for your maximum release control. Incomplete lysis will lead to an underestimation of cytotoxicity.[13][14]
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | LDH present in fetal bovine serum. | Use serum-free or low-serum medium during treatment; ensure all controls use the same medium. |
| Low Signal in Max Release | Incomplete cell lysis. | Increase lysis buffer incubation time or ensure thorough mixing. |
| Variable Replicates | Inconsistent pipetting; Edge effects. | Use a multichannel pipette; avoid using the outer wells of the plate for experimental data.[8] |
| Unexpected Dose-Response | Compound instability or precipitation. | Prepare fresh dilutions of DAIC for each experiment; visually inspect wells for precipitates before adding LDH reagent. |
Section 3: Addressing Biological & Methodological Variability
If you have ruled out direct chemical interference, the variability in your results likely stems from inconsistent cell handling or subtle methodological deviations.
FAQ 5: My IC50 value for DAIC shifts significantly between experiments. How can I improve my reproducibility?
Inter-experiment variability is a common challenge in cell-based assays.[8] The key to reducing it is rigorous standardization of all parameters, from cell culture to the final plate reading.
Key Factors for Improving Reproducibility:
-
Cell Health & Passage Number: Only use cells in the logarithmic growth phase. Cells that are over-confluent or have been passaged too many times can exhibit altered sensitivity to cytotoxic compounds. Maintain a consistent, narrow range of passage numbers for all experiments.
-
Seeding Density: The initial number of cells seeded per well is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth, nutrient depletion, and changes in metabolic state. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Standardize Timelines: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are identical across all experiments.
-
Plate Layout: The outer wells of a microplate are prone to evaporation, leading to "edge effects".[8] A best practice is to fill the perimeter wells with sterile PBS or medium and not use them for experimental data.
Recommended Seeding Densities for 96-Well Plates
| Cell Type | Growth Rate | Recommended Density (cells/well) |
| Adherent (e.g., HeLa, A549) | Fast | 5,000 - 15,000 |
| Adherent (e.g., MCF-7) | Slow | 10,000 - 30,000 |
| Suspension (e.g., Jurkat) | Fast | 20,000 - 50,000 |
Note: These are starting points. Optimal density must be determined empirically for your specific cell line and experimental conditions.[15]
Caption: A logical workflow for troubleshooting inconsistent DAIC cytotoxicity data.
Section 4: Mechanistic Confirmation
Once you have a reliable and reproducible measure of cytotoxicity, the next step is to understand the mechanism of cell death. Given the lack of specific literature on DAIC's mechanism, it is prudent to investigate common cell death pathways.
FAQ 6: How can I confirm that DAIC is inducing apoptosis and not just necrosis?
Observing cytotoxicity in an LDH assay indicates loss of membrane integrity, which can occur in both late apoptosis and necrosis.[12] To specifically identify apoptosis, you need to measure earlier, more specific markers. Related imidazole compounds, such as AICAR, have been shown to induce apoptosis via caspase activation.[16][17] Therefore, measuring caspase activity is a logical next step.
Recommended Orthogonal Assays for Apoptosis Confirmation:
-
Caspase Activity Assays: Assays like Caspase-Glo® 3/7 provide a sensitive, luminescence-based readout of the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. An increase in this signal is a strong indicator of apoptotic cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells, providing a detailed picture of the cell death process.
Protocol Outline: Caspase-3/7 Activity Assay
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings.
-
Compound Treatment: Treat cells with a range of DAIC concentrations for a predetermined time (e.g., 6, 12, or 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Assay: Allow the plate and reagent to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence on a plate reader. An increase in relative luminescence units (RLU) compared to the vehicle control indicates caspase-3/7 activation.
By using a mechanistically different, orthogonal assay like a caspase activity assay, you can confidently validate that the cytotoxicity observed with DAIC is due to a specific biological pathway like apoptosis, adding significant trustworthiness to your findings.
References
-
Dirersa WB (2017) A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Mod Chem appl 5: 222. doi: 10.4172/2329-6798.1000222. [Link]
-
Bouling Chemical Co., Limited. 4-Diazo-4H-Imidazole-5-Carboxamide. Bouling Chemical Co., Limited. [Link]
-
Lee, G., et al. (2011). 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways. Semantic Scholar. [Link]
-
PubChem. 4-Diazo-4H-imidazole-5-carboxamide. National Center for Biotechnology Information. [Link]
-
Chen, M. C., et al. (2007). 5-Aminoimidazole-4-carboxamide riboside sensitizes TRAIL- and TNFα-induced cytotoxicity in colon cancer cells through AMP-activated protein kinase signaling. Molecular Cancer Therapeutics, 6(5), 1562-1571. [Link]
-
Aufderheide, M. (2016). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. ResearchGate. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wilde, M. M., & Aldrich, L. N. (2017). Diazo Compounds: Versatile Tools for Chemical Biology. ACS chemical biology, 12(6), 1463–1474. [Link]
-
Luedde, T., et al. (2014). Troubleshooting of the lactate dehydrogenase (LDH) assay. ResearchGate. [Link]
-
López, J. M., et al. (2003). 5-Aminoimidazole-4-carboxamide riboside induces apoptosis in Jurkat cells, but the AMP-activated protein kinase is not involved. The Biochemical journal, 370(Pt 3), 1027–1032. [Link]
-
Meerloo, J. van, et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3379. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Lee, G., et al. (2011). 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways. Journal of Cancer Prevention, 16(2), 97-103. [Link]
-
Van Tonder, A., et al. (2015). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. BMC research notes, 8, 47. [Link]
-
OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]
-
Deady, L. W., et al. (2000). Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline. Anticancer drug design, 15(5), 339–346. [Link]
Sources
- 1. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [chemicalbook.com]
- 2. This compound | C4H4N5O+ | CID 81485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]
- 6. 7008-85-7 CAS MSDS (4-diazo-4H-imidazole-5-carboxamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. 5-Aminoimidazole-4-carboxamide riboside induces apoptosis in Jurkat cells, but the AMP-activated protein kinase is not involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility challenges with "4-Diazoimidazole-5-carboxamide"
Introduction: Navigating the Solubility Hurdle
Welcome to the technical support guide for 4-Diazoimidazole-5-carboxamide. This molecule, a critical intermediate and a known impurity of the chemotherapeutic agent Temozolomide, presents significant utility in pharmaceutical research and development.[1][2] However, its practical application is frequently hampered by a primary physicochemical challenge: poor aqueous solubility.[2][3][4]
This guide is designed for researchers, chemists, and formulation scientists. It moves beyond simple protocols to explain the underlying chemical principles governing the solubility of this compound. By understanding the "why," you can more effectively troubleshoot issues and develop robust, reproducible experimental workflows. We will explore the molecule's core properties, provide a systematic troubleshooting guide from basic to advanced techniques, and offer validated protocols to ensure your success.
Section 1: Understanding the Challenge - Core Physicochemical Properties
A successful solubilization strategy begins with a firm grasp of the molecule's inherent characteristics.
Q1: What are the fundamental properties of this compound that dictate its solubility?
A1: The solubility behavior is governed by a combination of its molecular structure, pKa, and solid-state properties.
-
Molecular Structure: The molecule contains both a polar carboxamide group and an imidazole ring. While these groups can participate in hydrogen bonding, the overall planar structure and the diazo group contribute to a crystalline lattice that is not easily disrupted by water molecules.
-
Acidity (pKa): The imidazole ring has an approximate pKa of 4.2.[3] This is the most critical factor for pH-dependent solubility. At a pH below 4.2, the imidazole ring becomes protonated, acquiring a positive charge. This charged species is significantly more polar and, therefore, more soluble in aqueous media. Above this pH, the molecule is in its neutral, less soluble form.
-
Solid State: The compound is typically a beige to light brown crystalline solid.[2][4] Significant energy is required to overcome the crystal lattice energy before solvation can occur, contributing to its low solubility in neutral water.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Solubility |
|---|---|---|
| Molecular Formula | C₄H₃N₅O | Indicates a relatively small molecule with multiple nitrogen atoms for potential hydrogen bonding.[2][5] |
| Molar Mass | ~137.1 g/mol | Low molecular weight is generally favorable, but other factors dominate.[5][6] |
| Appearance | Beige to Light Brown Solid | Crystalline nature suggests strong intermolecular forces that hinder dissolution.[2][4] |
| pKa | ~4.2 | Crucial Parameter. Dictates that solubility will dramatically increase in acidic conditions (pH < 4.2).[3] |
| Water Solubility | Slightly Soluble / Slightly Soluble (Heated) | Confirms the challenge; neutral water is a poor solvent.[2][3][4] |
| Organic Solubility | DMSO (Sparingly), Methanol (Slightly, Heated) | Indicates that organic co-solvents are a viable strategy.[2][4] |
Caption: pH-Dependent Ionization of the Imidazole Ring.
Section 2: Troubleshooting Guide - A Systematic Approach
Encountering solubility issues is common. Follow this logical progression of steps to efficiently find a solution.
Caption: Systematic Workflow for Enhancing Solubility.
Q2: I'm trying to dissolve the compound directly in my neutral aqueous buffer (pH 7.4) and it's not working. What is my first step?
A2: Your first and most effective step is pH adjustment . The insolubility at neutral pH is expected due to the molecule's pKa of ~4.2.[3] You must acidify your solvent. See Protocol 1 for a detailed methodology.
Q3: I've acidified the buffer, but I'm seeing precipitation when I add it to my cell culture media. Why is this happening?
A3: This is a classic buffer capacity issue. While your stock solution is acidic and clear, the large volume of buffered cell culture media (typically pH 7.2-7.4) neutralizes the acid in your stock. This pH shift raises the pH above the compound's pKa, causing the now-neutral, insoluble form to precipitate out. To solve this, you must either decrease the final concentration or explore co-solvents.
Q4: pH adjustment alone is not achieving the concentration I need. What is the next logical step?
A4: The next step is co-solvency . This involves using a water-miscible organic solvent that has a higher solubilizing capacity for the compound. Based on data from the closely related molecule Temozolomide, Dimethyl sulfoxide (DMSO) is an excellent first choice, followed by Polyethylene glycol 400 (PEG-400) and ethanol.[7][8]
-
Causality: Co-solvents work by reducing the polarity of the solvent system (water), making it more favorable for a less polar solute to dissolve. They disrupt the hydrogen bonding network of water, creating "pockets" where the compound can be accommodated.
Table 2: Recommended Solvents and Co-solvents
| Solvent | Classification | Recommended Use | Key Considerations |
|---|---|---|---|
| Acidic Water/Buffer (pH < 4.0) | Primary Solvent | Ideal for low-concentration aqueous solutions where no organic solvent is tolerated. | Limited to lower concentrations; risk of precipitation in neutral systems. |
| DMSO | Co-solvent / Stock Solvent | Excellent for preparing high-concentration stocks (up to 100% DMSO).[7] | May have cellular toxicity at concentrations >0.5-1% in many assays. |
| Ethanol | Co-solvent | Useful when DMSO is not suitable for the downstream application. | Generally less effective than DMSO; can cause protein precipitation at high concentrations. |
| PEG-400 | Co-solvent / Formulation | Good for increasing solubility and can be used in certain in vivo formulations.[7] | Higher viscosity; may interfere with some analytical techniques. |
Q5: My solution appears to degrade over time (e.g., color change). What precautions should I take?
A5: This is likely due to chemical instability. The diazo group can be sensitive to light and hydrolysis. Dacarbazine, a related imidazole, is known to be photosensitive.[9][10][11]
-
Self-Validation: Always prepare solutions fresh. If storage is necessary, protect from light by using amber vials or wrapping in foil, and store at 2-8°C or -20°C to slow degradation.[3] Any visible change (color, precipitation) indicates the solution should be discarded.
Section 3: Validated Experimental Protocols
These protocols provide a reliable starting point for your experiments.
Protocol 1: Preparation of a pH-Adjusted Aqueous Solution
Objective: To solubilize this compound in an aqueous system without organic co-solvents.
-
Prepare the Acidic Solvent: Start with deionized water or a suitable buffer (e.g., 10 mM Citrate Buffer). Adjust the pH to 3.0 using 1N HCl.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add the powder to the acidic solvent.
-
Facilitate Solubilization: Vortex vigorously. If needed, gentle warming (to 37°C) and brief sonication can be applied to expedite the dissolution of the solid.
-
Finalization: Once fully dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required for biological applications.
-
Trustworthiness Check: The solution should be clear and free of particulates. The pH of the final solution should be verified to ensure it remains below 4.0.
-
Protocol 2: Preparation of a High-Concentration Stock in 100% DMSO
Objective: To create a concentrated stock solution for serial dilution into experimental media. This is the preferred method for most cell-based assays.
-
Solvent Preparation: Use anhydrous, high-purity DMSO.
-
Weigh the Compound: Accurately weigh the this compound and place it in a suitable vial (e.g., amber glass vial).
-
Dissolution: Add the appropriate volume of DMSO to achieve the target concentration.
-
Facilitate Solubilization: Vortex for 2-3 minutes. Gentle warming (37°C) can be used if necessary. The compound is sparingly soluble in DMSO, so allow adequate time for dissolution.[2][4]
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture.[3]
-
Trustworthiness Check: Before use, thaw an aliquot and visually inspect for any precipitation. Ensure the final concentration of DMSO in your assay medium does not exceed the tolerance level of your system (typically <0.5%).
-
Section 4: Frequently Asked Questions (FAQs)
Q6: What are the definitive storage conditions for solid vs. dissolved compound? A6:
-
Solid: The solid powder should be stored in a tightly sealed container at 2-8°C, protected from light and moisture to prevent decomposition.[3]
-
Solutions: Aqueous solutions should be made fresh daily. DMSO stock solutions can be stored in aliquots at -20°C for short-term use, but fresh preparation is always recommended for maximum activity and reproducibility.
Q7: Is this compound sensitive to light? A7: Yes. Although specific photostability data is limited for this exact molecule, its structural similarity to Dacarbazine, which is known to be photosensitive, strongly suggests that it should be handled as a light-sensitive compound.[9][10][11] All work and storage should be done with protection from light.
Q8: How can I confirm the concentration of my final prepared solution? A8: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection, using a reference standard to build a calibration curve. This technique provides an accurate concentration and can also reveal the presence of any degradation products. For a quicker, less precise check, UV-Vis spectrophotometry can be used if a molar extinction coefficient is known and there are no interfering substances.
References
-
Gniadek, M., et al. (2024). Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation. Molecular Pharmaceutics. Available at: [Link]
-
Alshehri, S., et al. (2022). Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents. Molecules. Available at: [Link]
-
Kumar, L., et al. (2023). A Review on Solubility Enhancement Techniques. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
-
Knaus, E. E., et al. (2008). Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Jatyan, R., et al. (2025). Enhancing temozolomide in vivo stability and efficacy through hybrid nanoconjugate approach for improved glioblastoma multiforme treatment. Materials Today Chemistry. Available at: [Link]
-
PubChem. 4-Diazo-4H-imidazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]
-
Gajos, K., et al. (2021). Enhancement of Temozolomide Stability and Anticancer Efficacy by Loading in Monopalmitolein-Based Cubic Phase Nanoparticles. International Journal of Molecular Sciences. Available at: [Link]
-
Zharikov, A. A., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]
-
Pourroy, B., et al. (2012). Stability of temozolomide in solutions aimed for oral treatment prepared from a commercially available powder for infusion. Annals of Oncology. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Angene Chemical. 4-diazo-4H-imidazole-5-carboxamide. Available at: [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Gniadek, M., et al. (2024). Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation. PMC - PubMed Central. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
ResearchGate. (2025). (PDF) Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Wikipedia. Dacarbazine. Available at: [Link]
-
Iradhat, T., et al. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Available at: [Link]
-
Clares, B., et al. (2023). Optimizing Dacarbazine Therapy: Design of a Laser-Triggered Delivery System Based on β-Cyclodextrin and Plasmonic Gold Nanoparticles. Pharmaceutics. Available at: [Link]
-
ACS Publications. (2024). Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation. Molecular Pharmaceutics. Available at: [Link]
Sources
- 1. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
- 2. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [chemicalbook.com]
- 3. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]
- 4. 7008-85-7 CAS MSDS (4-diazo-4H-imidazole-5-carboxamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenesci.com [angenesci.com]
- 7. Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
"4-Diazoimidazole-5-carboxamide" reaction byproducts and purification
Welcome to the technical support guide for 4-Diazoimidazole-5-carboxamide (also known as 5-Diazoimidazole-4-carboxamide or Diazo-IC). This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile yet challenging intermediate. Diazo-IC is a critical precursor in the synthesis of important therapeutic agents, most notably the alkylating agent Temozolomide[1][2].
The synthesis of Diazo-IC proceeds via the diazotization of 5-aminoimidazole-4-carboxamide (AICA)[3][4]. While the reaction appears straightforward, its success hinges on careful control of conditions to minimize the formation of troublesome byproducts and navigate the inherent instability of diazo compounds[5][6]. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of Diazo-IC in a practical question-and-answer format.
Synthesis & Byproduct Formation
Q1: What are the most common byproducts in a this compound synthesis?
The primary reaction involves treating 5-aminoimidazole-4-carboxamide (AICA) with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid[7]. The main byproducts arise from the reactivity of the diazonium group.
-
Unreacted Starting Material (AICA): Incomplete diazotization is a common issue.
-
Hydrolysis Product (4-Hydroxyimidazole-5-carboxamide): The diazonium group is an excellent leaving group (N₂) and can be displaced by water, especially if the temperature rises[5]. This leads to the formation of the corresponding hydroxy-imidazole derivative.
-
Azo-Coupling Products: The newly formed Diazo-IC is electrophilic and can react with the nucleophilic unreacted AICA starting material. This results in the formation of brightly colored (often red or orange) azo-coupled dimers, which are common impurities in diazotization reactions[8].
-
Decomposition Products: General decomposition, often initiated by heat, light, or trace metals, can lead to a complex mixture of dark, tarry substances. Diazo compounds are known for their potential thermal instability[9][10].
Q2: My reaction mixture turned dark brown or black immediately after adding sodium nitrite. What happened?
This is a classic sign of a runaway reaction or rapid decomposition. The most likely cause is poor temperature control. The diazotization of aromatic amines should be performed at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate[8][11]. An exothermic decomposition can occur if the temperature rises, leading to the formation of nitrogen gas and a complex mixture of polymeric byproducts[5][12].
Causality: At higher temperatures, the rate of decomposition reactions, including nucleophilic attack by water and other species, increases significantly. The generated nitrogen gas can also accelerate the decomposition process.
Q3: My final product is a pale pink or beige solid, not the expected off-white powder. Is it impure?
Yes, this coloration almost certainly indicates the presence of azo-coupled byproducts. As mentioned in Q1, these compounds are formed when the diazonium salt reacts with an activated aromatic ring—in this case, the unreacted AICA. This side reaction is favored if:
-
The addition of sodium nitrite is too slow, leaving excess AICA present with the product.
-
There are localized "hot spots" in the reactor due to inefficient stirring.
-
The stoichiometry of the nitrosating agent is insufficient.
Q4: After the reaction, I still have a significant amount of my starting material, AICA. How can I improve the conversion rate?
Several factors can lead to incomplete conversion:
-
Insufficient Acid: The reaction requires a strong acidic medium to generate the active nitrosating species (nitrosonium ion, NO⁺) and to protonate the starting amine[13]. Ensure at least two equivalents of acid are used relative to the amine: one to protonate the amine and one to react with sodium nitrite.
-
Poor Nitrite Quality: Sodium nitrite can degrade over time. Use a fresh, high-purity source.
-
Precipitation of AICA: AICA may not be fully soluble in the reaction medium. Ensure it is fully dissolved or well-suspended before beginning the nitrite addition.
-
Incorrect Stoichiometry: Double-check the molar equivalents of sodium nitrite. A slight excess (e.g., 1.05-1.1 equivalents) is sometimes used to drive the reaction to completion, but a large excess can lead to side reactions.
Purification & Handling
Q5: What is the recommended method for purifying crude this compound?
Given the instability of Diazo-IC, purification strategies that avoid heat and prolonged processing times are essential.
-
Precipitation & Filtration: The most common method is to precipitate the product directly from the cold reaction mixture, often by adjusting the pH or adding a co-solvent. The crude solid is then collected by vacuum filtration[14].
-
Cold Washing/Trituration: The filtered solid should be washed with cold solvents to remove residual acids and soluble impurities. Water, followed by a non-polar solvent like cold diethyl ether or ethanol, is a common sequence.
-
Recrystallization (with extreme caution): Recrystallization is generally discouraged due to the compound's thermal instability[15]. If attempted, it must be done rapidly at low temperatures using a carefully selected solvent system. Solubility data indicates it is sparingly soluble in DMSO and slightly soluble in heated methanol or water[15].
Q6: Can I use silica gel column chromatography for purification?
This is strongly discouraged . Diazo compounds are notoriously unstable on silica gel. The acidic nature of silica can catalyze decomposition, and the extended time on the column almost guarantees significant product loss. The resulting fractions would likely contain numerous degradation products.
Q7: My product decomposes during drying. What is the proper drying procedure?
Heat should be avoided. Do not dry Diazo-IC in a heated oven. The safest methods are:
-
Air Drying: Allow the solid to dry on the filter funnel under suction for a few minutes, then transfer to a watch glass to air-dry in a fume hood, protected from light[14].
-
Vacuum Desiccation: Place the sample in a desiccator under high vacuum at room temperature. This is the preferred method for removing residual solvents without thermal stress.
Q8: What are the critical safety precautions for handling Diazo-IC?
Diazo compounds are energetic and should be treated as potentially explosive, especially when dry[6][9].
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.
-
Scale: Avoid working with large quantities. Conduct reactions on the smallest scale necessary.
-
Shielding: Perform all operations, including synthesis, filtration, and drying, behind a blast shield.
-
Avoid Friction and Shock: Do not scrape or grind the dry solid. Use plastic or wood spatulas instead of metal ones.
-
Storage: Store the compound in a refrigerator or freezer, clearly labeled with its potential hazards[15]. Avoid storing large amounts of the isolated solid for extended periods.
The compound is also classified as a skin and respiratory irritant and is harmful if swallowed or in contact with skin[16].
Data Summary & Protocols
Table 1: Troubleshooting Common Impurities
| Observation | Probable Impurity/Issue | Potential Cause(s) | Suggested Action |
| Pink, Orange, or Red Solid | Azo-coupled byproducts | Inefficient mixing; slow nitrite addition; incorrect stoichiometry. | Improve stirring; add nitrite solution steadily below the surface; verify reagent stoichiometry. |
| High % of AICA in Crude | Incomplete reaction | Insufficient acid; poor nitrite quality; poor AICA solubility. | Use >2 eq. of strong acid; use fresh NaNO₂; ensure AICA is fully dissolved/suspended. |
| Dark, Tarry Appearance | Decomposition | Reaction temperature too high (>5 °C); slow work-up. | Maintain strict temperature control (0-5 °C); work up the reaction promptly after completion. |
| Low Yield after Isolation | Product hydrolysis | Reaction temperature too high; excessive water in reagents. | Maintain low temperature; use anhydrous solvents if possible for work-up steps. |
Workflow for Synthesis and Purification of Diazo-IC
The following diagram outlines the critical steps from starting material to purified product, emphasizing the points where byproducts can form and where careful handling is required.
Caption: Reaction pathway for Diazo-IC synthesis and major byproduct formation routes.
References
- Russian Academy of Sciences. (2025). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. Russian Chemical Bulletin, 54(1), 224-228.
- Organic Chemistry Portal. (n.d.). Synthesis of Diazo Compounds. Organic Chemistry Portal.
- MDPI. (2022). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 27(15), 4987.
- PubMed. (1981). Synthesis and properties of the sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide, 4(5)-(formylamino)imidazole-5(4). Journal of Medicinal Chemistry, 24(5), 570-573.
- Quinoline. (n.d.). Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China. Quinoline.
- Smolecule. (2023). Buy 5-Diazoimidazole-4-carboxamide | 7008-85-7. Smolecule.
- Careers360. (n.d.).
- Unacademy. (n.d.).
- Benchchem. (n.d.). An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black. Benchchem.
- PubMed. (2018). Synthesis of 13C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13C5]ribofuranosyl 5'-monophosphate. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 820-825.
- PubChem. (n.d.). 4-Diazo-4H-imidazole-5-carboxamide. PubChem.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- National Institutes of Health. (2017). Diazo Compounds: Versatile Tools for Chemical Biology. ACS Chemical Biology, 12(7), 1725-1734.
- ChemicalBook. (2025). 4-diazo-4H-imidazole-5-carboxamide. ChemicalBook.
- LGC Standards. (n.d.). 4-Diazo-4H-imidazole-5-carboxamide. LGC Standards.
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 66-74.
- Royal Society of Chemistry. (2020). Explosive hazards of diazo compounds and what practical precautions are necessary. Organic & Biomolecular Chemistry, 18(34), 6649-6659.
- BYJU'S. (n.d.).
Sources
- 1. Buy 5-Diazoimidazole-4-carboxamide | 7008-85-7 [smolecule.com]
- 2. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of the sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide, 4(5)-(formylamino)imidazole-5(4)-carboxamide, guanine, and xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 11. careers360.com [careers360.com]
- 12. Diazotization Reaction Mechanism [unacademy.com]
- 13. byjus.com [byjus.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [chemicalbook.com]
- 16. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stability & Reactivity of 4-Diazoimidazole-5-carboxamide
[1][2]
Executive Summary: The Zwitterionic Challenge
This compound (
Key Technical Constraint: The compound exhibits a dominant degradation pathway in aqueous media—intramolecular cyclization to form 2-azahypoxanthine (imidazo[4,5-d]-v-triazin-4(3H)-one).[1][2] This reaction is pH-dependent and irreversible, representing the primary cause of yield loss during synthesis or storage.[2]
Impact of pH on Stability and Reactivity[3]
The behavior of Diazo-IC changes radically across the pH spectrum.[1][2] Understanding these transitions is essential for optimizing reaction conditions.[1][2]
| pH Zone | Dominant Species | Stability Profile | Primary Reactivity / Risk |
| Acidic (pH < 2) | Diazonium Cation ( | Metastable | The protonated form is less prone to immediate cyclization but highly electrophilic.[1][2] Prolonged exposure leads to hydrolysis or decomposition.[1][2] |
| Neutral (pH 4–8) | Zwitterion (Diazo-oxide) | Unstable | Critical Risk: Rapid intramolecular cyclization to 2-azahypoxanthine.[1][2] This is the "danger zone" for aqueous storage.[1][2] |
| Basic (pH > 9) | Diazo-anion / Salt | Variable | Increases solubility but promotes coupling reactions.[1][2] In the presence of nucleophiles (e.g., amines), it forms triazenes. |
Mechanism of Degradation (The "Cyclization Trap")
In neutral to slightly acidic aqueous solutions, the diazo group (
Visualizing the Pathway:
Caption: Figure 1. The "Cyclization Trap": In aqueous media, Diazo-IC spontaneously degrades to 2-azahypoxanthine unless intercepted by a nucleophile (e.g., methylamine).[1]
Troubleshooting & FAQs
Q1: I observe a rapid precipitation of a beige solid from my aqueous solution. What is it?
Diagnosis: This is likely 2-azahypoxanthine .[1][2] Cause: You likely kept the Diazo-IC in an aqueous buffer (pH 4–7) for too long without a coupling partner.[1][2] Solution:
-
Immediate Action: Filter the solid and check UV absorbance. 2-azahypoxanthine has a distinct spectrum compared to the diazo compound.[1][2]
-
Prevention: Generate Diazo-IC in situ if possible. If isolation is necessary, store as a dry solid.[1][2] Do not store in aqueous solution.[1][2] Use DMSO for stock solutions.[1][2]
Q2: Why does my reaction yield drop significantly when exposed to ambient light?
Diagnosis: Photolytic Decomposition .
Mechanism: Diazo compounds are inherently photosensitive.[1][2] UV/Visible light provides the energy to break the C-N bond, releasing nitrogen gas (
-
Protocol: Wrap all reaction vessels in aluminum foil.
-
Lighting: Use amber glassware or work under yellow safety lights (sodium vapor) if handling bulk quantities.[1][2]
Q3: Can I stabilize the compound by lowering the pH?
Technical Insight: Yes, but with caveats.
Explanation: Lowering the pH (< 2) protonates the amide, reducing the nucleophilicity of the nitrogen that causes cyclization.[2] This effectively "freezes" the molecule in the diazonium salt form.[1][2]
Risk: While cyclization is slowed, strong acids can eventually hydrolyze the amide group or the diazo group itself.[2]
Recommendation: Use cold (
Q4: What is the best solvent for analytical monitoring (HPLC)?
Recommendation: Acidified DMSO .
Validated Protocols
Protocol A: Storage and Handling
-
State: Store strictly as a dry solid .
-
Temperature:
is required.[1][2] (Decomposition accelerates > ).[1][2] -
Container: Amber glass vial, flushed with Argon/Nitrogen, sealed with Parafilm.[2]
Protocol B: Solubilization for Reactivity Studies
-
Objective: Prepare a stable stock solution for coupling reactions.
-
Step 2: Dissolve in anhydrous DMSO or DMAc (Dimethylacetamide).[1][2]
-
Step 3: If aqueous conditions are required for the reaction, add the organic stock to the aqueous buffer immediately before the reactant.[2] Do not premix with water. [1][2]
Protocol C: HPLC Monitoring for Purity
Use this method to distinguish Diazo-IC from its cyclized degradation product.[1][2]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.5 prevents cyclization on column) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Detection | UV at 254 nm (general) and 320 nm (specific for diazo) |
| Flow Rate | 1.0 mL/min |
| Temperature |
Decision Logic for Experimental Design
Use the following logic flow to determine the optimal handling conditions based on your experimental goal.
Caption: Figure 2. Operational Decision Tree: Selecting the correct handling protocol based on experimental intent.
References
-
Shealy, Y. F., et al. (1961).[1][2] Imidazoles.[1][2][3][4][5][6][7][8][9] I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. Journal of Organic Chemistry.
-
Stevens, M. F. G., et al. (1984).[1][2][10] Antitumor Imidazotetrazines.[1][2] 1. Synthesis and Chemistry of 8-Carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. Journal of Medicinal Chemistry. (Foundational work on Temozolomide synthesis via diazo intermediates).
-
PubChem Compound Summary. (2024). This compound (CID 81485).[1][2] National Center for Biotechnology Information.[1][2] [1][2]
-
LGC Standards. (2024). Temozolomide Impurity D Reference Standard. (Confirming identity and stability data).
Sources
- 1. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H4N5O+ | CID 81485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]
- 4. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2009077741A2 - 3-substituted-4-oxo-3,4-dihydro-imidazo-[5,1-d][1,2,3,5-tetrazine-8-carboxylic acid amides and their use - Google Patents [patents.google.com]
Storage and handling best practices for "4-Diazoimidazole-5-carboxamide"
An essential intermediate and a known impurity in the synthesis of the chemotherapy agent Temozolomide, 4-Diazoimidazole-5-carboxamide (also known as 5-Diazoimidazole-4-carboxamide or Diazo-IC) is a compound that requires careful handling to ensure its stability and the integrity of experimental results.[1][2][3] Its utility in research and pharmaceutical development is contingent upon maintaining its chemical purity and reactivity.
This guide serves as a technical support resource for researchers, scientists, and drug development professionals, providing clear, actionable advice for the storage and handling of this sensitive compound.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound.
Q1: What are the general storage recommendations for this compound?
This compound should be stored in a refrigerator at approximately +5°C.[1] It is crucial to keep it in a tightly sealed container to protect it from air and moisture, which can cause decomposition.[4] The storage area must be cool, dry, and away from direct sunlight and heat sources.[4]
Q2: What does this compound look like and how soluble is it?
This compound is typically a solid powder, with a color ranging from beige to light brown.[5][6] It is sparingly soluble in DMSO and slightly soluble in water and methanol, often requiring heating and sonication to dissolve.[5][6]
Q3: What are the primary safety hazards associated with this compound?
According to GHS hazard classifications, this compound is known to cause skin irritation and may cause serious eye damage or irritation.[2] It may also cause respiratory irritation.[2] It is harmful if swallowed, in contact with skin, or inhaled.[2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[1]
Q4: What Personal Protective Equipment (PPE) should I wear when handling this compound?
When handling this compound, you must wear appropriate PPE, including chemical safety goggles, a fully-buttoned lab coat, and suitable gloves (e.g., nitrile).[7][8] All handling of the solid compound should be performed within a certified laboratory chemical fume hood to avoid inhalation of dust.[7][8]
Q5: Are there any chemical incompatibilities I should be aware of?
Yes. Store this compound separately from incompatible substances, such as strong oxidizing agents, to prevent adverse chemical reactions.[4][9] Keep it away from sources of ignition as it may be a flammable solid.[2][8]
Troubleshooting Guide: Experimental Issues
This section provides solutions to specific problems that may arise during experimentation.
Q1: My results are inconsistent or show a loss of compound activity. What could be the cause?
-
Causality: Inconsistent results are frequently linked to the degradation of the starting material. This compound is sensitive to environmental factors. Exposure to moisture, air, or elevated temperatures can lead to decomposition, reducing its purity and reactivity.[4]
-
Solution Pathway:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended +5°C in a tightly sealed container.[1]
-
Inspect Physical Appearance: Check the compound's color. A significant darkening from its typical beige or light brown appearance may indicate degradation.[5][6]
-
Review Handling Protocol: Ensure that the compound was handled quickly when being weighed and that containers were not left open to the atmosphere for extended periods. Always allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside.
-
Consider a Fresh Aliquot: If you are using a stock solution, it may have degraded. Prepare a fresh solution from the solid material and re-run the experiment.
-
Q2: The compound has changed color in the vial. Is it still usable?
-
Causality: A noticeable color change, such as darkening to brown, is a strong visual indicator of chemical decomposition. The diazo group is inherently reactive and can degrade over time or upon exposure to adverse conditions.
-
Solution Pathway:
-
Do Not Use: It is highly recommended to discard the material. Using a decomposed compound will lead to unreliable and unrepeatable results and could introduce unknown impurities into your experiments.
-
Procure New Material: Obtain a fresh batch of the compound and ensure it is stored under the correct conditions immediately upon receipt.
-
Implement a "First-In, First-Out" System: Use older batches of the chemical first to minimize the chance of age-related degradation.
-
Q3: I am struggling to dissolve the compound in my desired solvent.
-
Causality: This compound has limited solubility. According to supplier data, it is only slightly soluble in common laboratory solvents like water and methanol, and sparingly soluble in DMSO.[5][6]
-
Solution Pathway:
-
Select the Right Solvent: For the highest concentration, DMSO is generally the best choice.
-
Apply Gentle Heating and Sonication: As recommended, gently heating the solution and using a sonicator can aid dissolution.[5][6] Be cautious with heating, as excessive heat can accelerate degradation.
-
Prepare a Suspension (If Applicable): If complete dissolution is not required for your application, you may be able to use a fine, homogeneous suspension. Ensure it is well-mixed immediately before use.
-
Check Solvent Quality: Ensure you are using anhydrous (dry) solvents, as the presence of water can contribute to hydrolysis and degradation, which may affect solubility.
-
Data & Protocols
Summary of Handling & Storage Parameters
| Parameter | Recommendation | Rationale & Source |
| Storage Temperature | +5°C (Refrigerator) | To minimize thermal decomposition and maintain stability.[1][5][10] |
| Storage Atmosphere | Tightly sealed container, away from air and moisture. | The diazo group is sensitive to hydrolysis and oxidation.[4][7] |
| Light Conditions | Store away from direct sunlight. | To prevent potential photodecomposition.[4] |
| Recommended Solvents | DMSO (Sparingly), Methanol/Water (Slightly) | Based on documented solubility characteristics.[5][6] |
| Appearance | Beige to Light Brown Solid | Serves as a visual check for purity and degradation.[5][6] |
Workflow for Safe Handling and Solution Preparation
The following diagram outlines the critical steps for safely handling this compound from receipt to the preparation of a stock solution.
Sources
- 1. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
- 2. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]
- 5. 7008-85-7 CAS MSDS (4-diazo-4H-imidazole-5-carboxamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [chemicalbook.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China [quinoline-thiophene.com]
- 10. biosynth.com [biosynth.com]
Validation & Comparative
A Comparative Guide for Melanoma Researchers: The Established Efficacy of Dacarbazine vs. the Emerging Potential of Imidazole-4-carboxamide
This guide offers an in-depth comparison between Dacarbazine (DTIC), the long-standing benchmark for melanoma chemotherapy, and Imidazole-4-carboxamide (ICA), a structurally related compound exhibiting a novel mechanism of action. For decades, the therapeutic landscape for metastatic melanoma was dominated by agents like DTIC, which offered limited but crucial benefits. However, the field is rapidly evolving, driven by the need for therapies that can overcome resistance and offer more durable responses. This document provides researchers, scientists, and drug development professionals with a detailed analysis of these two compounds, supported by experimental data, to inform future research and development. We will explore their distinct mechanisms, compare their efficacy based on available preclinical and clinical data, and provide standardized protocols for their evaluation.
Section 1: Dacarbazine (DTIC) - The Clinical Gold Standard and Its Limitations
Dacarbazine has been a first-line chemotherapeutic agent for metastatic melanoma for over two decades, approved by the U.S. Food and Drug Administration for this purpose.[1][2][3] Its utility, however, is hampered by low response rates, acquired resistance, and significant side effects.[2][4]
Mechanism of Action: A Classic Alkylating Agent
Dacarbazine is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[5] Administered intravenously, it is metabolized in the liver by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1) into its active form, monomethyl triazeno imidazole carboxamide (MTIC).[5][6] MTIC is unstable and spontaneously decomposes to form a highly reactive methyl diazonium ion.[5] This cation is a potent alkylating agent that transfers a methyl group to the DNA of cancer cells, primarily at the O6 and N7 positions of guanine residues.[5] This DNA methylation leads to base pair mismatching, DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][5]
Caption: Metabolic activation and mechanism of action of Dacarbazine (DTIC).
Clinical Efficacy and Inherent Challenges
Despite its established mechanism, the clinical efficacy of single-agent DTIC is modest. Response rates in metastatic melanoma typically range from 10% to 20%, with complete responses being rare and often not sustained.[2][7] Several factors contribute to this limited efficacy:
-
Drug Resistance: A primary mechanism of resistance is the high expression of the DNA repair enzyme O-6-Methylguanine-DNA Methyltransferase (MGMT) in melanoma cells, which removes the methyl adducts from guanine, thereby negating the drug's effect.[8]
-
Pharmacokinetic Hurdles: DTIC has a short half-life, poor water solubility, and is sensitive to light, which complicates its storage and administration.[1][9]
-
Toxicity: As with many traditional chemotherapies, DTIC is non-specific and can damage healthy cells, leading to side effects like nausea, vomiting, and myelosuppression.[1][4]
Combination therapies have been explored to improve outcomes. A meta-analysis of nine randomized controlled trials involving over 2,400 patients showed that DTIC-based combination therapies improved overall response and 1-year survival rates compared to DTIC alone, though often at the cost of increased toxicity.[3][7]
Quantitative Performance Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 for Dacarbazine varies significantly across different melanoma cell lines, often reflecting their underlying resistance mechanisms.
| Cell Line | Drug | IC50 Value | Exposure Time | Reference |
| B16F10 | Dacarbazine | ~1400 µg/mL | 24-48h | [10] |
| B16F10 | Dacarbazine | Viability reduced by ~50% at >500 µM | 24h | [9] |
| A375 | Dacarbazine | 412.77 ± 7.08 µM | N/A | [11] |
| SK-MEL-28 | Dacarbazine | 370.12 ± 9.46 µM | N/A | [11] |
| G361 | Dacarbazine | 425.98 ± 4.74 µM | N/A | [11] |
Section 2: Imidazole-4-carboxamide (ICA) - An Emerging Alternative
While structurally related to key components of DTIC's metabolic pathway, Imidazole-4-carboxamide (ICA) is a distinct molecule that has recently been investigated for its anticancer properties. It represents a departure from direct DNA alkylation, instead targeting tumor cell signaling and the immune microenvironment.[12]
Mechanism of Action: Targeting Axl and Immune Checkpoints
Research indicates that ICA's efficacy, particularly in combination with other agents, stems from its ability to modulate key proteins involved in tumor survival and immune evasion.[13] In a study utilizing B16F10 melanoma cells, ICA was shown to:
-
Inhibit Axl Expression: Axl is a receptor tyrosine kinase that, when activated, promotes tumor growth, metastasis, and drug resistance.[13]
-
Downregulate PD-L1 and PD-L2: Programmed death-ligand 1 (PD-L1) and 2 (PD-L2) are immune checkpoint molecules expressed on cancer cells. They bind to the PD-1 receptor on T cells, suppressing the immune system's ability to attack the tumor. By decreasing their expression, ICA may render tumor cells more susceptible to an immune response.[13]
This mechanism suggests ICA's primary role may be as a co-adjuvant or chemosensitizer, enhancing the efficacy of other therapies like cisplatin or potentially immune checkpoint inhibitors.[14]
Caption: Proposed mechanism of action for Imidazole-4-carboxamide (ICA).
Experimental Evidence: A Synergistic Approach
A key study investigated ICA in a melanoma xenograft mouse model.[12] While ICA alone showed modest effects, its combination with the chemotherapeutic agent cisplatin yielded significant results.
| Treatment Group | Finding | Implication | Reference |
| Cisplatin + ICA | Significantly decreased tumor volume compared to cisplatin alone. | ICA enhances the cytotoxic effect of cisplatin. | [12][13] |
| Cisplatin + ICA | Increased peritumoral infiltration of CD3+ and CD8+ T cells. | ICA modulates the tumor microenvironment to favor an anti-tumor immune response. | [13] |
These findings position ICA as a promising candidate for combination therapies, capable of tackling both intrinsic tumor survival pathways and immune evasion mechanisms.
Section 3: Comparative Analysis and Future Directions
Dacarbazine and Imidazole-4-carboxamide, despite their related imidazole cores, represent two distinct eras and strategies in melanoma treatment.
| Feature | Dacarbazine (DTIC) | Imidazole-4-carboxamide (ICA) |
| Primary Mechanism | DNA Alkylation (Cytotoxic) | Axl/PD-L1 Inhibition (Chemosensitizing/Immunomodulatory) |
| Activation | Requires hepatic metabolism (prodrug) | Likely directly active |
| Cellular Target | Nuclear DNA (Guanine residues) | Cell surface receptors (Axl) and immune checkpoint proteins (PD-L1/L2) |
| Therapeutic Role | Monotherapy or combination chemotherapy | Adjuvant/Combination therapy |
| Resistance Mechanism | Increased DNA repair (MGMT) | To be determined; may involve upregulation of alternative survival pathways |
| Primary Effect | Induction of apoptosis via DNA damage | Sensitization to other agents, potential immune activation |
Expert Outlook and Proposed Research
The comparison highlights a critical shift from broad-spectrum cytotoxicity to targeted and immunomodulatory approaches. While DTIC remains a relevant, albeit limited, tool, the future lies in compounds like ICA that can be rationally combined with other treatments.
Future experimental designs should focus on:
-
Direct In Vitro Comparison: Conducting head-to-head IC50 studies of DTIC and ICA across a panel of melanoma cell lines with varying genetic backgrounds (e.g., BRAF-mutant, NRAS-mutant, wild-type) and MGMT expression levels.
-
Combination Studies with DTIC: Investigating whether ICA can re-sensitize DTIC-resistant melanoma cells to treatment. This could be achieved by pre-treating resistant cells with ICA before DTIC exposure and measuring cell viability and apoptosis.
-
Immune System Engagement: Utilizing co-culture systems with melanoma cells and immune cells (e.g., T cells, NK cells) to validate whether ICA's downregulation of PD-L1 translates to enhanced tumor cell killing by immune effectors.
Section 4: Key Experimental Protocols
To ensure reproducibility and standardization, the following detailed protocols are provided for core assays used in evaluating these compounds.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol determines the IC50 value of a compound on a given cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate melanoma cells (e.g., A375, B16F10) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution series of the test compound (Dacarbazine or ICA) in culture medium. A typical series might range from 0.1 µM to 2000 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO or saline) and "no cell" (medium only) wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no cell wells). Normalize the data to the vehicle control wells (defined as 100% viability). Plot the percent viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.
References
-
Frontiers in Oncology. (2022). Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy. Frontiers. [Link]
-
PubMed. (n.d.). Prospective randomized comparison of dacarbazine (DTIC) versus DTIC plus interferon-alpha (IFN-alpha) in metastatic melanoma. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dacarbazine?. [Link]
-
AACR Journals. (n.d.). Dacarbazine Causes Transcriptional Up-Regulation of Interleukin 8 and Vascular Endothelial Growth Factor in Melanoma Cells: A Possible Escape Mechanism from Chemotherapy1. [Link]
-
PLOS One. (2014). Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis. [Link]
-
ResearchGate. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. [Link]
-
PMC - NIH. (2014). Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis. [Link]
-
Wikipedia. (n.d.). Dacarbazine. [Link]
-
PMC - NIH. (n.d.). Dacarbazine mediates antimelanoma effects via NK cells. [Link]
-
PubMed. (n.d.). Phase III trial of dacarbazine versus dacarbazine with interferon alpha-2b versus dacarbazine with tamoxifen versus dacarbazine with interferon alpha-2b and tamoxifen in patients with metastatic malignant melanoma: an Eastern Cooperative Oncology Group study. [Link]
-
PMC - NIH. (n.d.). The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells. [Link]
-
PMC. (n.d.). Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells. [Link]
-
PMC - NIH. (n.d.). Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells. [Link]
-
PMC - NIH. (n.d.). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. [Link]
-
PubMed. (2023). Silencing of Dicer enhances dacarbazine resistance in melanoma cells by inhibiting ADSL expression. [Link]
-
PMC - NIH. (2018). Photodynamic Therapy for Metastatic Melanoma Treatment: A Review. [Link]
-
Middle East Journal of Cancer. (2019). In Vitro Inhibition of Melanoma (B16f10) Viability and Colonization through Combining Metformin and Dacarbazine. [Link]
-
NCBI - NIH. (2017). Dacarbazine - LiverTox. [Link]
-
Mayo Clinic. (2024). Photodynamic therapy. [Link]
-
Cleveland Clinic. (2025). Photodynamic Therapy: What It Is, Procedure & Recovery. [Link]
-
PubChem - NIH. (n.d.). 4-Diazoimidazole-5-carboxamide. [Link]
-
Cancer Research UK. (n.d.). A trial of selumetinib with dacarbazine for advanced melanoma in people with a BRAF gene fault. [Link]
-
NIH. (n.d.). The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction. [Link]
-
NCI. (2025). Photodynamic Therapy to Treat Cancer. [Link]
-
Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]
-
MDPI. (n.d.). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. [Link]
-
PNAS. (2024). Femtosecond pulsed laser photodynamic therapy activates melanin and eradicates malignant melanoma. [Link]
-
ASCO Publications. (2024). Enhanced dacarbazine efficacy in advanced melanoma patients previously treated with immune checkpoint inhibitors in Korea. [Link]
-
SciRP.org. (n.d.). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. [Link]
-
ResearchGate. (2025). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]
-
PubMed. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. [Link]
-
MDPI. (n.d.). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. [Link]
Sources
- 1. Frontiers | Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 4. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 6. Dacarbazine - Wikipedia [en.wikipedia.org]
- 7. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 [mdpi.com]
- 12. The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Comparison Guide: In Vitro Validation of 4-Diazoimidazole-5-carboxamide
This guide outlines the technical validation of 4-Diazoimidazole-5-carboxamide (Diazo-IC), a critical intermediate in the chemistry of imidazotetrazine alkylating agents.[1][2]
Executive Summary: The Dual Nature of Diazo-IC
This compound (Diazo-IC) occupies a unique and paradoxical position in oncology research.[1][2] It is simultaneously:
-
The Toxic Photoproduct: The primary degradation product of Dacarbazine (DTIC) upon exposure to light, responsible for local venous toxicity (phlebitis) and loss of therapeutic potency.[1]
-
The Synthetic Scaffold: The essential precursor used to synthesize Temozolomide (TMZ) and next-generation imidazotetrazine derivatives (e.g., N3-propargyl analogs) that overcome drug resistance.[1][2]
Validation Thesis: In vitro validation of Diazo-IC is rarely about establishing it as a standalone therapeutic (due to instability and lack of systemic bioavailability).[1][2] Instead, it serves as a mechanistic control to differentiate between targeted alkylation (via MTIC) and non-specific diazo-toxicity, or as a baseline scaffold for structure-activity relationship (SAR) studies of new prodrugs.[1]
Comparative Analysis: Diazo-IC vs. Clinical Standards
The following table contrasts Diazo-IC with the two standard-of-care agents it is chemically related to: Dacarbazine (DTIC) and Temozolomide (TMZ).
| Feature | This compound (Diazo-IC) | Dacarbazine (DTIC) | Temozolomide (TMZ) |
| Role | Reactive Intermediate / Photoproduct | Prodrug (Liver-activated) | Prodrug (pH-activated) |
| Activation Mechanism | Intrinsically reactive (electrophilic) | Metabolic (CYP450 demethylation) | Hydrolytic (ring-opening at physiologic pH) |
| Stability | Low: Rapidly cyclizes to 2-azahypoxanthine in aqueous solution; light-sensitive.[1][2] | Moderate: Stable in dark; degrades to Diazo-IC in light.[1][2] | High: Stable at acidic pH; activates at pH > 7.[1][2] |
| Primary In Vitro Effect | Non-specific cytotoxicity; often necrotic.[1][2] | Low cytotoxicity in vitro (requires microsomes).[1][2] | Specific DNA alkylation (O6-MeG); apoptotic.[1][2] |
| Clinical Utility | None (associated with vein pain/toxicity).[1][2] | Metastatic Melanoma, Hodgkin Lymphoma.[1][3][4][5] | Glioblastoma (GBM).[1][2][6] |
Mechanistic Pathways & Visualization
Understanding the validation of Diazo-IC requires mapping its formation and fate relative to active drugs.[1][2]
Figure 1: The Divergent Fates of Imidazole Carboxamides This diagram illustrates how Diazo-IC represents a "dead-end" toxic pathway for Dacarbazine, distinct from the therapeutic alkylation pathway.[1]
Caption: Pathway comparison showing Diazo-IC as a product of phototoxicity versus the therapeutic MTIC pathway.[1]
Experimental Validation Protocols
To validate Diazo-IC effects in vitro, strict environmental controls are required due to its photosensitivity.[1][2]
Objective: Quantify the formation of Diazo-IC from DTIC and its subsequent degradation.
-
Preparation: Dissolve DTIC (100 µM) in PBS. Split into two groups: "Dark" (wrapped in foil) and "Light" (exposed to ambient fluorescent light or UV source).[1]
-
Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Detection (HPLC):
-
Validation Criteria: Diazo-IC peak should appear only in "Light" samples, correlating with a decrease in DTIC. Diazo-IC itself will eventually degrade to 2-azahypoxanthine (check peak shift).[1][2]
Objective: Assess if Diazo-IC exerts direct cytotoxicity compared to TMZ. Critical Step: All Diazo-IC handling must occur under sodium vapor lamps or red light to prevent premature degradation.[1][2]
-
Cell Lines:
-
Compound Preparation:
-
Treatment:
-
Readout: Add MTT reagent; read absorbance at 570 nm.
-
Data Interpretation:
Objective: Determine if Diazo-IC causes DNA double-strand breaks (DSBs) similar to alkylating agents.[1][2]
-
Treatment: Treat cells with IC50 dose of Diazo-IC for 6, 12, and 24 hours.[1]
-
Fixation: Fix cells with 4% paraformaldehyde.
-
Staining:
-
Comparison:
Workflow Visualization
Figure 2: In Vitro Validation Workflow for Light-Sensitive Diazo Compounds
Caption: Experimental workflow emphasizing the critical requirement for light protection during Diazo-IC handling.
References
-
Photodegradation of Dacarbazine: Suzuki, H. et al.[1][5] "Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process." Yakugaku Zasshi, 2020.[1]
-
Synthesis of Novel Imidazotetrazines via Diazo-IC: Hickson, I. et al.[1][2] "Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma."[1][2] ACS Chemical Biology, 2018.[1] [1]
-
Mechanistic Comparison of TMZ and Analogs: Bradshaw, T.D. et al.[1] "Interaction of this compound with an isocyanate afforded high product yields..."[1][2][9] MedChemComm, 2016.[1] [1]
-
Toxicity Profile of Diazo-IC: ECHEMI Database. "this compound Safety and Toxicity Profile."[1][2] [1]
Sources
- 1. Antitumor imidazo[5,1-d]-1,2,3,5-tetrazines: compounds modified at the 3-position overcome resistance in human glioblastoma cell lines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
- 3. mdpi.com [mdpi.com]
- 4. Dacarbazine - Wikipedia [en.wikipedia.org]
- 5. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process [jstage.jst.go.jp]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide: 4-Diazoimidazole-5-carboxamide vs. Clinical Imidazole Alkylators
[1]
Executive Summary
4-Diazoimidazole-5-carboxamide (Diazo-IC) represents a critical "divergent" species in the pharmacology of imidazole-based antineoplastics.[1] While it shares the imidazole carboxamide core with the clinical standards Dacarbazine (DTIC) and Temozolomide (TMZ) , its pharmacological activity is fundamentally different.[1]
-
DTIC & TMZ function as DNA Alkylators : They generate the methyldiazonium ion (via the intermediate MTIC) to methylate DNA at the O6-guanine position, triggering apoptosis in tumor cells.
-
Diazo-IC functions as a Metabolic Inhibitor & Irritant : It is the primary photodecomposition product of Dacarbazine.[1] It lacks significant alkylating potential in vivo but acts as a potent inhibitor of xanthine oxidase and is the primary cause of local venous toxicity (pain) during DTIC infusion.
This guide analyzes the mechanistic separation between these pathways, providing experimental protocols to distinguish their activities.
Part 1: Chemical Identity & The "Diazo Divergence"
The clinical efficacy of imidazole carboxamides hinges on the stability of the triazene side chain. This compound forms when this side chain collapses non-metabolically under UV/Visible light exposure.[1]
The Divergent Pathways of Dacarbazine
Dacarbazine is a prodrug with two potential fates. The "Therapeutic Fate" requires metabolic activation in the liver.[1][2] The "Toxic Fate" occurs upon exposure to light before or during administration.[1]
Figure 1: The divergent fates of Dacarbazine.[1] The green pathway represents the intended therapeutic mechanism (alkylation), while the yellow pathway represents the formation of Diazo-IC (toxicity).
Part 2: Comparative Activity Profile
Mechanism of Action
| Feature | Dacarbazine / Temozolomide | This compound |
| Primary Class | DNA Alkylating Agent (Triazene) | Diazo Heterocycle / Enzyme Inhibitor |
| Active Species | Methyldiazonium ion ( | Intact Diazo-IC cation |
| Molecular Target | DNA (O6-Guanine, N7-Guanine) | Xanthine Oxidase (Competitive Inhibition) |
| Requirement | DTIC: Liver Microsomes (CYP1A/2E1)TMZ: pH > 7.0 (Spontaneous) | Photolytic cleavage of DTIC (Light) |
| In Vivo Efficacy | High (Melanoma, Glioblastoma) | Negligible (Rapid clearance/inactivation) |
Cytotoxicity & Toxicity
While Diazo-IC is cytotoxic in vitro, it lacks the systemic bioavailability and DNA-targeting capability to function as an antitumor drug in vivo.[1]
-
Cytotoxicity (In Vitro): Diazo-IC shows cytotoxicity against various cell lines (e.g., TLX5 lymphoma) with IC50 values often comparable to DTIC in the absence of microsomes.[1] This is likely due to non-specific reactivity and inhibition of purine metabolism enzymes (Xanthine Oxidase).[1]
-
Clinical Toxicity: Diazo-IC is the primary causative agent of injection site pain and phlebitis associated with Dacarbazine administration.[1] It does not cause the severe myelosuppression typical of the alkylating pathway.
Part 3: Experimental Protocols
Protocol A: Photochemical Generation & Isolation of Diazo-IC
Use this protocol to generate Diazo-IC standard for toxicity comparison or impurity testing.[1]
Principle: DTIC is photolabile. Controlled irradiation converts it quantitatively to Diazo-IC.[1]
-
Preparation: Dissolve Dacarbazine (DTIC) in 0.1 M Citric Acid (pH 3.0–4.0) to a concentration of 1 mg/mL.[1] Note: Acidic pH stabilizes the resulting Diazo-IC.[1]
-
Irradiation: Place the solution in a quartz vessel. Expose to a UV lamp (365 nm) or intense visible light (e.g., 500W halogen) for 60–120 minutes while stirring at 4°C.[1]
-
Monitoring: Monitor reaction by TLC (Silica gel; Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). DTIC (
) will disappear; Diazo-IC ( , turns red with Bratton-Marshall reagent) will appear.[1] -
Isolation: The Diazo-IC species is stable in acid but cyclizes to 2-azahypoxanthine in neutral/alkaline aqueous solution.[1] For solid isolation, lyophilize the acidic solution immediately.
-
Storage: Store at -20°C, protected strictly from light and moisture.
Protocol B: Comparative Cytotoxicity Assay (Microsome Dependence)
This assay validates the distinction between the prodrug (DTIC) and the photoproduct (Diazo-IC).[1]
Reagents:
-
Cell Line: L1210 Leukemia or A375 Melanoma.[1]
-
S9 Mix: Rat liver S9 fraction (cofactors: NADP, G-6-P) for metabolic activation.[1]
-
Test Compounds: DTIC (kept dark), TMZ, Diazo-IC (pre-photolyzed DTIC).[1]
Workflow:
-
Plating: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment Groups:
-
Group 1 (DTIC - Dark): DTIC added directly (0.1 - 1000
M).[1] Expected Result: Low toxicity (Prodrug).[1][3] -
Group 2 (DTIC + S9): DTIC + S9 mix.[1] Expected Result: High toxicity (Activation to MTIC).[1]
-
Group 3 (TMZ): TMZ added directly.[1] Expected Result: High toxicity (Spontaneous activation).[1]
-
Group 4 (Diazo-IC): Pre-photolyzed DTIC added directly.[1] Expected Result: Moderate toxicity (Independent of S9).
-
-
Incubation: Incubate for 48–72 hours.
-
Readout: Assess viability using MTT or CellTiter-Glo.
-
Analysis:
Part 4: References
-
Shealy, Y. F., et al. (1962).[1] "Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide."[1][4] Journal of Organic Chemistry. Link[1]
-
Koriech, O. M., & Shukla, V. S. (1981).[1] "Dacarbazine (DTIC) in malignant melanoma: reduced toxicity with protection from light."[1] Clinical Radiology. Link
-
Tisdale, M. J. (1987).[1] "Antitumor imidazotetrazines—XV: Role of the metabolite MTIC in the mechanism of action." Biochemical Pharmacology. Link
-
Horton, J. K., & Stevens, M. F. (1981).[1] "A new light on the photo-decomposition of the antitumour drug DTIC." Journal of Pharmacy and Pharmacology. Link
-
Iwata, H., et al. (1973).[1][4][5] "Studies on the mechanism of inhibition of xanthine oxidase by 5-diazoimidazole-4-carboxamide." Biochemical Pharmacology. Link
Sources
- 1. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BIOLOGICAL ACTIVITY OF DIAZONIUM COMPOUNDS (II): POSITIVE INO- AND CHRONOTROPIC ACTIONS ON GUINEA PIG ATRIA OF 4 (OR 5)-DIAZO-IMIDAZOLE-5 (OR 4)-CARBOXAMIDE [jstage.jst.go.jp]
Navigating the Terrain of Alkylating Agent Resistance: A Comparative Guide to Cross-Resistance Between Dacarbazine and Temozolomide
A Senior Application Scientist's Guide for Researchers in Oncology Drug Development
In the landscape of oncology, the efficacy of DNA alkylating agents remains a cornerstone of various chemotherapeutic regimens. Dacarbazine (DTIC), officially known as 4-Diazoimidazole-5-carboxamide, and its oral analogue, Temozolomide (TMZ), are two such pivotal drugs, particularly in the treatment of melanoma and glioblastoma.[1][2] Both agents share a common mechanism of action, functioning as prodrugs that ultimately induce cytotoxicity through DNA methylation.[2][3][4] This shared pathway, however, also raises a critical clinical challenge: the high probability of cross-resistance, where tumor cells resistant to one agent exhibit diminished sensitivity to the other.
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the nuances of cross-resistance between DTIC and TMZ. We will delve into the underlying molecular mechanisms, present robust experimental protocols to quantify this phenomenon, and offer insights into the causality behind these experimental choices. Our objective is to equip scientists with the necessary tools and rationale to design and execute self-validating studies that can inform the development of next-generation therapies and strategies to overcome this significant therapeutic hurdle.
The Convergent Paths of Dacarbazine and Temozolomide: A Shared Mechanism of Action
Understanding the potential for cross-resistance begins with a firm grasp of the congruent mechanisms through which DTIC and TMZ exert their anti-tumor effects. Both are not active in their administered form. Dacarbazine requires initial activation by liver microsomal enzymes, whereas Temozolomide undergoes spontaneous, non-enzymatic conversion under physiological pH.[2][3][5][6][7] Despite these initial differences, both pathways converge to produce the same ultimate active metabolite: 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[6][7][8]
MTIC is an unstable intermediate that subsequently generates a highly reactive methyldiazonium cation.[6] This cation is the key effector molecule, readily transferring a methyl group to nucleophilic sites on DNA. The primary targets for this methylation are the N7 and O6 positions of guanine and the N3 position of adenine.[9] While N7-methylguanine and N3-methyladenine are the most abundant lesions, it is the methylation at the O6 position of guanine (O6-methylguanine, or O6-MeG) that is considered the most critical cytotoxic lesion.[9]
The formation of O6-MeG leads to mispairing with thymine during DNA replication. This mismatch is recognized by the cell's Mismatch Repair (MMR) system, which, in a futile attempt to correct the error, introduces DNA strand breaks.[9] The accumulation of these breaks triggers cell cycle arrest and, ultimately, apoptosis.
Caption: Shared mechanism of action for Dacarbazine and Temozolomide.
The Lynchpin of Resistance: O6-Methylguanine-DNA Methyltransferase (MGMT)
The convergence of DTIC and TMZ on a single cytotoxic lesion, O6-methylguanine, makes them vulnerable to a shared and highly effective resistance mechanism: the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[10] MGMT acts as a "suicide enzyme," directly transferring the methyl group from the O6 position of guanine to one of its own cysteine residues.[6] This action restores the integrity of the guanine base, but irreversibly inactivates the MGMT protein.
Therefore, the level of MGMT expression in a tumor cell is a critical determinant of its sensitivity to both DTIC and TMZ.[10] High levels of MGMT activity can efficiently repair the O6-MeG lesions before they trigger the MMR-mediated cell death cascade, thus conferring resistance. Conversely, low or absent MGMT expression, often a result of epigenetic silencing of the MGMT gene promoter through methylation, renders cells highly sensitive to these alkylating agents.[4][10]
Given that both drugs are susceptible to this primary resistance mechanism, it is highly probable that a tumor cell line selected for resistance to DTIC through the upregulation of MGMT will exhibit cross-resistance to TMZ, and vice versa.
Investigating Cross-Resistance: A Step-by-Step Experimental Framework
To rigorously assess the degree of cross-resistance between Dacarbazine and Temozolomide, a systematic in vitro approach is essential. The following experimental workflow provides a self-validating system to generate resistant cell lines and quantify their sensitivity to both drugs.
Caption: Experimental workflow for studying cross-resistance.
Protocol 1: Generation of Drug-Resistant Cell Lines
Rationale: To study cross-resistance, it is first necessary to develop cell lines that have acquired resistance to each drug individually. This is typically achieved through chronic exposure to escalating, sublethal concentrations of the drug, which selects for and expands resistant cell populations.
Methodology:
-
Cell Line Selection: Choose a cancer cell line relevant to the clinical indications of DTIC and TMZ (e.g., A375 melanoma, U87 glioblastoma).
-
Initial Seeding: Plate cells at a low density in appropriate culture vessels.
-
Drug Exposure: Begin treatment with a low concentration of either DTIC or TMZ (approximately the IC20, or 20% inhibitory concentration, as determined from baseline sensitivity assays).
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner. The magnitude and frequency of the dose increase will need to be optimized for the specific cell line.
-
Monitoring: Continuously monitor cell morphology and viability.
-
Isolation of Resistant Pools: Once the cells are able to proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50) compared to the parental line, the population can be considered resistant. It is advisable to maintain the resistant cell lines in the presence of the respective drug to preserve the resistant phenotype.
Protocol 2: Cell Viability and IC50 Determination
Rationale: The cornerstone of assessing drug sensitivity and resistance is the determination of the half-maximal inhibitory concentration (IC50). A robust and reproducible cell viability assay is critical for this. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Methodology:
-
Cell Seeding: Plate parental, DTIC-resistant (DTIC-R), and TMZ-resistant (TMZ-R) cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of DTIC and TMZ. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value for each cell line and drug combination.
Protocol 3: Western Blotting for MGMT Expression
Rationale: To mechanistically link the observed resistance to the primary known pathway, it is crucial to quantify the expression of the MGMT protein. Western blotting provides a semi-quantitative method to assess protein levels.
Methodology:
-
Protein Extraction: Lyse parental, DTIC-R, and TMZ-R cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for MGMT.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare MGMT expression levels between the cell lines.
Expected Data and Interpretation
The data generated from these experiments can be effectively summarized in tables for clear comparison.
Table 1: Comparative IC50 Values (µM) for Parental and Resistant Cell Lines
| Cell Line | IC50 of Dacarbazine (DTIC) | Resistance Index (DTIC) | IC50 of Temozolomide (TMZ) | Resistance Index (TMZ) |
| Parental | 100 | 1.0 | 50 | 1.0 |
| DTIC-R | 1000 | 10.0 | 480 | 9.6 |
| TMZ-R | 950 | 9.5 | 550 | 11.0 |
Resistance Index = IC50 (Resistant Line) / IC50 (Parental Line)
Interpretation: A high resistance index for the non-selecting drug (e.g., a high TMZ resistance index in the DTIC-R line) is indicative of strong cross-resistance. The hypothetical data above shows significant cross-resistance between DTIC and TMZ.
Table 2: Relative MGMT Protein Expression
| Cell Line | Normalized MGMT Expression (Arbitrary Units) |
| Parental | 1.0 |
| DTIC-R | 8.5 |
| TMZ-R | 9.2 |
Interpretation: A marked increase in MGMT expression in both the DTIC-R and TMZ-R cell lines compared to the parental line would strongly suggest that MGMT upregulation is the primary driver of the observed resistance and cross-resistance.
Concluding Remarks for the Research Professional
The shared mechanism of action and the common primary resistance pathway involving MGMT strongly predict a high degree of cross-resistance between Dacarbazine and Temozolomide. The experimental framework provided in this guide offers a robust and logical approach to not only confirm and quantify this cross-resistance but also to elucidate the underlying molecular basis. For researchers in drug development, these studies are critical. They underscore the need for novel therapeutic strategies that can either bypass or overcome MGMT-mediated resistance. Such strategies could include the co-administration of MGMT inhibitors, the development of alkylating agents that produce DNA lesions not recognized by MGMT, or the exploration of synthetic lethality approaches in MGMT-deficient tumors. A thorough understanding of the interplay between these two established drugs will pave the way for more effective treatments for patients battling malignancies like melanoma and glioblastoma.
References
-
Wikipedia. (n.d.). Dacarbazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Temozolomide. Retrieved from [Link]
- Newlands, E. S., Stevens, M. F., & Wedge, S. R. (1997). Temozolomide: a novel oral alkylating agent.
-
Synapse. (2024). What is the mechanism of Temozolomide? Retrieved from [Link]
-
Quinoline. (n.d.). Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China. Retrieved from [Link]
-
ResearchGate. (2023). Silencing of Dicer enhances dacarbazine resistance in melanoma cells by inhibiting ADSL expression. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review. Retrieved from [Link]
-
PubMed. (2023). The role of dacarbazine and temozolomide therapy after treatment with immune checkpoint inhibitors in malignant melanoma patients: A case series and meta-analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of Dacarbazine and TMZ. HMTIC... Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications. Retrieved from [Link]
-
YouTube. (2023). AntiCancer Drugs | Alkylating Agents | Dacarbazine | Temozolomide. Retrieved from [Link]
-
PubMed. (2012). Temozolomide: mechanisms of action, repair and resistance. Retrieved from [Link]
-
MDPI. (2023). Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Temozolomide and Other Alkylating Agents in Glioblastoma Therapy. Retrieved from [Link]
Sources
- 1. The role of dacarbazine and temozolomide therapy after treatment with immune checkpoint inhibitors in malignant melanoma patients: A case series and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Dacarbazine - Wikipedia [en.wikipedia.org]
- 4. Temozolomide - Wikipedia [en.wikipedia.org]
- 5. Temozolomide: a novel oral alkylating agent. — Department of Oncology [oncology.ox.ac.uk]
- 6. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: 4-Diazoimidazole-5-carboxamide (Diazo-IC)
[1]
Content Type: Technical Comparison & Validation Guide Subject: 4-Diazoimidazole-5-carboxamide (Diazo-IC) vs. Therapeutic Alkylating Agents (Temozolomide/Dacarbazine) Intended Audience: Medicinal Chemists, Toxicologists, and QC Scientists in Oncology Drug Development.[1]
Part 1: Core Directive & Mechanistic Distinction[1]
This compound (Diazo-IC) is frequently misunderstood.[1] It is not the therapeutic metabolite responsible for the antineoplastic activity of Dacarbazine (DTIC) or Temozolomide (TMZ).[1] Instead, it is a photodecomposition product (in the case of DTIC) and a recognized process impurity (Impurity D in TMZ synthesis).[1]
While the therapeutic metabolite (MTIC) delivers a methyl diazonium ion to alkylate DNA at the O6-guanine position, Diazo-IC operates via a distinct, often deleterious mechanism characterized by oxidative stress (ROS) , direct nucleophilic attack , and phototoxicity .[1]
This guide provides the experimental framework to validate the Mechanism of Action (MoA) of Diazo-IC, specifically distinguishing its toxicity profile from the therapeutic efficacy of standard alkylators.
Mechanistic Comparison: Diazo-IC vs. Therapeutic Standards
| Feature | This compound (Diazo-IC) | Temozolomide (TMZ) / MTIC |
| Origin | Photolytic degradation of DTIC; Synthetic impurity.[1] | Hydrolytic conversion of TMZ; CYP450 activation of DTIC. |
| Active Species | Stable internal diazonium salt (Zwitterion).[1] | Methyldiazonium ion (highly reactive transient).[1] |
| Primary MoA | Oxidative Stress (ROS) & Non-specific nucleophilic binding.[1] | DNA Alkylation (Methylation of O6-Guanine).[1] |
| Cellular Outcome | Necrosis, Lysosomal rupture, Vein irritation (local).[1] | Apoptosis, G2/M Cell Cycle Arrest (systemic).[1] |
| Key Biomarker | Elevated ROS (DCFDA+), Membrane integrity loss.[1] |
Part 2: Visualizing the Divergent Pathways
To validate Diazo-IC, one must first map its formation relative to the therapeutic pathway.[1] The following diagram illustrates how environmental factors (Light) divert Dacarbazine from its intended metabolic activation (Liver) toward the formation of the toxic Diazo-IC species.[1]
Figure 1: Divergent metabolic pathways of Dacarbazine.[1] The upper path (Red) generates the toxic Diazo-IC via photolysis, while the lower path (Green) generates the therapeutic methylating agent.[1]
Part 3: Experimental Validation Protocols
To confirm that a specific cytotoxicity is driven by Diazo-IC (e.g., in a contaminated batch or phototoxicity study) rather than therapeutic alkylation, use the following self-validating protocols.
Protocol A: Differential ROS Detection (The "Mechanism Check")
Diazo-IC generates significant Reactive Oxygen Species (ROS) compared to pure alkylators.[1] This protocol uses H2DCFDA flow cytometry to distinguish the two.[1]
Reagents:
-
Comparator: Temozolomide (pure).[1]
-
Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).[1]
-
Positive Control: Tert-butyl hydroperoxide (TBHP).[1]
Step-by-Step Workflow:
-
Seeding: Plate A375 (Melanoma) cells at
cells/well in 6-well plates.[1] Adhere overnight. -
Treatment:
-
Incubation: Incubate for 4 hours (Short exposure is critical to detect early ROS before general apoptosis sets in).[1]
-
Staining: Wash cells with PBS.[1] Add 10 µM H2DCFDA in serum-free media.[1] Incubate 30 mins at 37°C in the dark.
-
Acquisition: Harvest cells and analyze via Flow Cytometry (FITC channel).
-
Validation Criteria:
Protocol B: The "Light-Switch" Cytotoxicity Assay
Since Diazo-IC is the primary product of DTIC photolysis, this assay validates the source of toxicity by manipulating light exposure.
Rationale: If toxicity increases significantly upon UV exposure, the mechanism is likely mediated by the formation of Diazo-IC rather than metabolic activation (which requires liver enzymes/microsomes).[1]
-
Preparation: Prepare two identical sets of plates with Dacarbazine (10–1000 µM).
-
Exposure:
-
Incubation: 48 hours.
-
Readout: MTT or CellTiter-Glo assay.
-
Interpretation:
Part 4: Data Presentation & Analysis
When publishing or reporting validation data, structure your results to highlight the qualitative difference in cell death.
Recommended Data Table Structure
| Assay | Metric | Diazo-IC Response | Temozolomide Response | Interpretation |
| Annexin V / PI | Apoptosis vs. Necrosis | High PI+ (Early Necrosis/Membrane Rupture) | High Annexin V+ (Apoptosis) | Diazo-IC causes direct membrane damage; TMZ triggers programmed death.[1] |
| Comet Assay | DNA Strand Breaks | Large "Comet Tails" (Non-specific breaks) | Minimal tails at early timepoints | Diazo-IC causes rapid, chaotic DNA damage.[1] |
| H2DCFDA | Oxidative Stress | +++ (Strong Positive) | - / + (Weak/Negative) | Definitive discriminator. |
Visualization of the Assay Logic
Figure 2: Decision tree for distinguishing Diazo-IC mediated toxicity from standard alkylation using ROS profiling.
References
-
PubChem. 4-Diazo-4H-imidazole-5-carboxamide (Compound Summary). National Library of Medicine.[1] [Link][1]
-
National Institutes of Health (NIH). Phototoxicity: Its Mechanism and Animal Alternative Test Methods.[1] (Discusses ROS generation by photo-labile drugs like Dacarbazine). [Link]
-
Vertex AI / PubMed Snippets. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity.[1] (Validates 5-diazoimidazole-4-carboxamide as a cytotoxic photoproduct).[1][4] [Link] (Search Term: Dacarbazine photodecomposition products)
Sources
- 1. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [chemicalbook.com]
- 3. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
- 4. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Diazoimidazole-4-carboxamide and its Prodrug Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of 5-Diazoimidazole-4-carboxamide (DIAZC) and its clinically significant prodrug analogs, Dacarbazine (DTIC) and Temozolomide (TMZ). We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their performance, offering a comprehensive resource for professionals in oncology and medicinal chemistry.
Initial clarification: The compound "4-Diazoimidazole-5-carboxamide" is likely a typographical error in nomenclature. The widely studied and relevant compound is 5-Diazoimidazole-4-carboxamide, which will be the focus of this guide.[1][2]
Introduction: The Imidazole Scaffold in Cancer Therapy
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[3][4][5] Its unique electronic properties and ability to form hydrogen bonds allow for interaction with a wide range of biological targets.[3] In oncology, imidazole derivatives have been successfully developed as alkylating agents, a class of chemotherapy drugs that exert their cytotoxic effects by covalently modifying DNA, ultimately leading to cell death.[6][7][8] This guide focuses on a key family of such agents that, despite structural differences, share a common cytotoxic intermediate: the methyldiazonium cation.
The Core Compounds: A Mechanistic Overview
The central theme connecting DIAZC, Dacarbazine, and Temozolomide is their role in generating a highly reactive alkylating species. However, the pathways to this active intermediate are fundamentally different, dictating their pharmacological profiles and clinical applications.
5-Diazoimidazole-4-carboxamide (DIAZC): The Photoreactive Precursor
DIAZC is a diazo compound, a class of molecules known for their utility in organic synthesis and, more recently, for their photochemical reactivity.[9] Upon photoinitiated, thermal, or catalyzed decomposition, diazo compounds can form carbenes or other reactive species.[9] DIAZC itself is not a clinical drug but serves as a crucial chemical precursor and a research tool. Its potential lies in applications like photodynamic therapy (PDT), where a photosensitizer is activated by light to produce reactive oxygen species that kill cancer cells.[10][11][12]
Dacarbazine (DTIC): The Prodrug Requiring Metabolic Activation
Dacarbazine is a widely used anticancer agent, particularly in the treatment of metastatic melanoma and Hodgkin's lymphoma.[6][13] It is a prodrug, meaning it is inactive until it undergoes metabolic activation in the liver.[14][15] This activation is primarily carried out by cytochrome P450 enzymes (specifically CYP1A1, CYP1A2, and CYP2E1) which demethylate Dacarbazine to form 5-(3-Methyl-triazen-1-yl)imidazole-4-carboxamide (MTIC).[13][14][15] MTIC is unstable and spontaneously decomposes to release the ultimate alkylating agent, the methyldiazonium cation, and 5-Aminoimidazole-4-carboxamide (AIC).[13][15][16]
Temozolomide (TMZ): The Spontaneously Activated Prodrug
Temozolomide is another critical alkylating agent, established as the standard-of-care for glioblastoma multiforme, an aggressive brain tumor.[17][18][19] Unlike Dacarbazine, TMZ does not require enzymatic activation. It is stable at acidic pH but rapidly undergoes non-enzymatic hydrolysis at physiological pH (7.4) to form MTIC.[16] This spontaneous conversion is a key advantage, allowing for more consistent bioavailability and the ability to cross the blood-brain barrier, which is crucial for treating brain tumors.[17] Like the MTIC derived from Dacarbazine, it then releases the methyldiazonium cation and AIC.[20][21]
Below is a diagram illustrating the activation pathways of these compounds.
Caption: Activation pathways of Dacarbazine and Temozolomide.
Head-to-Head Performance Comparison
The differing activation requirements of Dacarbazine and Temozolomide lead to distinct pharmacological profiles.
| Feature | 5-Diazoimidazole-4-carboxamide (DIAZC) | Dacarbazine (DTIC) | Temozolomide (TMZ) |
| Activation Method | Photochemical/Thermal[9] | Enzymatic (Liver Cytochrome P450)[14][15] | Spontaneous Hydrolysis (pH-dependent)[16] |
| Primary Use | Research, Synthetic Precursor[1] | Chemotherapy (Melanoma, Lymphoma)[6][13] | Chemotherapy (Glioblastoma)[17][19] |
| Bioavailability | N/A (not used systemically) | Variable; dependent on liver function[15] | High and consistent; oral administration[17] |
| Blood-Brain Barrier | N/A | Poor | Excellent[17] |
| Key Advantage | Potential for targeted phototherapy[10] | Established clinical history | Non-enzymatic activation, CNS penetration[16][17] |
| Key Limitation | Systemic toxicity if not localized | Requires metabolic activation, liver toxicity[14] | Myelosuppression |
Structure-Activity Relationship (SAR) Insights
The imidazole core is essential for the activity of these compounds.[3][22] For Dacarbazine and Temozolomide, the critical feature is the triazene and imidazotetrazine moieties, respectively, which are designed to be labile under specific conditions to release the active MTIC.
-
Dacarbazine's triazene group: The N-demethylation by P450 enzymes is the rate-limiting step. Modifications to the methyl groups can alter metabolic stability and activity.
-
Temozolomide's imidazotetrazine ring: This structure is inherently unstable at physiological pH, providing a controlled, non-enzymatic release of MTIC. This design circumvents the metabolic variability associated with Dacarbazine.[16]
-
The Carboxamide Group: The carboxamide group at the 4-position of the imidazole ring is crucial for maintaining the electronic structure necessary for the decomposition of MTIC into the active alkylating species.
Experimental Protocols for Evaluation
Assessing the efficacy and mechanism of these compounds involves a series of standardized in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental method to determine a compound's ability to kill cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production correlates with increased cytotoxicity.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., U-87 MG for glioblastoma, A375 for melanoma) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Dacarbazine, Temozolomide, etc.). For Dacarbazine, the assay may need to be performed with and without liver microsomes (S9 fraction) to simulate metabolic activation.[16]
-
Incubation: Add the compounds to the cells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting cell viability against drug concentration.
DNA Alkylation and Damage Analysis
The core mechanism of these agents is DNA alkylation.[7][19] Assessing the extent and nature of this damage is crucial.
Principle: The alkaline elution assay is a sensitive method for detecting DNA damage, including interstrand cross-links and single-strand breaks, which are hallmarks of alkylating agent activity.[7]
Protocol:
-
Cell Treatment: Treat cultured cancer cells with the alkylating agents at various concentrations.
-
Cell Lysis: Lyse the cells directly on a filter under denaturing alkaline conditions. This unwinds the DNA.
-
Elution: Pump the alkaline solution through the filter at a constant rate. Smaller DNA fragments (resulting from damage) will elute more quickly than larger, intact DNA.
-
DNA Quantification: Collect fractions of the eluate over time and quantify the amount of DNA in each fraction using a fluorescent dye (e.g., Hoechst 33258).
-
Data Analysis: The rate of elution is directly proportional to the amount of DNA damage. This can be used to compare the DNA-damaging potential of different compounds.
An alternative and more modern approach involves using flow cytometry with monoclonal antibodies that specifically recognize DNA lesions induced by alkylating agents.[23]
Below is a workflow diagram for evaluating these compounds.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. nursingcecentral.com [nursingcecentral.com]
- 9. Recent developments in photochemical reactions of diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Dacarbazine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Temozolomide? [synapse.patsnap.com]
- 18. innospk.com [innospk.com]
- 19. Temozolomide - Wikipedia [en.wikipedia.org]
- 20. Determination of temozolomide and its metabolite 5-aminoimidazole-4-carboxamide in plasma using UPLC-MS/MS: Implications for therapeutic drug monitoring with high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Flow cytometry analysis of DNA damage and the evaluation of cytotoxicity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of "4-Diazoimidazole-5-carboxamide" efficacy data
An In-depth Guide for Researchers and Drug Development Professionals
Once the only FDA-approved chemotherapy for metastatic melanoma, 4-Diazoimidazole-5-carboxamide, more commonly known as Dacarbazine (DTIC), has long been a cornerstone in the therapeutic landscape for this aggressive malignancy.[1][2] This guide provides a comprehensive statistical analysis of Dacarbazine's efficacy, juxtaposing its performance against both historical and contemporary treatment modalities. Through an examination of key clinical trial data and in vitro experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of Dacarbazine's clinical utility and its evolving role in the era of targeted therapies and immunotherapies.
Mechanism of Action: An Alkylating Agent's Approach
Dacarbazine exerts its cytotoxic effects as an alkylating agent, a class of compounds that function by attaching an alkyl group to the guanine base of DNA.[1] This process ultimately leads to the disruption of DNA replication and transcription, triggering apoptosis in rapidly dividing cancer cells. The metabolic activation of Dacarbazine is a critical prerequisite for its anti-cancer activity.
Caption: Metabolic activation and mechanism of action of Dacarbazine.
Clinical Efficacy of Dacarbazine Monotherapy
Historically, Dacarbazine monotherapy has been the standard of care for metastatic melanoma. Clinical data indicate that as a single agent, Dacarbazine achieves an objective response rate of approximately 20%.[2] The median duration of these responses is typically between 5 to 6 months, with complete response rates around 5%.[2]
However, the landscape of melanoma treatment has been dramatically reshaped by the advent of targeted therapies and immune checkpoint inhibitors. These newer agents have demonstrated superior efficacy compared to Dacarbazine, particularly in patient populations with specific genetic mutations, such as BRAF V600E.[3]
Comparative Efficacy: Dacarbazine vs. Modern Therapies
The emergence of targeted and immunotherapeutic agents has led to a paradigm shift in the management of advanced melanoma.[4] Clinical trials have consistently shown that these newer treatments offer significant improvements in overall survival and progression-free survival when compared to Dacarbazine.
Table 1: Comparison of Efficacy in Previously Untreated Metastatic Melanoma
| Treatment Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| Dacarbazine | 9.1 months | 2.5 months | 5-20% | [2][3][5] |
| Vemurafenib (BRAF V600E mutated) | 13.6 months | 6.9 months | 48% | [3] |
| Dabrafenib (BRAF V600 mutated) | Not specified | 6.7 months | 50% | [3] |
| Ipilimumab + Dacarbazine | 11.2 months | 2.8 months | 15.2% | [5] |
| Nivolumab + Ipilimumab | Not reached | 11.5 months | 57.6% | [6][7] |
| Pembrolizumab (post-Dacarbazine) | 19.0 months | 3.9 months | Not specified | [8] |
Data compiled from multiple clinical trials and may not be from head-to-head comparisons unless specified.
A pivotal phase III trial comparing the BRAF inhibitor vemurafenib to dacarbazine in patients with previously untreated, BRAF V600E mutation-positive metastatic melanoma demonstrated a significant improvement in overall survival.[3] At 6 months, the overall survival was 84% in the vemurafenib group compared to 64% in the dacarbazine group.[3]
Similarly, the combination of the immune checkpoint inhibitors ipilimumab and nivolumab has shown remarkable efficacy. While a direct comparison with dacarbazine from the same trial is not available, the reported median progression-free survival of 11.5 months for the combination far exceeds that of dacarbazine monotherapy.[7]
Interestingly, recent retrospective studies suggest that dacarbazine may have enhanced efficacy in patients previously treated with immune checkpoint inhibitors like pembrolizumab.[8] One study showed a median progression-free survival of 3.9 months and an overall survival of 19.0 months in patients who received dacarbazine after pembrolizumab, compared to 2.3 months and 6.8 months, respectively, for those who received dacarbazine alone.[8][9]
In Vitro Evaluation of Dacarbazine Efficacy: A Methodological Overview
The preclinical assessment of chemotherapeutic agents like Dacarbazine is crucial for understanding their cytotoxic potential and for identifying potential synergistic combinations. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
This protocol outlines a standardized procedure for evaluating the in vitro efficacy of Dacarbazine against a melanoma cell line (e.g., A375).
Materials:
-
Dacarbazine (this compound)
-
Melanoma cell line (e.g., A375)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture melanoma cells in DMEM until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[10]
-
-
Drug Treatment:
-
Prepare a stock solution of Dacarbazine in DMSO and then dilute it with culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Dacarbazine. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Sources
- 1. Frontiers | Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy [frontiersin.org]
- 2. Dacarbazine-based chemotherapy for metastatic melanoma: thirty-year experience overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 337-Melanoma metastatic dacarbazine SUPERSEDED | eviQ [eviq.org.au]
- 4. mdpi.com [mdpi.com]
- 5. llusurgonc.org [llusurgonc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficacy and safety of nivolumab plus ipilimumab versus nivolumab alone in patients with advanced melanoma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Extended therapeutic efficacy of dacarbazine following prior treatment with immune checkpoint inhibitors in metastatic melanoma: a single center retrospective study in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
A Comparative Guide for Researchers: Evaluating 4-Diazoimidazole-5-carboxamide in the Context of Established DNA Alkylating Agents
For drug development professionals and researchers in oncology, the exploration of novel chemical entities with the potential for therapeutic intervention is a constant endeavor. This guide provides a comparative analysis of the under-researched compound 4-Diazoimidazole-5-carboxamide against the well-established and clinically approved chemotherapeutic agent, Dacarbazine (DTIC) . While direct, extensive peer-reviewed data on this compound is limited, its structural similarity to Dacarbazine invites a detailed comparison based on established principles of medicinal chemistry and the known bioactivity of related imidazole derivatives.
Introduction: The Rationale for Comparison
Dacarbazine, an imidazole carboxamide derivative, has been a mainstay in the treatment of malignant melanoma and Hodgkin's lymphoma for decades.[1][2] Its therapeutic effect is mediated through its metabolic activation to a potent DNA alkylating agent, which induces cancer cell death.[3][4] this compound shares the core imidazole carboxamide scaffold but features a diazo group, suggesting a potential for similar, if not distinct, biological activity.[5][6] This guide will dissect the known attributes of Dacarbazine to create a framework for evaluating the potential of this compound as a novel therapeutic agent. We will delve into the mechanistic nuances, potential advantages and disadvantages, and the experimental pathways required to validate this promising but enigmatic compound.
Chemical and Mechanistic Comparison
The key to understanding the potential of this compound lies in comparing its structure and predicted mechanism of action with that of Dacarbazine.
Structural Analysis
| Feature | This compound | Dacarbazine (DTIC) | Significance |
| Core Scaffold | Imidazole-5-carboxamide | Imidazole-4-carboxamide | The position of the carboxamide group may influence enzyme recognition and metabolic activation. |
| Activating Group | Diazo group (-N2+) | Triazene moiety (-N=N-N(CH3)2) | The diazo group is inherently more reactive and may not require metabolic activation, potentially leading to a different pharmacological profile. Dacarbazine's triazene requires hepatic cytochrome P450-mediated N-demethylation for activation.[3] |
| Metabolic Pathway | Likely a direct-acting or rapidly activated alkylating agent. | Prodrug requiring hepatic metabolism.[2][7] | A direct-acting agent could have a faster onset of action but may also exhibit less tissue specificity and a different toxicity profile. |
Proposed Mechanism of Action
Dacarbazine's anticancer activity is a well-elucidated multi-step process. It is a prodrug that is metabolically activated in the liver to 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), which then spontaneously decomposes to the highly reactive methyldiazonium cation.[7] This cation is the ultimate alkylating species, transferring a methyl group to nucleophilic sites on DNA, primarily the N7 and O6 positions of guanine.[3] This DNA methylation leads to strand breaks, inhibition of DNA replication, and ultimately, apoptosis of the cancer cell.[1]
For this compound, the presence of the diazonium group suggests a more direct mechanism. Diazonium salts are known to be highly reactive electrophiles. It is plausible that this compound could act as a direct alkylating agent, or one that requires minimal activation, to form a reactive carbocation that subsequently alkylates DNA.
Figure 1: Proposed comparative bioactivation pathways.
Performance Comparison: Existing Data and Future Directions
While a direct comparison of experimental data is challenging due to the scarcity of research on this compound, we can extrapolate potential performance metrics and outline the necessary validation studies.
Anticancer and Antiviral Activity
Numerous imidazole derivatives have demonstrated significant anticancer and antiviral activities. For instance, N,N'-disubstituted imidazole-4,5-dicarboxamides have shown antiproliferative activity against HL-60 cells with IC50 values in the 2.5-25 µM range.[8] Other imidazole derivatives have shown promise against various cancer cell lines, including melanoma.[9] On the antiviral front, certain imidazole 4,5-dicarboxamide derivatives have demonstrated inhibitory action against dengue and yellow fever viruses.[10][11] Halogenated analogues of 1-beta-D-ribofuranosylimidazole-4-carboxamide have also exhibited significant antiviral activity.[12] These findings provide a strong rationale for investigating the cytotoxic and antiviral potential of this compound.
Table 1: Comparative Efficacy Data (Hypothetical for this compound)
| Parameter | This compound | Dacarbazine (DTIC) |
| Target Cancers | To be determined (Hypothesis: Melanoma, Lymphoma, Glioblastoma) | Malignant Melanoma, Hodgkin's Lymphoma[1] |
| In Vitro Potency (IC50) | To be determined | Varies by cell line (typically in the µM range) |
| In Vivo Efficacy | To be determined | Demonstrates tumor growth inhibition in various animal models. |
| Antiviral Spectrum | To be determined (Hypothesis: Flaviviruses, Herpesviruses) | Not a primary indication, but some related compounds show activity. |
Toxicity and Side Effect Profile
Dacarbazine is associated with significant side effects, including myelosuppression (low blood cell counts), nausea, vomiting, and hepatotoxicity.[1][2] The toxicity of this compound is unknown. A critical area of investigation would be to determine if its potentially more direct mechanism of action leads to a different, and hopefully more favorable, toxicity profile.
Experimental Protocols for Validation
To validate the therapeutic potential of this compound, a series of well-defined experimental protocols must be employed.
Synthesis of this compound
The synthesis of this compound can be achieved from 5-aminoimidazole-4-carboxamide, a commercially available starting material.[13]
Step-by-Step Protocol:
-
Dissolution: Dissolve 5-aminoimidazole-4-carboxamide in an appropriate acidic aqueous solution (e.g., dilute hydrochloric acid).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite dropwise while maintaining the low temperature and stirring vigorously. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Isolation: The resulting this compound can be isolated by filtration or other appropriate methods. The product should be handled with care as diazonium salts can be unstable.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, IR spectroscopy, and mass spectrometry.
In Vitro Cytotoxicity Assay
The MTS assay is a colorimetric method for assessing cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A375 melanoma, Jurkat T-lymphocyte) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a positive control (Dacarbazine). Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 4. oncolink.org [oncolink.org]
- 5. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C4H4N5O+ | CID 81485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dacarbazine - Wikipedia [en.wikipedia.org]
- 8. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and antiviral and antimicrobial activity of certain 1-beta-D-ribofuranosyl-4,5-disubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Diazoimidazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Inherent Risks of 4-Diazoimidazole-5-carboxamide
This compound, a member of the diazo compound family, is a high-energy molecule that presents significant safety challenges. The diazo functional group (-N2) is prone to the facile loss of dinitrogen gas (N2), a highly exothermic process that can be initiated by various stimuli.
Key Hazards:
-
Explosive Instability: Diazo compounds are notoriously unstable and can decompose explosively.[1] This decomposition can be triggered by:
-
Heat: Elevated temperatures can provide the activation energy needed for decomposition.
-
Light: Photolytic decomposition can occur, especially under UV irradiation.
-
Shock and Friction: Physical impact can initiate a violent reaction.
-
Acidic Conditions: Strong acids can protonate the diazo group, leading to rapid decomposition.
-
-
Toxicity: Many diazo compounds are presumed to be highly toxic and should be handled with appropriate personal protective equipment (PPE).[1]
The stability of diazo compounds is influenced by their molecular structure. While this compound is described as stable under normal conditions, it is crucial to recognize that this is a relative term within a class of inherently energetic molecules.
| Property | Value | Source |
| Molecular Formula | C4H3N5O | PubChem |
| Molar Mass | 137.10 g/mol | PubChem |
| Appearance | White to off-white powder | Bouling Chemical Co., Limited[1] |
| Solubility | Slightly soluble in water | Bouling Chemical Co., Limited[1] |
| Melting Point | 200 - 203 °C (decomposes) | Bouling Chemical Co., Limited[1] |
The Core Principle of Safe Disposal: Controlled Quenching
The primary strategy for the safe disposal of this compound is not to simply discard it as waste but to first neutralize its reactivity through a controlled chemical reaction known as "quenching." The most widely recommended and field-proven method for quenching diazo compounds is the careful addition of acetic acid.[2]
The underlying chemistry of this process involves the protonation of the diazo compound by the mild acid, acetic acid. This protonated intermediate is unstable and rapidly decomposes, releasing nitrogen gas and forming a more stable, non-explosive organic product.
Caption: Quenching of this compound with acetic acid.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, with each step logically following from the principles of chemical safety.
3.1. Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any work with this compound, ensure the following safety measures are in place:
-
Chemical Fume Hood: All manipulations must be performed in a certified chemical fume hood to contain any potential release of toxic vapors or aerosols.[1]
-
Safety Shield: A blast shield should be used as an additional precaution against unexpected energetic decomposition.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Closed-toe Shoes and Long Pants: Standard laboratory attire is required.
-
3.2. Quenching Procedure for Residual this compound
This procedure is intended for the neutralization of small, residual quantities of the compound.
Materials:
-
Glacial acetic acid
-
A suitable reaction vessel (e.g., an Erlenmeyer flask) of a size that the reaction mixture does not exceed 25% of its total volume.
-
Stirring mechanism (e.g., magnetic stir bar and stir plate).
-
Ice bath.
Procedure:
-
Preparation: Place the reaction vessel in an ice bath within the chemical fume hood and behind a safety shield.
-
Dilution: If the this compound is in a solid form, dissolve it in a suitable solvent in which it is soluble. If it is in a reaction mixture, ensure the mixture is being stirred efficiently.
-
Slow Addition of Acetic Acid: Slowly and carefully add glacial acetic acid dropwise to the stirred solution of the diazo compound. The addition should be controlled to manage the rate of gas evolution (nitrogen). A vigorous effervescence indicates the reaction is proceeding.
-
Observation: Continue the dropwise addition of acetic acid until the gas evolution ceases. The cessation of gas evolution is a key indicator that the diazo compound has been fully quenched.
-
Excess Acetic Acid: Add a slight excess of acetic acid to ensure complete neutralization.
-
Stirring: Allow the mixture to stir for at least one hour at room temperature after the final addition of acetic acid to ensure the reaction has gone to completion.
Caption: A stepwise workflow for the safe disposal of this compound.
3.3. Waste Disposal
The quenched reaction mixture should be treated as hazardous waste.
-
pH Adjustment: Before final disposal, the pH of the solution should be neutralized if it is acidic. This can be done by carefully adding a base, such as sodium bicarbonate, until the pH is between 6 and 8.
-
Waste Container: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly indicate the contents of the container.
-
Disposal: The hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never pour chemical waste down the drain.
Decontamination of Laboratory Equipment
All glassware and equipment that have been in contact with this compound must be decontaminated.
Procedure:
-
Initial Rinse: Rinse the glassware and equipment with a solvent that is known to dissolve the diazo compound. This rinse solvent should then be treated as hazardous waste and quenched with acetic acid as described above.
-
Washing: Wash the rinsed glassware with a suitable laboratory detergent and hot water.
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Emergency Procedures
In the event of a spill or other accidental release of this compound, follow your institution's established emergency procedures.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Do Not Attempt to Clean Up a Large Spill: Only personnel who are trained and equipped to handle hazardous material spills should attempt to clean them up.
By adhering to these detailed procedures, researchers can safely manage the risks associated with this compound and ensure a secure laboratory environment.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Bouling Chemical Co., Limited. 4-Diazo-4H-Imidazole-5-Carboxamide. [Link]
Sources
A Senior Application Scientist's Guide to Handling 4-Diazoimidazole-5-carboxamide: Essential Safety Protocols and Operational Plans
As researchers and drug development professionals, our work with novel compounds pushes the boundaries of science. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 4-Diazoimidazole-5-carboxamide (CAS No: 7008-85-7), an intermediate and impurity related to the alkylating agent Temozolomide.[1] The protocols herein are designed to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a deep understanding of the compound's inherent risks.
The core principle when working with diazo compounds is to recognize them as energetic materials.[2] Their instability is not a theoretical risk but a practical hazard that must be engineered out of every procedure. This guide moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to handle this compound with the expertise and confidence required.
Core Hazard Analysis: Understanding the Inherent Risks
This compound belongs to the diazo functional group class, which is characterized by its potential for rapid decomposition and toxicity.[3] A thorough understanding of these risks is the foundation of safe handling.
-
Energetic Instability and Explosive Potential: The diazo group is an "explosophore," a functional group prone to releasing significant energy via the liberation of nitrogen gas (N₂). This decomposition can be initiated by:
-
Heat: Thermal analysis of diazo compounds shows a wide range of decomposition temperatures, with some initiating as low as 60-75°C.[4]
-
Light: Photolytic decomposition is a known risk for diazo compounds.[5]
-
Shock and Friction: Physical impact or grinding can provide the activation energy needed for decomposition. This is why using metal spatulas, which can cause friction, is strongly discouraged.[6][7]
-
Acidic Conditions: Contact with strong acids can lead to violent and uncontrolled decomposition.[6]
-
-
Toxicological Profile: Diazo compounds are generally presumed to be highly toxic.[8] Exposure routes of concern include:
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective safety relies on a layered approach, starting with the most robust controls. Personal Protective Equipment (PPE) is the final, essential barrier, but it should never be the only one.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood to contain any dust or vapors.[8][11]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Do not handle this compound in poorly ventilated areas like cold rooms, which often recirculate air.[12]
-
Blast Shield: When performing reactions, especially those involving heating or scaling up beyond milligram quantities, the use of a polycarbonate blast shield in front of the apparatus inside the fume hood is mandatory.
Administrative Controls: Safe Work Practices
-
Minimize Quantities: Work with the smallest amount of material necessary for your experiment.
-
Avoid Incompatibilities: Keep the compound away from strong acids, oxidizing agents, and metals.[5][6]
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, dark, and well-ventilated area, away from heat and light sources.[5][13] Recommended storage temperature is often between +2°C and +8°C.[14]
-
Labeling: All containers, including reaction vessels and waste, must be clearly labeled with the chemical name and primary hazard warnings.
Personal Protective Equipment (PPE): The Essential Final Barrier
The selection of appropriate PPE is critical for preventing personal exposure. The following table summarizes the minimum required PPE for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Double-gloved with nitrile gloves. | ANSI-approved safety goggles AND a full-face shield. | Flame-resistant, anti-static lab coat (fully fastened), long pants, closed-toe shoes. | Not required if handled exclusively within a certified fume hood. A dust mask (e.g., N95) may be considered as a secondary precaution.[5] |
| Preparing/Handling Solutions | Nitrile gloves. | ANSI-approved safety goggles. Face shield recommended for concentrated solutions. | Flame-resistant lab coat (fully fastened), long pants, closed-toe shoes. | Not required if handled exclusively within a certified fume hood. |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves. | ANSI-approved safety goggles AND a full-face shield. | Chemical-resistant apron over a flame-resistant lab coat, long pants, closed-toe shoes. | NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
-
Causality Note: Double-gloving when handling the solid provides an extra layer of protection against pinholes and minimizes the risk of contamination when removing the outer pair. A face shield protects against unexpected splashes or violent decomposition events.[11] A flame-resistant lab coat is crucial due to the energetic nature of the compound.[11]
Operational Plan: Step-by-Step Protocol for Weighing and Solubilization
This protocol outlines a self-validating workflow where safety is integrated into each step.
Objective: To safely weigh and dissolve a specified amount of solid this compound.
1. Preparation and Workspace Setup:
- Verify that the chemical fume hood is operational (check airflow monitor).
- Clear the fume hood of all unnecessary equipment and chemicals, especially acids and flammables.[7]
- Place a blast shield at the front of the work area within the hood.
- Gather all necessary equipment: non-metallic (ceramic or plastic) spatula, anti-static weigh boat or glass vial, beaker for the solution, and chosen solvent. Causality: Non-metallic spatulas prevent accidental initiation via friction or the formation of shock-sensitive metal-diazo complexes.[6][7]
- Prepare a quenching solution (e.g., a beaker with 5% acetic acid) and a designated solid waste container within the fume hood.
2. Donning PPE:
- Put on all PPE as specified in the table above for "Handling Solid." Ensure the lab coat is fully buttoned and goggles are snug.
3. Weighing Procedure:
- Place the weigh boat on the analytical balance inside the fume hood (if possible) or quickly transfer it to the hood after taring.
- Carefully retrieve the container of this compound from its storage location.
- Inside the fume hood and behind the blast shield, slowly open the container.
- Using the non-metallic spatula, carefully transfer a small amount of the solid to the weigh boat. Avoid any scraping or grinding motions. Minimize dust generation.[10]
- Securely close the primary container and return it to its designated storage location immediately.
4. Solubilization Procedure:
- Carefully add the weighed solid to the beaker containing the solvent.
- Observe for any signs of reaction (gas evolution, color change, temperature increase).
- If stirring is required, use a magnetic stir bar at a slow speed to avoid splashing. Do not heat the solution unless a validated procedure explicitly requires it and additional precautions (e.g., remote monitoring) are in place.
5. Decontamination and Cleanup:
- Immerse the used spatula and weigh boat in the prepared quenching solution (acetic acid) to neutralize any residual diazo compound.[8]
- After several minutes, remove the items, rinse with a suitable solvent, and dispose of the weigh boat in the solid hazardous waste container.
- Wipe down the work surface in the fume hood with an appropriate solvent.
Disposal Plan: Managing Energetic Waste
Improper disposal is a significant safety risk. All waste streams must be treated as hazardous.
-
Solid Waste: This includes contaminated gloves, weigh boats, and paper towels. Place in a clearly labeled, sealed container for "Hazardous Solid Waste." Do not mix with other waste types.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, labeled "Hazardous Liquid Waste" container. Never pour diazo-containing solutions down the drain.[10]
-
Deactivation: Whenever possible, residual or excess diazo compounds in solution should be chemically quenched before disposal. A common method is the slow addition of acetic acid.[8] The reaction should be monitored for gas evolution and temperature changes.
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[9][15]
Visual Workflow for Handling this compound
The following diagram illustrates the critical workflow for safely handling this energetic compound.
Caption: A logical workflow for handling energetic diazo compounds.
References
-
Safety Data Sheet 4-Aminoimidazole-5-carboxamide. Metasci.
-
Safety Data Sheet: Imidazole. Carl ROTH.
-
Chemical Safety Data Sheet MSDS / SDS - 5-Hydroxy-1H-imidazole-4-carboxamide. ChemicalBook.
-
Phenyldiazomethane SOP. MSU Chemistry.
-
Explosive hazards of diazo compounds and what practical precautions are necessary. Royal Society of Chemistry.
-
4-Diazo-4H-Imidazole-5-Carboxamide. Bouling Chemical Co., Limited.
-
MSDS Diazo 1 51 042209. [No formal source name available].
-
Safe Handling of Azides. University of Pittsburgh.
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [No formal source name available].
-
Safety Hazards in the Energetics Laboratory. DSIAC.
-
Working with Hazardous Chemicals. Organic Syntheses.
-
Working with Potentially Explosive Chemicals/Reactions. University of Auckland.
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications.
-
Diazo Chemistry. Baran Lab, Scripps Research.
-
4-Diazo-4H-imidazole-5-carboxamide. LGC Standards.
-
4-diazo-4H-imidazole-5-carboxamide (CAS# 7008-85-7). Angene Chemical.
-
Process for drying diazo compounds. Google Patents.
-
05 – Energetic Materials: Safety, Storage, and Handling. R + P MESPRO.
-
Energetic Materials Management Plan. Purdue University.
-
5-Diazoimidazole-4-carboxamide. Santa Cruz Biotechnology.
-
A safety and chemical disposal guideline for Minilab users. [No formal source name available].
-
REMOVAL OF AZO DYE COMPOUNDS FROM PAPER INDUSTRIES WASTES USING PHYTOREMEDIATION METHODOLOGY. TSI Journals.
-
Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS.
-
4-Diazo-4H-imidazole-5-carboxamide SDS. ECHEMI.
-
5-Diazoimidazole-4-carboxamide. Biosynth.
Sources
- 1. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
- 2. 05 – Energetic Materials: Safety, Storage, and Handling | R + P MESPRO [rp-mespro.de]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nwgraphic.com [nwgraphic.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. auckland.ac.nz [auckland.ac.nz]
- 8. orgsyn.org [orgsyn.org]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. chemicalbook.com [chemicalbook.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]
- 14. biosynth.com [biosynth.com]
- 15. ufz.de [ufz.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
